molecular formula C12H7F2NO2 B1393648 3-(2,3-Difluorophenyl)picolinic acid CAS No. 1261655-32-6

3-(2,3-Difluorophenyl)picolinic acid

Número de catálogo: B1393648
Número CAS: 1261655-32-6
Peso molecular: 235.19 g/mol
Clave InChI: MLXRYHCTGZFRSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(2,3-Difluorophenyl)picolinic acid is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides. This picolinic acid derivative is designed for research use only and is not intended for diagnostic, therapeutic, or personal applications. Synthetic auxin herbicides, such as the commercial picolinate compounds halauxifen-methyl and florpyrauxifen-benzel, mimic the plant hormone indole-3-acetic acid (IAA) . These herbicides function by binding to specific receptor proteins in plants, such as the auxin-signaling F-box protein (AFB5), which triggers uncontrolled growth processes leading to plant death . Research indicates that modifying the structure of picolinic acid at the 6-position with aromatic groups, like a difluorophenyl moiety, can yield compounds with potent herbicidal activity . The incorporation of a difluorophenyl substituent is a recognized strategy in agrochemical research to influence the compound's binding affinity and physicochemical properties, potentially leading to higher efficacy and broader weed control . Researchers are exploring 3-(2,3-Difluorophenyl)picolinic acid and its analogs as potential lead structures for new herbicides that can address the growing challenge of weed resistance . Its value lies in its utility as a building block for further chemical synthesis and in studies aimed at understanding structure-activity relationships in herbicide discovery. This product is strictly for laboratory research purposes.

Propiedades

IUPAC Name

3-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXRYHCTGZFRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, fluorinated heteroaromatics serve as privileged scaffolds. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) is a highly specialized building block that merges the metal-chelating prowess of a picolinic acid core with the lipophilic, metabolically stable profile of a 2,3-difluorophenyl moiety [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Analysis

The strategic placement of fluorine atoms on the phenyl ring significantly alters the electronic distribution and steric conformation of the molecule. The ortho-fluorine (position 2) induces a conformational twist relative to the pyridine ring due to steric repulsion, while the meta-fluorine (position 3) exerts a strong inductive electron-withdrawing effect, modulating the pKa of the adjacent picolinic acid [2].

Quantitative Chemical Data
PropertyValue
Chemical Name 3-(2,3-Difluorophenyl)picolinic acid
CAS Number 1261655-32-6
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
SMILES String O=C(O)C1=NC=CC=C1C2=CC=CC(F)=C2F
Core Scaffold Pyridine-2-carboxylic acid (Picolinic acid)
Key Substituent 2,3-Difluorophenyl group at the C3 position

Mechanistic Utility in Target-Oriented Drug Design

Picolinic acids are widely recognized for their ability to act as bidentate ligands, coordinating with active-site metal ions (such as Fe²⁺ or Zn²⁺) in various metalloenzymes. When utilized as a pharmacophore, 3-(2,3-Difluorophenyl)picolinic acid offers a unique binding dynamic.

Causality of the Design: The nitrogen of the pyridine ring and the oxygen of the carboxylate group form a stable 5-membered chelation ring with the target metal. Simultaneously, the 2,3-difluorophenyl group projects into adjacent hydrophobic pockets. The highly electronegative fluorine atoms resist cytochrome P450-mediated oxidative metabolism, thereby drastically improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API) [3].

G L 3-(2,3-Difluorophenyl) picolinic acid M Active Site Metal Ion (e.g., Fe2+ or Zn2+) L->M Bidentate Coordination E Metalloenzyme Target (e.g., Histidine Demethylase) M->E Conformational Lock D Enzyme Inhibition & Downstream Modulation E->D Pharmacological Efficacy

Fig 1. Mechanistic binding pathway of the picolinic acid pharmacophore to metalloenzyme targets.

Self-Validating Synthetic Protocol

The synthesis of 3-(2,3-Difluorophenyl)picolinic acid is typically achieved via a Suzuki-Miyaura cross-coupling between 3-bromopicolinic acid and 2,3-difluorophenylboronic acid.

Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): Picolinic acids are strong chelators that can strip palladium of standard monodentate ligands (like PPh₃), leading to catalyst deactivation (palladium black precipitation). The bidentate dppf ligand strongly coordinates to the palladium center, resisting displacement by the picolinic acid substrate.

  • Base (K₂CO₃): A mild inorganic base is required to activate the boronic acid into a reactive boronate complex. Stronger bases (e.g., t-BuOK) are avoided to prevent unwanted decarboxylation of the picolinic acid.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system ensures that both the highly polar picolinic acid salt and the organic boronic acid remain in solution, facilitating efficient mass transfer.

Step-by-Step Execution & In-Process Control (IPC)
  • Preparation: In a rigorously dried Schlenk flask, combine 3-bromopicolinic acid (1.0 eq) and 2,3-difluorophenylboronic acid (1.2 eq). Note: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq). Purge the flask with argon for 15 minutes to exclude oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Inject degassed 1,4-Dioxane and deionized water (4:1 ratio). Heat the mixture to 80°C under continuous stirring for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The transmetalation and reductive elimination steps are validated by the disappearance of the 3-bromopicolinic acid peak and the emergence of the product peak at m/z 236.0 [M+H]⁺.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and acidify the aqueous layer to pH 3-4 using 1M HCl. Acidification protonates the carboxylate, driving the precipitation of the neutral product.

Synth SM1 3-Bromopicolinic Acid Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (80°C) SM1->Cat Reagents SM2 2,3-Difluorophenylboronic Acid SM2->Cat Reagents Int Palladium-Substrate Complex Cat->Int Oxidative Addition & Transmetalation Prod 3-(2,3-Difluorophenyl) picolinic acid Int->Prod Reductive Elimination QC LC-MS & NMR Validation Prod->QC Purification

Fig 2. Step-by-step synthetic workflow and quality validation via Suzuki-Miyaura cross-coupling.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 3-(2,3-Difluorophenyl)picolinic acid, rigorous analytical validation is mandatory:

  • ¹H-NMR (DMSO-d₆): Validates the integrity of the pyridine ring protons (typically appearing as distinct doublets/multiplets between 7.5–8.8 ppm) and the three protons of the difluorophenyl ring.

  • ¹⁹F-NMR: Crucial for confirming the presence of the two fluorine atoms. The ortho-meta relationship (2,3-difluoro) will present as two distinct multiplets with characteristic J-coupling constants, verifying that no defluorination occurred during the palladium-catalyzed cross-coupling.

  • HPLC: Utilized to confirm a purity of ≥98%, ensuring the absence of unreacted 3-bromopicolinic acid or homocoupled biphenyl byproducts.

References

  • Title: 1261655-32-6 Chemical Properties and Structure Source: ChemSrc URL:[Link] [3]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of medicinal chemistry and advanced materials science, highly functionalized pyridine derivatives serve as critical structural scaffolds. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) is a specialized biaryl building block characterized by a precise stereoelectronic profile. With a molecular weight of 235.19 g/mol , this compound integrates the bidentate chelating capacity of picolinic acid with the conformational rigidity and lipophilicity imparted by an ortho,meta-difluorinated phenyl ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profile

The strategic placement of fluorine atoms on the phenyl ring fundamentally alters the molecule's behavior. The ortho-fluorine (C2') creates a steric and electrostatic repulsion with the pyridine nitrogen, effectively locking the dihedral angle between the two rings. This conformational restriction reduces the entropic penalty upon binding to a target protein or metal center. Simultaneously, the meta-fluorine (C3') increases the overall lipophilicity (logP) and provides metabolic stability against cytochrome P450-mediated oxidation.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
IUPAC Name 3-(2,3-Difluorophenyl)pyridine-2-carboxylic acidDefines the exact regiochemistry of the biaryl linkage.
CAS Registry Number 1261655-32-6Unique identifier for procurement and database indexing.
Molecular Formula C12H7F2NO2Dictates the exact mass and isotopic distribution.
Molecular Weight 235.19 g/mol Optimal low-molecular-weight fragment for drug design.
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates strong directional interactions in binding pockets.
Hydrogen Bond Acceptors 3 (N, O, O)Enables bidentate metal chelation and target anchoring.
Rotatable Bonds 2Low flexibility minimizes entropic loss during target binding.

Mechanistic Role in Advanced Applications

Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs) [1]. 3-(2,3-Difluorophenyl)picolinic acid is increasingly utilized as a rigid linker or an E3 ligase-recruiting ligand. The picolinic acid moiety can anchor to specific metallo-domains, while the difluorophenyl group projects into lipophilic sub-pockets, stabilizing the critical POI-PROTAC-E3 ternary complex.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binding PROTAC PROTAC Molecule (Picolinic Acid Scaffold) PROTAC->Ternary Scaffold E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: PROTAC-mediated ternary complex formation and degradation pathway.

Phosphorescent OLED Materials

In materials science, difluorophenyl picolinic acid derivatives act as powerful ancillary ligands for Iridium(III) complexes in organic light-emitting diodes (OLEDs) [2]. The strong electron-withdrawing nature of the fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level, which is essential for achieving deep-blue phosphorescent emission. The bidentate coordination of the picolinic acid (via N and O) ensures high thermal and electrochemical stability of the resulting metal complex.

Metalloenzyme Inhibition

The carboxylic acid at position 2 and the adjacent pyridine nitrogen form a highly efficient bidentate chelating system. This structural motif is a privileged scaffold for coordinating with active-site metal ions in metalloenzymes, such as zinc in matrix metalloproteinases or iron in Jumonji C domain-containing histone demethylases.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(2,3-Difluorophenyl)picolinic acid relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromopicolinic acid and 2,3-difluorophenylboronic acid [3].

Reaction Rationale

The choice of Pd(dppf)Cl₂ as the catalyst is deliberate. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted biaryls. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to simultaneously solubilize the organic starting materials and the inorganic base (K₂CO₃).

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates In-Process Controls (IPC) and a pH-dependent isolation strategy, creating a self-validating workflow.

Step 1: Reaction Setup

  • Charge a reaction vessel with 3-bromopicolinic acid (1.0 eq) and 2,3-difluorophenylboronic acid (1.2 eq).

  • Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

  • Heat the mixture to 90°C under an inert nitrogen atmosphere.

Step 2: Self-Validating In-Process Control (IPC) Causality: The reaction must not be quenched prematurely, nor should it be over-heated, which risks protodeboronation of the boronic acid [4]. Validation: After 4 hours, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated as complete only when the peak corresponding to 3-bromopicolinic acid (m/z 201.9/203.9) is <1% relative to the product peak (m/z 236.2 [M+H]⁺).

Step 3: pH-Driven Isolation

  • Cool the validated reaction mixture to room temperature and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate in vacuo to remove the 1,4-Dioxane.

  • Dilute the aqueous residue with H₂O and wash with Ethyl Acetate to remove non-polar organic impurities (e.g., homocoupled boronic acid).

  • Self-Validating Precipitation: Slowly acidify the aqueous layer using 1M HCl until the pH reaches exactly 3.0. Causality: The pKa of the picolinic acid carboxylic group is ~5.3, and the conjugate acid of the pyridine nitrogen is ~1.0. At pH 3, the molecule exists primarily in its neutral/zwitterionic form, minimizing aqueous solubility and triggering spontaneous precipitation. If no precipitate forms, the pH is incorrect, instantly signaling a procedural failure.

  • Filter the resulting solid, wash with cold H₂O, and dry under a high vacuum to yield pure 3-(2,3-Difluorophenyl)picolinic acid.

Synthesis_Workflow SM 3-Bromopicolinic Acid + 2,3-Difluorophenylboronic Acid Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Cat Coupling Suzuki-Miyaura Cross-Coupling Cat->Coupling Workup Acidic Workup (HCl to pH 3) Coupling->Workup Purification Recrystallization (EtOH/H2O) Workup->Purification Product 3-(2,3-Difluorophenyl)picolinic acid (Pure Product) Purification->Product

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow.

References

  • Title: Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes Source: ResearchGate / Journal of Materials Chemistry C URL: [Link]

  • Title: Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki–Miyaura and Mizoroki–Heck Cross-Coupling Reactions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Source: PMC - National Institutes of Health (NIH) URL: [Link]

An In-depth Technical Guide to the Synthesis of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the synthetic pathways leading to 3-(2,3-Difluorophenyl)picolinic acid, a molecule of significant interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for its synthesis.

Introduction: The Significance of 3-(2,3-Difluorophenyl)picolinic Acid

Substituted picolinic acids are crucial scaffolds in the development of novel therapeutic agents due to their ability to act as ligands for various metal ions and their presence in a range of biologically active compounds.[1][2] The incorporation of a difluorophenyl moiety, as in 3-(2,3-Difluorophenyl)picolinic acid, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This guide will focus on the most logical and efficient synthetic strategies for this target molecule, with a primary focus on palladium-catalyzed cross-coupling reactions.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of 3-(2,3-Difluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][4] For our target molecule, this involves the coupling of a 3-halopicolinic acid derivative with (2,3-Difluorophenyl)boronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4]

Strategic Considerations for the Suzuki-Miyaura Pathway
  • Choice of Halogen: The reactivity of the 3-halopicolinate starting material follows the order I > Br >> Cl.[3] 3-Bromopicolinic acid esters are often a good balance of reactivity and stability.

  • Protecting Group: The carboxylic acid of the picolinic acid starting material is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the coupling.

  • Catalyst and Ligand: A variety of palladium catalysts and ligands can be employed. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient catalytic turnover.[4][5]

  • Base: A base is required to activate the boronic acid for transmetalation.[3][5] Inorganic bases such as sodium carbonate, potassium carbonate, or cesium carbonate are commonly used.

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Pathway Start 3-Bromopicolinic Acid Esterification Esterification (e.g., SOCl2, MeOH) Start->Esterification Ester Methyl 3-Bromopicolinate Esterification->Ester Coupling Suzuki-Miyaura Coupling (2,3-Difluorophenyl)boronic acid, Pd Catalyst, Base Ester->Coupling Coupled_Ester Methyl 3-(2,3-Difluorophenyl)picolinate Coupling->Coupled_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Coupled_Ester->Hydrolysis Final_Product 3-(2,3-Difluorophenyl)picolinic Acid Hydrolysis->Final_Product

Caption: Suzuki-Miyaura synthesis of 3-(2,3-Difluorophenyl)picolinic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Esterification of 3-Bromopicolinic Acid

  • To a suspension of 3-bromopicolinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. The use of thionyl chloride is a common method for converting carboxylic acids to their corresponding acid chlorides, which then readily react with an alcohol to form the ester.[6][7]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-bromopicolinate, which can be purified by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine methyl 3-bromopicolinate (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl 3-(2,3-difluorophenyl)picolinate by column chromatography.

Step 3: Hydrolysis to the Final Product

  • Dissolve the purified methyl 3-(2,3-difluorophenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2,3-difluorophenyl)picolinic acid.

StepKey ReagentsTypical SolventsTemperature (°C)Time (h)
Esterification 3-Bromopicolinic acid, Thionyl chloride, MethanolMethanolReflux (65)4-6
Coupling Methyl 3-bromopicolinate, (2,3-Difluorophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Water90-10012-24
Hydrolysis Methyl 3-(2,3-difluorophenyl)picolinate, NaOHTHF/WaterRoom Temp4-6

Alternative Synthetic Pathway: Kumada Cross-Coupling

An alternative approach for the key C-C bond formation is the Kumada cross-coupling reaction, which utilizes a Grignard reagent.[8] This method involves the reaction of a 3-halopicolinate with a Grignard reagent formed from a dihalophenyl precursor, catalyzed by a nickel or palladium complex.[8]

Strategic Considerations for the Kumada Pathway
  • Grignard Reagent Formation: The Grignard reagent, (2,3-difluorophenyl)magnesium bromide, would be prepared from 1-bromo-2,3-difluorobenzene and magnesium metal.[9][10] This reaction is highly sensitive to moisture and requires anhydrous conditions.[11]

  • Catalyst: Nickel catalysts, such as Ni(dppp)Cl₂, are often effective and more cost-efficient for this type of coupling.[8]

  • Substrate: As with the Suzuki-Miyaura reaction, an ester-protected 3-halopicolinic acid is the preferred substrate.

Visualizing the Kumada Pathway

Kumada_Pathway Start_Grignard 1-Bromo-2,3-difluorobenzene Grignard_Formation Grignard Formation (Mg, THF) Start_Grignard->Grignard_Formation Grignard_Reagent (2,3-Difluorophenyl)magnesium bromide Grignard_Formation->Grignard_Reagent Coupling Kumada Coupling (Ni or Pd Catalyst) Grignard_Reagent->Coupling Start_Picolinate Methyl 3-Bromopicolinate Start_Picolinate->Coupling Coupled_Ester Methyl 3-(2,3-Difluorophenyl)picolinate Coupling->Coupled_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Coupled_Ester->Hydrolysis Final_Product 3-(2,3-Difluorophenyl)picolinic Acid Hydrolysis->Final_Product

Sources

3-(2,3-Difluorophenyl)picolinic Acid: IUPAC Nomenclature, Structural Dynamics, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the strategic decoration of privileged heterocycles with halogenated moieties is a cornerstone of lead optimization. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) represents a highly valuable synthetic building block and pharmacophore scaffold. By combining the bidentate coordination capacity of picolinic acid with the metabolic stability and conformational rigidity imparted by a 2,3-difluorophenyl group, this compound serves as a critical intermediate in the development of kinase inhibitors, antiviral agents, and novel enzyme modulators.

This whitepaper deconstructs the IUPAC nomenclature of this molecule, outlines its physicochemical profile, details a self-validating synthetic protocol, and explores its mechanistic utility in medicinal chemistry.

IUPAC Nomenclature & Structural Deconstruction

Accurate chemical nomenclature is the bedrock of structural communication. The trivial name "3-(2,3-Difluorophenyl)picolinic acid" is widely used in commercial catalogs, but its systematic construction follows strict IUPAC Blue Book guidelines.

Nomenclature Logic
  • Parent Hydride: The core structure is pyridine , a six-membered aromatic heterocycle containing a single nitrogen atom.

  • Principal Functional Group: The highest-priority functional group is the carboxylic acid (-COOH). When attached directly to a cyclic system, the suffix "-carboxylic acid" is utilized.

  • Core Numbering: The nitrogen heteroatom is assigned position 1. Numbering proceeds to give the principal functional group the lowest possible locant. Thus, the carboxyl group is at position 2, forming pyridine-2-carboxylic acid (trivially known as picolinic acid).

  • Substituent Identification: A phenyl ring is attached at position 3 of the pyridine core. This ring contains two fluorine atoms.

  • Substituent Numbering: The point of attachment to the pyridine ring is designated as position 1' of the phenyl ring. The fluorine atoms are located at the adjacent 2' and 3' positions, defining the group as 2,3-difluorophenyl .

  • Systematic Assembly: Combining these elements yields the formal IUPAC name: 3-(2,3-difluorophenyl)pyridine-2-carboxylic acid .

IUPAC_Nomenclature Core 3-(2,3-Difluorophenyl)picolinic acid Parent Parent Ring: Pyridine Core->Parent Principal Principal Group: -COOH (Position 2) Core->Principal Substituent Substituent: 2,3-Difluorophenyl (Position 3) Core->Substituent BaseName Base IUPAC: Pyridine-2-carboxylic acid Parent->BaseName Principal->BaseName FullName Systematic Name: 3-(2,3-difluorophenyl)pyridine-2-carboxylic acid Substituent->FullName BaseName->FullName

Caption: Logical mapping of IUPAC nomenclature for 3-(2,3-difluorophenyl)pyridine-2-carboxylic acid.

Quantitative Physicochemical Profile

The following table summarizes the key molecular descriptors for this scaffold, as corroborated by1.

PropertyValueMedicinal Chemistry Significance
Systematic Name 3-(2,3-difluorophenyl)pyridine-2-carboxylic acidUnambiguous structural identification.
Molecular Formula C₁₂H₇F₂NO₂Defines atomic composition.
Molecular Weight 235.19 g/mol Highly efficient fragment (MW < 300) for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (-OH of carboxylic acid)Facilitates critical interactions with target kinase hinge regions.
H-Bond Acceptors 4 (N, O, O, F, F)Enables complex multi-point binding networks.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing biaryl systems containing a free carboxylic acid requires careful orchestration. Direct Suzuki-Miyaura cross-coupling on unprotected picolinic acid frequently suffers from poor yields. Causality: The alpha-amino acid-like motif (pyridine nitrogen and adjacent carboxylate) acts as a potent bidentate ligand, chelating the palladium catalyst and poisoning the catalytic cycle.

To circumvent this, a transient protection strategy (esterification) is employed. The protocol below is designed as a self-validating system, ensuring analytical verification at each critical juncture.

Step 1: Esterification (Catalyst Protection)
  • Reaction: Suspend 3-bromopicolinic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. Reflux for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, and concentrate to yield methyl 3-bromopicolinate.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (retention factor, Rf ≈ 0.1) must convert entirely to a non-polar ester spot (Rf ≈ 0.6).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reaction: In an oven-dried Schlenk flask, combine methyl 3-bromopicolinate (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq). Dissolve in a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under argon. Heat at 90 °C for 8 hours.

  • Causality: The biphasic solvent ensures solubility of both organic substrates and the inorganic base, facilitating transmetalation. Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, overcoming the steric hindrance of the ortho-fluorine atom.

  • Validation Checkpoint: Analyze via LC-MS. Success is confirmed by the disappearance of the characteristic bromine isotopic doublet (1:1 ratio of M, M+2) and the emergence of the product mass [M+H]⁺ at m/z 250.

Step 3: Saponification (Deprotection)
  • Reaction: Dissolve the intermediate in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the free acid. Filter and dry under vacuum.

  • Validation Checkpoint: ¹H-NMR (DMSO-d₆) must show the disappearance of the sharp methyl ester singlet (~3.8 ppm) and the presence of a broad carboxylic acid proton (>12.0 ppm).

Synthesis_Workflow SM 3-Bromopicolinic Acid Ester Esterification (MeOH, H2SO4) SM->Ester Int1 Methyl 3-bromopicolinate Ester->Int1 Suzuki Suzuki Coupling (Pd(dppf)Cl2, Base) Int1->Suzuki Int2 Methyl 3-(2,3-difluorophenyl)picolinate Suzuki->Int2 Boronic 2,3-Difluorophenylboronic acid Boronic->Suzuki Hydrolysis Saponification (LiOH, THF/H2O) Int2->Hydrolysis Product 3-(2,3-Difluorophenyl)picolinic acid Hydrolysis->Product

Caption: Three-step synthetic workflow for 3-(2,3-difluorophenyl)picolinic acid via Suzuki coupling.

Pharmacological Utility & Mechanistic Insights

The combination of a picolinic acid core and a difluorophenyl substituent creates a "privileged scaffold" with distinct advantages in drug design.

The Role of the Picolinic Acid Core

Picolinic acid is an endogenous metabolite of tryptophan. It inherently acts as a bidentate chelator for transition metals, particularly zinc. This property is heavily exploited in antiviral drug discovery; picolinic acid derivatives can disrupt the zinc finger proteins (ZFPs) required for retroviral RNA packaging and replication, as documented in 2. Furthermore, picolinamide derivatives (synthesized directly from picolinic acid) are potent inhibitors of enzymes such as 11β-HSD1 and VEGFR-2, making them valuable in oncology and metabolic disease research 3.

The "Ortho-Fluoro" Effect and Metabolic Stability

The integration of the 2,3-difluorophenyl group is not arbitrary; it serves three distinct mechanistic purposes:

  • Conformational Locking: The fluorine atom at the ortho-position (2') creates steric and electrostatic repulsion against the pyridine ring. This forces the biaryl system into a non-planar conformation, pre-organizing the molecule for target binding and minimizing entropic penalties.

  • Metabolic Shielding: The fluorine at the meta-position (3') blocks a primary site of Cytochrome P450-mediated aromatic oxidation, significantly extending the pharmacokinetic half-life of the resulting drug candidate.

  • Target Affinity: Fluorinated phenyl rings frequently participate in multipolar interactions and halogen bonding within hydrophobic kinase pockets, a strategy heavily utilized in the development of 4.

Pharm_Utility Scaffold 3-(2,3-Difluorophenyl)picolinic acid Scaffold Feature1 Picolinic Acid Core Bidentate Metal Chelation Scaffold->Feature1 Feature2 2,3-Difluorophenyl Lipophilicity & Metabolic Stability Scaffold->Feature2 Target1 Enzyme Inhibition (e.g., ASK1, VEGFR-2) Feature1->Target1 Target2 Viral Zinc Finger Disruption Feature1->Target2 Feature2->Target1 Outcome1 Anticancer / Anti-inflammatory Target1->Outcome1 Outcome2 Antiviral Efficacy Target2->Outcome2

Caption: Pharmacological pathways and target utilities associated with the scaffold.

References

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem (National Institutes of Health).[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.[Link]

Sources

A Predictive Spectroscopic and Structural Analysis Guide to 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 3-(2,3-Difluorophenyl)picolinic acid, a molecule of interest in medicinal chemistry and materials science. As experimental spectral data for this specific compound is not widely published, this document serves as a predictive framework grounded in first principles of spectroscopy and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the structural elucidation of novel, substituted heterocyclic compounds. We will detail the theoretical basis, expected data, and validated experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a complete analytical workflow for characterization.

Introduction and Molecular Overview

3-(2,3-Difluorophenyl)picolinic acid belongs to a class of N-heterocyclic compounds that are fundamental building blocks in modern drug design.[1] The picolinic acid scaffold itself is a known chelating agent and an intermediate in tryptophan metabolism, with derivatives showing broad biological activity.[2][3] The introduction of a difluorophenyl moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[4] The specific 2,3-difluoro substitution pattern creates a unique electronic and steric environment that can influence intermolecular interactions and, consequently, biological function.

Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will, therefore, construct a predicted spectroscopic profile for 3-(2,3-Difluorophenyl)picolinic acid, explaining the causal relationships between its structure and its expected spectral data.

Molecular Structure:

Caption: Structure of 3-(2,3-Difluorophenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2,3-Difluorophenyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required for full structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals corresponding to the protons on the picolinic acid ring and the difluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the fluorine atoms.

Predicted Proton Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-6 (Pyridine)8.8 - 9.0Doublet (d)³J(H6-H5) ≈ 4-5Deshielded by adjacent nitrogen atom.
H-4 (Pyridine)8.2 - 8.4Doublet (d)³J(H4-H5) ≈ 7-8Influenced by the pyridine nitrogen and adjacent C-C bond to the phenyl ring.
H-5 (Pyridine)7.8 - 8.0Doublet of Doublets (dd)³J(H5-H4) ≈ 7-8, ³J(H5-H6) ≈ 4-5Coupled to both H-4 and H-6.
Phenyl Protons (H-4', H-5', H-6')7.2 - 7.6Multiplet (m)Complex H-H and H-F couplingThe three protons on the difluorophenyl ring will appear as a complex multiplet due to mutual coupling and additional coupling to the two fluorine atoms.
-COOH12.0 - 14.0Broad Singlet (br s)NoneThe acidic proton is typically broad and downfield; its visibility may depend on the solvent and concentration.[5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show 12 distinct signals for the 12 carbon atoms in the molecule.[6] A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

Predicted Carbon Signal Chemical Shift (δ, ppm) Expected C-F Coupling Rationale
C=O (Carboxylic Acid)164 - 168NoneTypical range for a carboxylic acid carbon.[7]
C-2 (Pyridine)148 - 152NoneCarbon bearing the carboxylic acid group, adjacent to nitrogen.
C-6 (Pyridine)147 - 150NoneCarbon adjacent to nitrogen.
C-4 (Pyridine)138 - 142NonePara to the nitrogen atom.
C-3 (Pyridine)130 - 135Small ⁴JCFCarbon bearing the phenyl substituent.
C-5 (Pyridine)125 - 128NoneMeta to the nitrogen atom.
C-1' (Phenyl)128 - 132Small ³JCFPoint of attachment to the pyridine ring.
C-2' (Phenyl)150 - 155Large ¹JCF (240-260 Hz)Directly bonded to fluorine, resulting in a large one-bond coupling constant and significant deshielding.[4]
C-3' (Phenyl)148 - 153Large ¹JCF (240-260 Hz)Directly bonded to fluorine, similar to C-2'.
C-4' (Phenyl)124 - 128²JCF (15-25 Hz)Two bonds away from F-3'.
C-5' (Phenyl)129 - 133³JCF (5-10 Hz)Three bonds away from both F-2' and F-3'.
C-6' (Phenyl)115 - 120²JCF (15-25 Hz)Two bonds away from F-2'.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The wide chemical shift range makes it an excellent tool for resolving structurally similar fluorinated compounds.

| Predicted Fluorine Signal | Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | F-2' | -120 to -140 | Doublet of Multiplets (dm) | ³J(F2'-F3') ≈ 15-25 Hz; additional H-F couplings | The two fluorine atoms will couple to each other. F-2' will also show coupling to H-6'. The chemical shift is typical for an aryl fluoride.[8] | | F-3' | -120 to -140 | Doublet of Multiplets (dm) | ³J(F3'-F2') ≈ 15-25 Hz; additional H-F couplings | F-3' will couple to F-2' and H-4'. The exact chemical shifts for F-2' and F-3' will differ slightly based on their environment. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3-(2,3-Difluorophenyl)picolinic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set spectral width to cover the expected range (e.g., -2 to 16 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds for rapid acquisition.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the aryl fluoride region (e.g., -100 to -160 ppm).

    • ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 64) are typically needed compared to ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard for ¹⁹F. Integrate ¹H signals and pick peaks for all spectra.

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, confirming its elemental composition and connectivity.

Predicted Mass Spectrum

For a molecule like 3-(2,3-Difluorophenyl)picolinic acid, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation and readily ionizes polar molecules.[10]

  • Molecular Weight: 235.19 g/mol

  • Elemental Formula: C₁₂H₇F₂NO₂

  • Predicted Ionization:

    • Positive Mode (ESI+): Expect a strong signal for the protonated molecule, [M+H]⁺, at m/z 236.0510 .

    • Negative Mode (ESI-): Expect a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 234.0368 .

  • Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). In MS/MS analysis of the [M-H]⁻ ion, a prominent fragment corresponding to the loss of CO₂ would be expected at m/z 190.0469 . Picolinic acid derivatives are also used as derivatizing agents in MS because the pyridine ring can direct fragmentation.[11]

parent [M-H]⁻ m/z 234.0368 fragment1 Fragment Ion m/z 190.0469 parent->fragment1 - CO₂ (44.0 Da)

Caption: Predicted primary fragmentation in ESI-negative mode MS.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for 3-(2,3-Difluorophenyl)picolinic acid.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Separation (Optional but Recommended): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to ensure purity before MS analysis. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • MS Instrument Setup:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument immediately before analysis to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform a full scan (MS1) to identify the parent ion.

    • Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the parent ion (m/z 236.05 in positive mode or 234.04 in negative mode) to generate fragmentation spectra (MS2).

  • Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the MS2 spectrum to identify characteristic fragment ions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3300 - 2500BroadCarboxylic Acid
C-H Stretch (Aromatic)3100 - 3000MediumPhenyl and Pyridine Rings
C=O Stretch1730 - 1700StrongCarboxylic Acid[5]
C=N, C=C Stretch1600 - 1450Medium-StrongAromatic Rings[13]
C-F Stretch1300 - 1100StrongAryl-Fluoride[4]
Predicted UV-Visible (UV-Vis) Spectrum

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated systems. The spectrum is expected to show absorption maxima (λ_max) characteristic of substituted pyridine and benzene rings.[14]

  • Expected λ_max: 260 - 280 nm. This prediction is based on the π → π* transitions within the aromatic systems. The exact position and intensity of the peaks can be sensitive to the solvent's polarity and pH.[15][16]

Experimental Protocols: IR and UV-Vis

IR Spectroscopy (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum (typically co-adding 16-32 scans) over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Create a dilute solution (~10⁻⁵ M) from the stock solution.

  • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.

  • Scan a wavelength range from 400 nm down to 200 nm to record the absorbance spectrum and identify λ_max.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-(2,3-Difluorophenyl)picolinic acid. By integrating the expected data from ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, IR, and UV-Vis spectroscopy, a complete and unambiguous structural confirmation can be achieved. The provided protocols represent standard, validated methods for acquiring high-quality data. This framework not only serves as a reference for the target compound but also as an instructional guide for approaching the characterization of other novel fluorinated heterocyclic molecules, a critical task for professionals in chemical research and drug discovery.

References

  • Alonso, J. L., et al. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. The Journal of Physical Chemistry A. [Link]

  • Chhipa, A. S., et al. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • Kee, C.-L., et al. (2016). A Hyperfluorinated Hydrophilic Molecule for Aqueous 19F MRI Contrast Media. PMC. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (2022). A Study of Metal Complexes of 2-picolinic Acid. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. [Link]

  • PubChem. (n.d.). Picolinic acid. [Link]

  • ResearchGate. (n.d.). 19 F NMR spectral recording of the dipicolinic acid (DPA)-induced... [Link]

  • MDPI. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • PMC. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. [Link]

  • Inquiries Journal. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

  • Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids. [Link]

  • Chemical Shifts. (n.d.). 2,4-Diphenyl-6-(p-fluorophenyl)-3-picoline - Optional[13C NMR]. [Link]

  • ResearchGate. (n.d.). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. [Link]

  • PubChem. (n.d.). 6-(3-Fluorophenyl)picolinic acid. [Link]

  • ResearchGate. (n.d.). Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions. [Link]

  • PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

  • ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. [Link]

  • MDPI. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. [Link]

  • PubMed. (2022). pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). [Link]

  • Google Patents. (n.d.).
  • Academia.edu. (n.d.). (PDF) Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • PMC. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

Sources

Mass Spectrometry of 3-(2,3-Difluorophenyl)picolinic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,3-Difluorophenyl)picolinic acid (C₁₂H₇F₂NO₂) is a highly functionalized biaryl scaffold frequently encountered as a critical intermediate or active moiety in modern drug discovery (e.g., kinase inhibitors) and advanced agrochemicals [2]. The structural complexity of this molecule—combining an amphoteric picolinic acid core with an electron-withdrawing difluorophenyl ring—presents unique challenges and opportunities for mass spectrometric (MS) characterization.

This whitepaper provides an in-depth, mechanistically grounded guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-(2,3-Difluorophenyl)picolinic acid. Designed for analytical scientists and drug development professionals, this guide elucidates the causality behind ionization dynamics, fragmentation pathways, and chromatographic retention strategies.

Physicochemical Profiling & Ionization Dynamics

To design a robust MS method, one must first understand the molecule's solution-phase and gas-phase thermodynamics. 3-(2,3-Difluorophenyl)picolinic acid is amphoteric. The carboxylic acid moiety has a predicted pKa of ~5.0, while the pyridine nitrogen is weakly basic (pKa ~1.5–2.0) due to the inductive electron-withdrawing effects of both the adjacent carboxyl group and the fluorinated biaryl system.

Electrospray Ionization (ESI) Polarity Selection

While the carboxylic acid can readily deprotonate in basic environments to yield an[M-H]⁻ ion, positive ion mode (ESI+) is overwhelmingly preferred for maximum sensitivity [3]. The addition of 0.1% formic acid (pH ~2.7) to the mobile phase achieves two critical objectives:

  • Chromatographic Retention: It suppresses the ionization of the carboxylic acid, keeping the molecule largely neutral and lipophilic, which prevents premature elution in the void volume of a reversed-phase column.

  • Gas-Phase Protonation: During the ESI droplet desolvation process, the excess protons from formic acid efficiently protonate the pyridine nitrogen, driving the formation of the [M+H]⁺ precursor ion.

Exact Mass & Isotopic Profiling

Table 1: High-Resolution Mass Spectrometry (HRMS) Theoretical Profiling

SpeciesChemical FormulaExact Mass (Da)Target m/zRelative Abundance
Neutral Molecule C₁₂H₇F₂NO₂235.0445N/AN/A
Protonated [M+H]⁺ C₁₂H₈F₂NO₂⁺236.0518236.05100% (Base Peak)
Deprotonated [M-H]⁻ C₁₂H₆F₂NO₂⁻234.0372234.04100%
Sodium Adduct [M+Na]⁺ C₁₂H₇F₂NNaO₂⁺258.0337258.03Variable
M+1 Isotope (¹³C) ¹³C¹²C₁₁H₈F₂NO₂⁺237.0551237.06~13.2%

Collision-Induced Dissociation (CID) & Fragmentation Pathways

Understanding the fragmentation of 3-(2,3-Difluorophenyl)picolinic acid is essential for selecting specific Multiple Reaction Monitoring (MRM) transitions. Under low-energy CID in a triple quadrupole mass spectrometer, the [M+H]⁺ ion undergoes highly predictable, mechanistically driven bond cleavages.

  • Decarboxylation (Primary Pathway): The most thermodynamically favorable fragmentation is the loss of carbon dioxide (-44 Da) [1]. The protonated pyridine nitrogen acts as an intramolecular hydrogen bond donor to the carboxylate group, facilitating a cyclic transition state that lowers the activation energy for CO₂ extrusion, yielding an intense product ion at m/z 192.06.

  • Dehydrofluorination (Secondary Pathway): Following decarboxylation, the resulting 3-(2,3-difluorophenyl)pyridine cation can undergo the loss of hydrogen fluoride (HF, -20 Da). This is a hallmark of ortho-fluorinated biaryl systems, often resulting in a gas-phase cyclization to form a stabilized fluorenyl-like cation at m/z 172.06.

Fragmentation M [M+H]+ m/z 236.0518 M_H2O [M+H - H2O]+ m/z 218.0412 M->M_H2O -H2O (-18.01 Da) M_CO2 [M+H - CO2]+ m/z 192.0620 M->M_CO2 -CO2 (-43.99 Da) M_CO2_HF [M+H - CO2 - HF]+ m/z 172.0558 M_CO2->M_CO2_HF -HF (-20.01 Da) M_CO2_2HF [M+H - CO2 - 2HF]+ m/z 152.0496 M_CO2_HF->M_CO2_2HF -HF (-20.01 Da)

Fig 1: CID fragmentation pathway of protonated 3-(2,3-Difluorophenyl)picolinic acid.

Quantitative Analysis: MRM Parameters

To ensure a self-validating quantitative assay, one quantifier and two qualifier transitions must be monitored. The ion ratio between the quantifier and qualifiers must remain within ±20% of the reference standard to confirm peak identity and rule out isobaric matrix interference.

Table 2: Optimized MRM Transitions for Triple Quadrupole MS

Precursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Structural AssignmentPurpose
236.05192.065018[M+H - CO₂]⁺Quantifier
236.05172.065035[M+H - CO₂ - HF]⁺Qualifier 1
236.05152.055045[M+H - CO₂ - 2HF]⁺Qualifier 2

Experimental Protocols & Workflow

The following protocols are designed as a self-validating system to minimize matrix effects, ensure reproducible recovery, and maintain chromatographic integrity [4].

Protocol A: Sample Preparation (Protein Precipitation for Biological Matrices)

Causality: A 3:1 ratio of organic solvent to aqueous matrix rapidly disrupts the hydration shells of proteins, forcing denaturation and precipitation. Maintaining the extraction solvent at 4°C minimizes analyte degradation and co-extraction of lipophilic interferences.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., 50 ng/mL of a ¹³C-labeled analog or structural isomer).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Dilution: Transfer 100 µL of the clear supernatant to an LC autosampler vial. Add 100 µL of HPLC-grade water. Note: Diluting the highly organic extract with water matches the initial mobile phase conditions (5% organic), preventing solvent-induced peak broadening ("breakthrough") during injection.

Protocol B: LC-MS/MS System Suitability & Acquisition

Causality: Utilizing a sub-2-micron C18 column provides high theoretical plate counts, ensuring sharp peak shapes that maximize the signal-to-noise ratio.

  • Column Selection: C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 – 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head).

    • 0.5 – 3.0 min: Linear ramp to 95% B.

    • 3.0 – 4.0 min: Hold at 95% B (Column wash).

    • 4.0 – 4.1 min: Drop to 5% B.

    • 4.1 – 5.5 min: Equilibration at 5% B.

  • Flow Rate & Injection: 0.4 mL/min flow rate; 2 µL injection volume.

  • System Validation: Run three consecutive blank injections (Mobile Phase A) before the analytical batch. The signal in the target MRM channels must be <20% of the Lower Limit of Quantitation (LLOQ) to verify zero carryover.

LCMS_Workflow Prep Sample Preparation (Protein Precipitation) LC Chromatographic Separation (C18, 0.1% Formic Acid) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Quad1 Q1: Precursor Selection (m/z 236.05) ESI->Quad1 Quad2 Q2: CID Fragmentation (Argon Gas) Quad1->Quad2 Quad3 Q3: Product Ion Monitoring (m/z 192.06, 172.06) Quad2->Quad3 Data Data Acquisition (MRM Quantitation) Quad3->Data

Fig 2: Sequential LC-MS/MS workflow for quantitative analysis in biological matrices.

References

  • Brown, C. D., et al. "Improving the Detection of Analyte Degeneracies in Untargeted Liquid Chromatography-Tandem Mass Spectrometry Data." Analytical Chemistry, 2024.[Link]

  • Yang, Y., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 2023.[Link]

  • Zhang, J., et al. "Biodegradation of Picolinic Acid by Rhodococcus sp. PA18." Microorganisms, 2019.[Link]

  • Dong, B., et al. "Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2011.[Link]

Whitepaper: Vibrational Characterization of 3-(2,3-Difluorophenyl)picolinic Acid via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bi-aryl systems containing a chelating core—such as 3-(2,3-Difluorophenyl)picolinic acid —are highly valued for their metabolic stability and metalloenzyme modulatory properties. Accurate structural characterization of this molecule is critical for quality control, polymorph screening, and formulation development.

As an Application Scientist, I approach Fourier-Transform Infrared (FTIR) spectroscopy not merely as a fingerprinting tool, but as a dynamic probe of molecular mechanics. This guide deconstructs the vibrational signatures of 3-(2,3-Difluorophenyl)picolinic acid, explaining the fundamental causality behind its spectral features and establishing a self-validating analytical protocol designed to eliminate common experimental artifacts.

Structural & Vibrational Mechanics (The "Why")

To accurately interpret the IR spectrum of 3-(2,3-Difluorophenyl)picolinic acid, we must analyze the molecule as a system of interacting functional moieties. The observed spectrum is the sum of these parts, heavily influenced by solid-state intermolecular forces.

The Picolinic Acid Core

The base scaffold is a (pyridine-2-carboxylic acid). In the solid state, carboxylic acids rarely exist as isolated monomers; they form highly stable, hydrogen-bonded dimers.

  • Mechanistic Impact: This intense intermolecular hydrogen bonding restricts the O-H stretching vibration, causing a massive broadening of the band and shifting it to lower frequencies (3300–2500 cm⁻¹).

  • Electronic Inductive Effects: The proximity of the electronegative pyridine nitrogen at the ortho position withdraws electron density from the carboxyl group. This strengthens the C=O bond relative to aliphatic acids, pushing the carbonyl stretch to a sharp, intense peak near 1710–1680 cm⁻¹, a phenomenon well-documented in .

The 2,3-Difluorophenyl Substituent

The addition of the 2,3-difluorophenyl group at the 3-position of the pyridine ring introduces profound changes to the fingerprint region (1500–400 cm⁻¹).

  • Mechanistic Impact: Infrared absorption intensity is directly proportional to the square of the change in the dipole moment during the vibration ( ∂μ/∂q )^2. Because fluorine is the most electronegative element, the C-F bond possesses a massive static dipole. Consequently, the C-F stretching modes (1250–1100 cm⁻¹) are exceptionally intense, often dominating the entire spectrum. This behavior is a hallmark of highly fluorinated aromatics, as observed in and.

  • Out-of-Plane Bending: The specific 1,2,3-trisubstitution pattern (the phenyl ring is attached at position 1, with fluorines at 2 and 3) dictates a highly specific C-H out-of-plane (OOP) bending mode, typically appearing as a strong, sharp band between 780 and 740 cm⁻¹.

Vibrations Root 3-(2,3-Difluorophenyl) picolinic acid Carboxyl Carboxylic Acid (-COOH) Root->Carboxyl Pyridine Pyridine Ring Root->Pyridine Fluorophenyl 2,3-Difluorophenyl Group Root->Fluorophenyl OH O-H Stretch (3300-2500 cm⁻¹) Carboxyl->OH CO C=O Stretch (~1700 cm⁻¹) Carboxyl->CO CN C=N & C=C Stretch (1600-1430 cm⁻¹) Pyridine->CN CF C-F Stretch (1250-1100 cm⁻¹) Fluorophenyl->CF

Fig 2: Logical mapping of structural moieties to key infrared vibrational modes.

Experimental Protocol: A Self-Validating System

For the analysis of 3-(2,3-Difluorophenyl)picolinic acid, Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellet transmission.

The Causality behind the Choice: Picolinic acids are highly susceptible to solid-state ion exchange. When subjected to the extreme pressures required for KBr pelleting (>10 tons), the carboxylic acid can react with the potassium matrix to form potassium picolinate. This artifact destroys the C=O stretch at ~1700 cm⁻¹ and artificially generates carboxylate (COO⁻) stretches at ~1610 cm⁻¹ and ~1400 cm⁻¹. ATR requires no matrix, preserving the native polymorphic state of the API.

Step-by-Step ATR-FTIR Methodology
  • System Purge & Background Validation:

    • Action: Purge the spectrometer optics with dry N₂. Collect a background spectrum using a clean diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Inspect the single-beam background. A smooth Planckian curve peaking near 2000 cm⁻¹ confirms source health and beam-splitter integrity. Sharp spikes in the 3900–3500 cm⁻¹ region indicate incomplete purging of water vapor. Do not proceed until the background is stable.

  • Sample Application & Pressure Optimization:

    • Action: Deposit ~2–5 mg of the pure crystalline powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.

    • Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Intimate, uniform contact is mathematically required to achieve an acceptable signal-to-noise ratio.

  • Data Acquisition:

    • Action: Collect the sample spectrum (128 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Algorithmic Correction:

    • Action: Apply an ATR correction algorithm.

    • Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of fingerprint peaks (like C-F stretches) relative to high-frequency peaks (like O-H stretches). ATR correction normalizes the spectrum to resemble a standard transmission pathlength.

Workflow A Sample: 3-(2,3-Difluorophenyl) picolinic acid B ATR-FTIR Preparation (Direct solid application) A->B Preferred C KBr Pellet Preparation (For transmission studies) A->C Alternative D Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) B->D C->D E Background Subtraction & Atmospheric Compensation D->E F Spectral Analysis & Peak Assignment E->F

Fig 1: Step-by-step self-validating FTIR experimental workflow.

Quantitative Spectral Data & Peak Assignment

The following table summarizes the expected quantitative IR data for 3-(2,3-Difluorophenyl)picolinic acid, providing a clear reference for spectral interpretation.

Wavenumber (cm⁻¹)Relative IntensityVibrational Mode AssignmentStructural Origin
3300 – 2500 Broad, MediumO-H stretch (H-bonded)Carboxylic acid dimer
3100 – 3050 WeakC-H stretch (aromatic)Pyridine & Fluorophenyl rings
1710 – 1680 StrongC=O stretchCarboxylic acid
1610 – 1580 MediumC=C, C=N ring stretchPyridine ring
1480 – 1450 Medium-StrongC=C ring stretch2,3-Difluorophenyl ring
1250 – 1150 Very StrongC-F stretch2,3-Difluorophenyl ring
950 – 900 Broad, WeakO-H out-of-plane bendCarboxylic acid dimer
780 – 740 StrongC-H out-of-plane bendTrisubstituted benzene ring
710 – 680 StrongC-H out-of-plane bendPyridine ring

Troubleshooting & Artifact Resolution

Even with a robust protocol, spectral anomalies can occur. Use this logic to troubleshoot:

  • Symptom: The baseline slopes upward at lower wavenumbers (scattering effect).

    • Resolution: This is a Christiansen effect caused by particle sizes approaching the wavelength of the IR light. If using ATR, increase the anvil pressure to crush the crystals further.

  • Symptom: Appearance of sharp, erratic doublets around 2350 cm⁻¹ and noise between 1900–1300 cm⁻¹.

    • Resolution: This is a failure of the self-validating background check. Atmospheric CO₂ and H₂O have drifted since the background was taken. Re-purge the system and acquire a fresh background.

  • Symptom: The C=O peak at ~1700 cm⁻¹ is missing, replaced by a massive peak at ~1600 cm⁻¹.

    • Resolution: The sample has been deprotonated. If prepared in KBr, discard the pellet and switch to ATR. If analyzing a raw batch, the sample may have been isolated as a salt (e.g., sodium picolinate) rather than the free acid.

References

  • Title: Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Protonation Sites of Isolated Fluorobenzene Revealed by IR Spectroscopy in the Fingerprint Range Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Infrared spectroscopy of anionic hydrated fluorobenzenes Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: Picolinic acid | CID 1018 Source: PubChem URL: [Link]

Potential Biological Activity of 3-(2,3-Difluorophenyl)picolinic Acid: A Dual-Target Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As chemical space expands, certain privileged scaffolds demonstrate remarkable versatility across disparate biological domains. 3-(2,3-Difluorophenyl)picolinic acid is a highly specialized structural motif that merges a metal-chelating picolinate core with a sterically and electronically tuned fluorinated aryl ring. This technical whitepaper explores the dual-nature potential of this compound, analyzing its theoretical and proven mechanistic pathways in two distinct fields: Agrochemistry (as a synthetic auxin mimic targeting TIR1/AFB receptors) and Pharmaceuticals (as a metalloenzyme inhibitor targeting Hypoxia-Inducible Factor Prolyl Hydroxylase, or HIF-PH).

Designed for drug development professionals and agricultural scientists, this guide synthesizes structural rationale, signaling pathways, and self-validating experimental protocols to evaluate the biological efficacy of this unique pharmacophore.

Structural Rationale & Pharmacophore Analysis

The biological activity of 3-(2,3-Difluorophenyl)picolinic acid is driven by the synergistic effects of its two primary structural components:

  • The Picolinic Acid Core: Pyridine-2-carboxylic acid (picolinic acid) is a classic bidentate ligand. The spatial arrangement of the pyridine nitrogen and the carboxylate oxygen allows for high-affinity coordination with divalent metal ions (e.g., Fe²⁺, Zn²⁺) located in the active sites of metalloenzymes[1].

  • The 2,3-Difluorophenyl Substituent: The strategic placement of fluorine atoms is a cornerstone of modern rational drug design. Fluorine possesses a small van der Waals radius (1.47 Å) but extreme electronegativity[2]. The 2,3-difluoro substitution pattern provides three distinct advantages:

    • Conformational Locking: The ortho-fluorine (C2) creates steric repulsion against the pyridine ring, forcing the phenyl group out of coplanarity. This specific dihedral twist is critical for optimal insertion into narrow receptor binding pockets.

    • Metabolic Stability: Fluorine at the meta-position (C3) effectively blocks phase I oxidative metabolism, specifically cytochrome P450-mediated aromatic hydroxylation, thereby extending the molecule's half-life[3].

    • pKa Modulation: The strong electron-withdrawing inductive effect of the difluorophenyl group lowers the pKa of the pyridine nitrogen. This optimizes the ratio of ionized to unionized species at physiological pH, significantly enhancing membrane permeability and bioavailability[4].

Agrochemical Potential: Synthetic Auxin Mimicry

Mechanistic Rationale

In plant biology, arylpicolinates represent a next-generation class of synthetic auxin herbicides. Unlike traditional phenoxy-carboxylate auxins (e.g., 2,4-D) that broadly target the TIR1 receptor, 3-aryl substituted picolinates exhibit highly selective binding to the AFB5 co-receptor , a specific clade within the TIR1/AFB family[5].

3-(2,3-Difluorophenyl)picolinic acid acts as a "molecular glue." Upon entering the plant cell, it binds to the AFB5-SCF E3 ubiquitin ligase complex. This binding drastically increases the complex's affinity for Aux/IAA repressor proteins. The subsequent ubiquitination and proteasomal degradation of these repressors liberate Auxin Response Factors (ARFs), triggering an uncontrolled, lethal cascade of gene expression that destroys broadleaf weeds[6].

AFB5_Pathway Ligand 3-(2,3-Difluorophenyl) picolinic acid Receptor AFB5-SCF E3 Ubiquitin Ligase Ligand->Receptor Binds & Activates Repressor Aux/IAA Repressors Receptor->Repressor Ubiquitinates Proteasome Proteasomal Degradation Repressor->Proteasome Targeted to Transcription ARF Transcription Factors Proteasome->Transcription Releases Effect Lethal Plant Gene Expression Transcription->Effect Induces

Fig 1: Proposed mechanism of 3-(2,3-Difluorophenyl)picolinic acid in the AFB5 auxin pathway.

Experimental Workflow: In Vitro SPR Binding Assay

To empirically validate AFB5 target engagement, a Surface Plasmon Resonance (SPR) assay is required. Causality: SPR is selected over traditional radioligand assays because it provides real-time, label-free thermodynamic data ( ) of the ternary complex (AFB5-Ligand-Aux/IAA) formation, which directly correlates with in vivo herbicidal efficacy.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7) onto a streptavidin-coated SPR sensor chip until a stable baseline is achieved.

  • Complex Assembly: Pre-incubate recombinant Arabidopsis AFB5 protein (50 nM) with varying concentrations of 3-(2,3-Difluorophenyl)picolinic acid (0.1 nM to 10 µM) in running buffer for 30 minutes. Note: Pre-incubation ensures the binary complex reaches thermodynamic equilibrium before exposure to the degron.

  • Analyte Injection: Inject the AFB5-ligand complex over the sensor chip at a constant flow rate of 30 µL/min at 25°C.

  • Data Acquisition & Validation: Record association ( ) and dissociation ( ) phases. Fit the sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( ).

  • Self-Validation: Run Halauxifen-methyl as a positive control (expected < 10 nM) and a mock buffer as a negative control to ensure system integrity.

Pharmaceutical Potential: Metalloenzyme Inhibition (HIF-PH)

Mechanistic Rationale

In human physiology, the picolinic acid motif is a recognized pharmacophore for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), an Fe(II) and 2-oxoglutarate-dependent oxygenase[1].

The picolinate core competitively chelates the active site Fe(II), displacing the endogenous co-substrate 2-oxoglutarate. Simultaneously, the 3-(2,3-difluorophenyl) group projects into the hydrophobic substrate-binding pocket, enhancing binding affinity via multipolar fluorine-protein interactions. Inhibition of HIF-PH prevents the hydroxylation and subsequent proteasomal degradation of HIF-1 . The stabilized HIF-1 dimerizes with HIF-1 and translocates to the nucleus, upregulating the transcription of erythropoietin (EPO) to stimulate red blood cell production.

HIF_Pathway Ligand 3-(2,3-Difluorophenyl) picolinic acid Enzyme HIF-Prolyl Hydroxylase (Fe2+ Dependent) Ligand->Enzyme Chelates Fe2+ (Inhibits) HIF1a HIF-1α Protein (Stabilized) Enzyme->HIF1a Prevents Degradation Complex HIF-1α / HIF-1β Heterodimer HIF1a->Complex Dimerizes Nucleus Hypoxia Response Elements (HRE) Complex->Nucleus Translocates to Effect Erythropoietin (EPO) Transcription Nucleus->Effect Activates

Fig 2: Mechanism of HIF-1α stabilization via HIF-PH metalloenzyme inhibition.

Experimental Workflow: FRET-Based HIF-PH Enzymatic Assay

To isolate biochemical target engagement from cellular permeability factors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enzymatic assay is utilized. Causality: This assay provides a highly sensitive, high-throughput method to directly measure the catalytic inhibition of the enzyme's hydroxylation activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare recombinant human HIF-PH2 enzyme, a fluorescently labeled HIF-1 peptide substrate (donor/acceptor pair), and 2-oxoglutarate in an assay buffer containing 50 mM TRIS, Fe(II) sulfate, and ascorbate.

  • Compound Incubation: Incubate HIF-PH2 with serially diluted 3-(2,3-Difluorophenyl)picolinic acid (1 nM to 100 µM) for 30 minutes at room temperature. Note: This allows the bidentate chelation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the FRET peptide substrate and 2-oxoglutarate to initiate the hydroxylation reaction. Incubate for 1 hour.

  • Fluorescence Measurement: Measure the cleavage/hydroxylation-dependent FRET signal change using a microplate reader (e.g., Ex 340 nm / Em 615 nm and 665 nm).

  • Self-Validation: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Utilize Vadadustat as a benchmark positive control to validate assay sensitivity.

Quantitative Data Synthesis

To contextualize the potential of 3-(2,3-Difluorophenyl)picolinic acid, the following table synthesizes the expected/hypothetical binding affinities and inhibitory concentrations against established industry benchmarks.

Compound / PharmacophoreTarget DomainPrimary TargetAssay TypeExpected MetricBenchmark ControlBenchmark Metric
3-(2,3-Difluorophenyl)picolinic acid AgrochemistryAFB5 ReceptorSPR Binding ≈ 5 - 15 nMHalauxifen = 8.2 nM
3-(2,3-Difluorophenyl)picolinic acid PharmaceuticalsHIF-PH2 EnzymeTR-FRETIC₅₀ ≈ 50 - 150 nMVadadustatIC₅₀ = 95 nM
Unsubstituted 3-Phenylpicolinic acid Baseline ControlBothBoth> 1,000 nMN/AN/A

Data Interpretation: The addition of the 2,3-difluoro motif is expected to increase binding affinity by at least an order of magnitude compared to the unsubstituted phenyl analog, driven by enhanced lipophilic contacts and optimal dihedral conformation.

Conclusion

3-(2,3-Difluorophenyl)picolinic acid is a highly versatile, rationally designed pharmacophore. By combining the robust metal-chelating properties of picolinic acid with the steric and metabolic shielding of a 2,3-difluorophenyl group, this molecule presents significant potential. Whether acting as a molecular glue in the plant AFB5 ubiquitin ligase complex or as a competitive Fe(II) chelator in human HIF-PH enzymes, rigorous thermodynamic and enzymatic validation protocols are essential to unlocking its full therapeutic and agricultural value.

References

  • Full article: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine in medicinal chemistry - Chemical Society Reviews Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba Source: Weed Technology (Cambridge Core) URL:[Link]

  • The differential binding and biological efficacy of auxin herbicides Source: PubMed Central (PMC) URL:[Link]

  • CN110903238A - A kind of preparation method of valdurostat Source: Google Patents URL

Sources

Comprehensive Solubility Profiling of 3-(2,3-Difluorophenyl)picolinic Acid: Thermodynamic and Kinetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and process chemistry, characterizing the solubility of complex biaryl intermediates is critical for preventing downstream formulation failures. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) is a highly functionalized building block that presents unique physicochemical challenges due to its amphoteric nature and the strong lipophilic character of its fluorinated ring[1].

This technical guide provides a rigorous, self-validating framework for determining and optimizing both the kinetic and thermodynamic solubility of this compound. By understanding the causality between its molecular structure and its phase-boundary behavior, scientists can accurately predict its performance in biological assays and synthetic workflows.

Structural Causality and Physicochemical Profiling

The solubility profile of 3-(2,3-Difluorophenyl)picolinic acid is governed by two competing structural features:

  • The Picolinic Acid Core: As a derivative of pyridine-2-carboxylic acid, this moiety is inherently amphoteric[2][3]. It possesses a basic pyridine nitrogen and an acidic carboxylic group, allowing it to act as a zwitterion in aqueous environments.

  • The 2,3-Difluorophenyl Substituent: The addition of two highly electronegative fluorine atoms significantly increases the molecule's overall lipophilicity (LogP). Furthermore, the inductive electron-withdrawing effect of the fluorinated ring pulls electron density away from the biaryl axis, slightly depressing the pKa of the adjacent pyridine nitrogen compared to unsubstituted picolinic acid.

Table 1: Physicochemical Properties Summary
ParameterValue / DescriptionImpact on Solubility
CAS Number 1261655-32-6N/A
Molecular Formula C12H7F2NO2High carbon-to-heteroatom ratio reduces intrinsic aqueous solubility.
Molecular Weight 235.19 g/mol Moderate MW; falls within Lipinski's Rule of 5 limits.
Ionization AmphotericHighly pH-dependent solubility profile (U-shaped curve).

Speciation and pH-Dependent Solubility

Because the compound is amphoteric, its solubility is not a static value but a dynamic function of the solvent's pH. The lowest solubility—known as the intrinsic solubility ( S0​ )—occurs at the molecule's isoelectric point, where the zwitterionic or neutral species predominates.

  • Low pH (< 1.5): The pyridine nitrogen becomes protonated, forming a cationic species that readily interacts with water, significantly boosting solubility.

  • Intermediate pH (2.0 - 5.0): The molecule exists primarily in its neutral/zwitterionic state. The crystal lattice energy is highest here, and aqueous solubility drops to its absolute minimum.

  • High pH (> 6.0): The carboxylic acid deprotonates, yielding a highly soluble anionic species.

Speciation Cation Cationic Form (pH < 1.5) Zwitterion Zwitterionic Form (pH 2.0 - 5.0) Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (pH > 6.0) Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

Fig 1: pH-dependent speciation of the picolinic acid moiety affecting aqueous solubility.

Methodological Framework: Kinetic vs. Thermodynamic

To accurately profile 3-(2,3-Difluorophenyl)picolinic acid, we must distinguish between kinetic and thermodynamic solubility[4].

  • Kinetic Solubility: Measures the metastable concentration at which a compound first precipitates when diluted from an organic stock (e.g., DMSO) into an aqueous buffer[5]. This is critical for early in vitro screening to ensure assays are not confounded by unseen particulates[6].

  • Thermodynamic Solubility: Measures the true equilibrium concentration of the solid crystalline material in a saturated aqueous solution[7]. This is the gold standard for lead optimization and formulation development[4][6].

Workflow A 3-(2,3-Difluorophenyl)picolinic acid B Kinetic Solubility A->B C Thermodynamic Solubility A->C D 10 mM DMSO Stock Dilution B->D E Solid Powder + Aqueous Buffer C->E F Laser Nephelometry (NTU) D->F G Shake-Flask (24-96h Equilibration) E->G H HPLC-UV Quantification G->H

Fig 2: Parallel workflow for kinetic and thermodynamic solubility profiling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls and equilibrium checks to ensure data integrity.

Protocol A: Kinetic Solubility via Laser Nephelometry

Nephelometry detects the forward scattering of light caused by insoluble solute turbidity. It provides an objective, numerical basis (Nephelometric Turbidity Units, NTU) for identifying the exact concentration where precipitation begins[5][8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-(2,3-Difluorophenyl)picolinic acid in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 384-well microtiter plate, perform linear serial dilutions of the stock into the target aqueous buffer (e.g., PBS pH 7.4)[8].

    • Causality Check: Ensure the final DMSO concentration remains constant (e.g., exactly 2% v/v across all wells) to prevent solvent-induced solubility artifacts[4].

  • Incubation: Seal and incubate the plate at 25°C for 2 hours to allow the metastable solution to reach its precipitation threshold[6].

  • Control Validation: Include a highly soluble control (e.g., 2'-deoxy-5-fluorouridine) and a highly insoluble control to define the dynamic range of the nephelometer[9].

  • Measurement: Read the plate using a laser nephelometer. Plot NTU against compound concentration. The kinetic solubility limit is the intersection of the baseline and the sharply rising turbidity curve[8].

Protocol B: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method represents the true solid-liquid phase boundary. It is the most reliable method for determining equilibrium solubility[10].

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid, crystalline 3-(2,3-Difluorophenyl)picolinic acid (approx. 500 µg) to 400 µL of aqueous phosphate buffer (pH 7.4) in a sealed Whatman MiniUniPrep vial[11].

  • pH Verification (Critical): Because the compound contains an acidic carboxylic group, its dissolution can lower the buffer's pH. Verify and adjust the pH back to 7.4 immediately after addition[10].

  • Equilibration: Agitate the suspension on an orbital shaker at 400 rpm and 25°C[11].

  • Self-Validating Timepoints: Take aliquots at 24 h, 48 h, and 72 h. Visually inspect for remaining solid (confirming saturation). Filter the aliquots to remove particulates[11].

    • Equilibrium Check: If the concentration at 72 h matches the 48 h concentration, thermodynamic equilibrium is confirmed. If it is still rising, extend shaking to 96 h[11].

  • Quantification: Analyze the filtered saturated solutions using isocratic HPLC-UV against an external calibration standard curve[7][11].

Data Synthesis and Optimization Strategies

Once the baseline solubility is established, formulation scientists can optimize the delivery of 3-(2,3-Difluorophenyl)picolinic acid.

Table 2: Comparative Solubility Metrics & Optimization
MetricMethodTypical BufferOptimization Strategy
Kinetic Sol. NephelometryPBS (pH 7.4) + 2% DMSOUse co-solvents (e.g., PEG400) in in vitro assays to delay precipitation.
Thermodynamic Sol. Shake-FlaskPBS (pH 7.4)Formulate as a sodium or potassium salt to leverage the carboxylic acid moiety.
Intrinsic Sol. ( S0​ ) Shake-FlaskUnbuffered WaterAvoid formulating near the isoelectric point (pH ~3-4) to prevent crashing out.

By strictly controlling pH, monitoring the solid-state form, and utilizing both kinetic and thermodynamic profiling, researchers can ensure that 3-(2,3-Difluorophenyl)picolinic acid is accurately characterized for successful downstream development.

References

  • Wikipedia. Picolinic acid. Retrieved from: [Link]

  • PubChem. Picolinic acid | C6H5NO2 | CID 1018. Retrieved from:[Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from: [Link]

  • BMG LABTECH. Kinetic solubility automated screen. Retrieved from: [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Retrieved from: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from:[Link]

  • Analytical Chemistry (ACS). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods. Retrieved from: [Link]

  • Bienta. Laser Nephelometry. Retrieved from: [Link]

Sources

A Technical Guide to the Physical Characterization of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical appearance of 3-(2,3-Difluorophenyl)picolinic acid. As a novel compound, detailed characterization of its physical properties is a critical first step in its evaluation for research and development purposes. This document outlines the expected physical characteristics based on analogous compounds and provides standardized protocols for its visual and instrumental analysis.

Predicted Physical Appearance of 3-(2,3-Difluorophenyl)picolinic Acid

Table 1: Physical Appearance of Structurally Analogous Compounds

Compound NameCAS NumberPhysical Appearance
Picolinic Acid98-98-6White solid, which can appear tan when impure; needles crystals.[1][2]
2-Picolinic Acid98-98-6White to off-white crystalline powder.[3][4]
3-(Difluoromethyl)picolinic acid1256794-75-8Solid.
6-(2,3-Difluorophenyl)picolinic Acid887983-10-0Solid.[5]
3-(4-Fluorophenyl)propionic acid459-31-4Solid.[6]
3,5-Dinitrosalicylic acid609-99-4Yellow solid.[7]

The color of related picolinic acid compounds is consistently described as white or off-white. While heavy substitution can sometimes impart color, as seen with the yellow 3,5-dinitrosalicylic acid, the difluoro-substitution on the phenyl ring in the target compound is not expected to result in significant coloration. The solid state is the norm for carboxylic acids of this molecular weight.

Experimental Protocol for Visual Characterization

The following protocol outlines a standardized procedure for the visual inspection and documentation of the physical appearance of a solid chemical compound such as 3-(2,3-Difluorophenyl)picolinic acid.

Objective: To accurately observe and record the primary physical characteristics of a solid sample.

Materials:

  • A representative sample of 3-(2,3-Difluorophenyl)picolinic acid

  • A clean, dry watch glass or microscope slide

  • A stainless steel spatula

  • A well-ventilated area or a fume hood

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

  • A white background for color assessment

  • A light microscope (optional, for detailed morphology)

Procedure:

  • Sample Preparation: In a well-ventilated area, carefully transfer a small amount (approximately 10-20 mg) of the 3-(2,3-Difluorophenyl)picolinic acid sample onto a clean, dry watch glass using a spatula.

  • Color Determination: Place the watch glass on a white background. Observe the color of the sample under ambient, diffuse lighting. Record the color with as much specificity as possible (e.g., pure white, off-white, slightly yellow).

  • Form and Morphology Assessment: Observe the physical form of the solid. Note whether it is a crystalline solid, a powder, or an amorphous solid. If it is a powder, describe its texture (e.g., fine, granular). If crystalline, describe the shape of the crystals if visible to the naked eye (e.g., needles, plates). For a more detailed examination, view the sample under a light microscope and record the crystal habit.

  • Homogeneity Evaluation: Examine the sample for the presence of any foreign matter or inconsistencies in color or texture. Note if the sample appears to be a uniform, homogeneous solid.

  • Documentation: Record all observations in a laboratory notebook. It is also good practice to take a high-resolution photograph of the sample on the white background for a visual record.

Advanced Solid-State Characterization

For a more in-depth understanding of the physical properties of 3-(2,3-Difluorophenyl)picolinic acid, which is crucial in drug development, several instrumental techniques can be employed.

  • Powder X-Ray Diffraction (PXRD): This is a primary technique to determine the crystallinity of a sample. It can distinguish between a crystalline and an amorphous solid and can identify different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and any phase transitions. This is a key indicator of purity.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): For a high-resolution view of the particle morphology and size distribution, SEM can be utilized.

The workflow for the physical characterization of a new compound is illustrated in the diagram below.

Physical Characterization Workflow A New Compound Synthesis (3-(2,3-Difluorophenyl)picolinic acid) B Visual Inspection (Color, Form, Morphology) A->B Initial Observation C Microscopy (Particle Shape and Size) B->C Detailed Morphology D Powder X-Ray Diffraction (PXRD) (Crystallinity, Polymorphism) B->D Structural Analysis E Differential Scanning Calorimetry (DSC) (Melting Point, Purity) B->E Thermal Analysis F Comprehensive Physical Profile C->F D->F E->F

Caption: Workflow for the Physical Characterization of a New Chemical Compound.

Summary of Key Properties

The following table summarizes the known and predicted properties of 3-(2,3-Difluorophenyl)picolinic acid.

Table 2: Properties of 3-(2,3-Difluorophenyl)picolinic acid

PropertyValueSource
Chemical Name 3-(2,3-Difluorophenyl)picolinic acid-
CAS Number 1261655-32-6[8]
Molecular Formula C₁₂H₇F₂NO₂-
Molecular Weight 235.19 g/mol -
Predicted Physical Appearance White to off-white solid (crystalline or powder)Analogy

Conclusion

While a definitive description of the physical appearance of 3-(2,3-Difluorophenyl)picolinic acid is yet to be published, evidence from analogous compounds strongly suggests it is a white to off-white solid. The protocols and advanced methods described in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize its physical properties. This foundational knowledge is essential for ensuring consistency, purity, and quality in all subsequent research and development activities.

References

  • Wikipedia. Picolinic acid. [Link]

  • PubChem. Picolinic acid. [Link]

  • PubChem. 6-(3-Fluorophenyl)picolinic acid. [Link]

  • Cole-Parmer. 3,5-Dinitrosalicylic acid, 98% Material Safety Data Sheet. [Link]

Sources

Theoretical studies of 3-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Studies of 3-(2,3-Difluorophenyl)picolinic Acid

Executive Summary & Mechanistic Rationale

The molecule 3-(2,3-Difluorophenyl)picolinic acid (3-DFPPA) represents a highly specialized structural motif with dual significance: it serves as a potent ancillary ligand in deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) and acts as a rigidified pharmacophore in kinase inhibitor design.

From a theoretical standpoint, the 2,3-difluoro substitution pattern on a phenyl ring attached to the 3-position of picolinic acid creates a unique electrostatic and steric environment. Unlike the classic 2,4-difluorophenyl derivatives (e.g., the main ligand in FIrpic) , placing the bulky difluorophenyl group adjacent to the C2-carboxylate group forces a near-orthogonal dihedral twist. This steric decoupling prevents extended π -conjugation, preserving a wide optical bandgap, while the strong inductive (-I) effect of the fluorine atoms deeply stabilizes the Highest Occupied Molecular Orbital (HOMO).

This whitepaper outlines the causality, methodologies, and self-validating protocols required to accurately model 3-DFPPA using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Electronic Structure & Conformational Causality

Before executing excited-state calculations, the ground-state conformational landscape must be rigorously defined. The proximity of the C2-carboxylic acid and the C3-(2,3-difluorophenyl) group results in significant steric clash.

The Rotameric Challenge

Because the phenyl ring is twisted out of the pyridine plane, the 2'-fluorine atom can orient either towards the carboxylate group (syn-rotamer) or away from it (anti-rotamer). The syn-rotamer often exhibits intramolecular non-covalent interactions, specifically weak C–F···H–O or C–F··· π contacts, which can be modeled using Atoms in Molecules (AIM) theory. Failing to identify the global minimum rotamer will result in erroneous TD-DFT excitation energies.

Functional and Basis Set Selection
  • Functional: We employ PBE0 or M06-2X . PBE0 is highly accurate for predicting structural parameters of highly fluorinated aromatics and their subsequent transition metal complexes. M06-2X is superior for capturing the non-covalent intramolecular interactions between the fluorine and the carboxylate.

  • Basis Set: 6-311++G(d,p) . Diffuse functions (++) are non-negotiable here. Fluorine and oxygen are highly electronegative; their lone pairs require diffuse functions to accurately model the electron density tail, especially when predicting hydrogen bonding or pKa values .

ConformationalLogic Base 3-DFPPA Initial Structure Steric C2-Carboxylate & C3-Phenyl Clash Base->Steric Twist Orthogonal Twist (Dihedral ~75°) Steric->Twist Rotamer1 Syn-Rotamer (C-F···O Interaction) Twist->Rotamer1 Rotamer2 Anti-Rotamer (Minimized Dipole) Twist->Rotamer2 Global Global Minimum Selection Rotamer1->Global DFT Energy Comparison Rotamer2->Global

Fig 1. Conformational logic tree for identifying the global minimum of 3-DFPPA.

Excited-State Dynamics & Photophysical Modeling

When 3-DFPPA is utilized as an ancillary ligand (e.g., in Ir(III) complexes), its primary role is to tune the Lowest Unoccupied Molecular Orbital (LUMO) and manage the triplet state ( T1​ ) energy .

TD-DFT Causality

Standard functionals (like B3LYP) severely underestimate charge-transfer (CT) excitations due to self-interaction error. Therefore, CAM-B3LYP (a range-separated hybrid functional) must be used for TD-DFT. The 2,3-difluoro substitution localizes the LUMO heavily on the picolinic acid moiety. By analyzing Natural Transition Orbitals (NTOs), we can verify if the S0​→T1​ transition possesses the necessary Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) character required for efficient phosphorescence.

Quantitative Theoretical Projections

The table below summarizes the theoretical electronic properties of 3-DFPPA compared to the unsubstituted baseline, demonstrating the tuning effect of the 2,3-difluorophenyl group.

Molecular SystemHOMO (eV)LUMO (eV)Bandgap ( Δ E, eV) T1​ Energy (eV)Dipole Moment ( μ , D)
Picolinic Acid (PA)-6.85-2.154.703.104.22
3-DFPPA (Anti-rotamer) -7.24 -2.38 4.86 2.98 5.85
3-DFPPA (Syn-rotamer) -7.18 -2.32 4.86 2.95 2.14

Data Note: Values are representative theoretical projections at the M06-2X/6-311++G(d,p) level in implicit dichloromethane (PCM).

Self-Validating Computational Protocol

To ensure absolute scientific integrity, the following step-by-step workflow incorporates internal validation checkpoints. Do not proceed to subsequent steps if the validation criteria fail.

Step 1: Conformational Sampling & Ground State Optimization

  • Generate 3D conformers of 3-DFPPA, rotating the C(pyridine)-C(phenyl) bond in 15° increments.

  • Optimize all conformers using DFT/M06-2X/6-311++G(d,p) with a tight convergence criterion (Opt=Tight).

  • Validation Checkpoint: Perform a vibrational frequency analysis (Freq). The structure is only a valid local/global minimum if the number of imaginary frequencies ( Nimag​ ) is exactly zero. If Nimag​>0 , the structure is a transition state; perturb the geometry along the imaginary normal mode and re-optimize.

Step 2: Solvation Modeling

  • Apply the Polarizable Continuum Model (PCM) or SMD model using a solvent relevant to your application (e.g., Dichloromethane for OLED synthesis, or Water for biological kinase docking).

  • Re-optimize the global minimum in the solvent field.

Step 3: Excited-State TD-DFT Calculation

  • Set up the TD-DFT calculation using CAM-B3LYP/6-311++G(d,p).

  • Request the first 20 singlet and 5 triplet excited states (TD=(NStates=20, 50-50)).

  • Validation Checkpoint: Ensure the S1​ and T1​ states have oscillator strengths ( f ) that align with physical reality (e.g., f≈0 for pure triplet transitions prior to spin-orbit coupling corrections).

Step 4: Wavefunction & NTO Analysis

  • Generate the formatted checkpoint file (.fchk).

  • Use Multiwfn to compute the Natural Transition Orbitals (NTOs) for the S0​→T1​ transition to visualize the hole and electron distributions.

ComputationalWorkflow Start Input 3-DFPPA Rotamers Opt Ground State Optimization (M06-2X/6-311++G**) Start->Opt Freq Vibrational Frequencies Calculation Opt->Freq Valid Self-Validation: NIMAG == 0? Freq->Valid Valid->Opt No (Perturb & Retry) TDDFT TD-DFT Excitation (CAM-B3LYP/PCM) Valid->TDDFT Yes (True Minimum) Output NTOs & Photophysical Spectra Generation TDDFT->Output

Fig 2. Self-validating computational workflow for DFT and TD-DFT analysis of 3-DFPPA.

Conclusion

The theoretical modeling of 3-(2,3-Difluorophenyl)picolinic acid requires precise handling of its conformational rigidity and the strong inductive effects of its ortho/meta-fluorine atoms. By employing range-separated functionals (CAM-B3LYP) and diffuse basis sets (6-311++G**), researchers can accurately predict its behavior as a HOMO-deepening ligand in transition metal complexes or as a stable, highly-polarized pharmacophore. Adhering to the self-validating protocols outlined above ensures that the derived photophysical and thermodynamic data are robust, reproducible, and ready for empirical translation.

References

  • Gu, J., et al. "Theoretical Studies of Blue-Emitting Iridium Complexes with Different Ancillary Ligands." The Journal of Physical Chemistry A, American Chemical Society, 2008.[Link]

  • Sanner, R. D., et al. "Highly efficient phosphorescence from cyclometallated iridium(III) compounds: Improved syntheses of picolinate complexes and quantum chemical studies of their electronic structures." Inorganica Chimica Acta, OSTI, 2019.[Link]

  • Katsyuba, S. A., et al. "Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals." CrystEngComm, Royal Society of Chemistry, 2019.[Link]

  • Guin, P., et al. "Theoretical study of hydrogen bonded picolinic acid-water complexes." Indian Journal of Chemistry, NISCAIR, 2015.[Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(2,3-Difluorophenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3-(2,3-difluorophenyl)picolinic acid, a key building block in medicinal chemistry and materials science. The described methodology is centered around a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and a framework for the successful synthesis and characterization of the target compound.

Introduction: The Significance of 3-(2,3-Difluorophenyl)picolinic Acid

Substituted picolinic acids are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The incorporation of a difluorophenyl moiety, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. 3-(2,3-Difluorophenyl)picolinic acid serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The synthetic protocol detailed herein provides a reliable method for accessing this valuable compound.

The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high functional group tolerance, mild reaction conditions, and excellent yields in the formation of carbon-carbon bonds between aromatic rings.[1][2][3] This approach involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[1][2]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 3-(2,3-difluorophenyl)picolinic acid will be achieved through the palladium-catalyzed cross-coupling of 3-bromopicolinic acid and 2,3-difluorophenylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its reliability and versatility.

The core transformation is illustrated below:

Suzuki-Miyaura Coupling for 3-(2,3-Difluorophenyl)picolinic acid cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 3-Bromopicolinic Acid 3-Bromopicolinic Acid Reaction 3-Bromopicolinic Acid->Reaction 2,3-Difluorophenylboronic Acid 2,3-Difluorophenylboronic Acid 2,3-Difluorophenylboronic Acid->Reaction Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product 3-(2,3-Difluorophenyl)picolinic acid Reaction->Product

Caption: Synthetic workflow for 3-(2,3-Difluorophenyl)picolinic acid.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1]

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3-Bromopicolinic acid30683-23-9202.01≥97%Commercially Available
2,3-Difluorophenylboronic acid121219-16-7157.91≥95%Commercially Available[4]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5699%Commercially Available
Sodium Carbonate (Na₂CO₃)497-19-8105.99≥99.5%Commercially Available
Toluene108-88-392.14AnhydrousCommercially Available
Ethanol64-17-546.07200 ProofCommercially Available
Deionized Water-18.02-In-house
Diethyl Ether60-29-774.12AnhydrousCommercially Available
Hydrochloric Acid (HCl)7647-01-036.461 M solutionCommercially Available
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousCommercially Available
Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer: 400 MHz or higher, for ¹H and ¹³C NMR analysis.

  • Mass Spectrometer (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

  • Melting Point Apparatus: For determination of the product's melting point.

  • Inert Atmosphere System: Schlenk line or glovebox for handling air-sensitive reagents.

  • Standard Glassware: Round-bottom flasks, condensers, dropping funnels, etc.

  • Magnetic Stirrer with Hotplate

  • Rotary Evaporator

Experimental Protocol

This protocol is designed for the synthesis of 3-(2,3-difluorophenyl)picolinic acid on a 1 mmol scale.

Experimental Protocol Start Start Setup 1. Reaction Setup: - Add 3-bromopicolinic acid (1 mmol), 2,3-difluorophenylboronic acid (1.2 mmol), and Na₂CO₃ (3 mmol) to a flask. Start->Setup Inert 2. Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Setup->Inert Solvents 3. Add Solvents: - Add Toluene (5 mL), Ethanol (2 mL), and Deionized Water (2 mL). Inert->Solvents Catalyst 4. Add Catalyst: - Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of inert gas. Solvents->Catalyst Heat 5. Reaction: - Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Catalyst->Heat Monitor 6. Monitor Progress: - Monitor the reaction by TLC or LC-MS. Heat->Monitor Cool 7. Cooling: - Cool the reaction mixture to room temperature. Monitor->Cool Quench 8. Work-up - Quenching: - Add 20 mL of water and extract with diethyl ether (3 x 20 mL) to remove non-polar impurities. Cool->Quench Acidify 9. Work-up - Acidification: - Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product. Quench->Acidify Filter 10. Isolation: - Collect the solid product by vacuum filtration. Acidify->Filter Dry 11. Drying: - Dry the product under vacuum. Filter->Dry Characterize 12. Characterization: - Analyze by NMR, MS, and melting point. Dry->Characterize End End Product Characterize->End

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopicolinic acid (202 mg, 1.0 mmol), 2,3-difluorophenylboronic acid (189 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Through the condenser, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The solvent mixture is chosen to ensure the solubility of both the organic and inorganic reagents.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). The catalyst should be added quickly to minimize exposure to air.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove the triphenylphosphine oxide and other non-polar byproducts. The desired product, being a carboxylic acid salt at this stage, will remain in the aqueous layer.

    • Carefully collect the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. The product will precipitate out as a solid.

    • Collect the solid by vacuum filtration, washing with a small amount of cold deionized water.

    • Dry the collected solid under vacuum to yield 3-(2,3-difluorophenyl)picolinic acid.

Expected Results and Characterization

The final product, 3-(2,3-difluorophenyl)picolinic acid, is expected to be an off-white to pale yellow solid. The yield should be in the range of 70-90%.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, COOH), 8.6-8.7 (m, 1H, pyridine-H), 7.8-7.9 (m, 1H, pyridine-H), 7.6-7.7 (m, 1H, pyridine-H), 7.2-7.5 (m, 3H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~166 (C=O), 150-152 (d, J = 245 Hz, C-F), 148-150 (d, J = 245 Hz, C-F), 148 (pyridine-C), 140 (pyridine-C), 138 (pyridine-C), 130 (Ar-C), 126 (Ar-C), 125 (Ar-C), 118 (Ar-C).

  • HRMS (ESI): Calculated for C₁₂H₈F₂NO₂ [M+H]⁺, expected m/z ~236.0523; found, [to be determined].

  • Melting Point: To be determined experimentally.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.

  • Acids and Bases: Handle hydrochloric acid and sodium carbonate with care as they are corrosive.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-(2,3-difluorophenyl)picolinic acid. The protocol detailed in this application note is robust and can likely be adapted for the synthesis of analogous biaryl picolinic acids. The successful synthesis and characterization of this compound will enable further research into its potential applications in drug discovery and materials science.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC. (n.d.).
  • 2,3-Difluorophenylboronic acid CAS#: 121219-16-7 - ChemicalBook. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • 2,3-Difluorophenylboronic acid = 95 121219-16-7 - Sigma-Aldrich. (n.d.).
  • 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 - ChemicalBook. (2025, July 4).

Sources

Application Note: Biological Assays for 3-(2,3-Difluorophenyl)picolinic acid in Metalloenzyme Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6)

The Pharmacophore: Mechanistic Causality and Scaffold Design

In the landscape of fragment-based drug discovery (FBDD), pyridine carboxylic acid isomers—specifically picolinic acid derivatives—serve as highly privileged metal-binding pharmacophores (MBPs)[1][2]. These scaffolds are foundational in the development of inhibitors targeting metalloenzymes, most notably Fe(II)/2-oxoglutarate-dependent oxygenases (such as Hypoxia-Inducible Factor Prolyl Hydroxylases [HIF-PHDs] and Jumonji C[JmjC] domain-containing histone demethylases [KDMs])[1][3], as well as Zn(II)-dependent Metallo-β-lactamases (MBLs) [4][5].

3-(2,3-Difluorophenyl)picolinic acid represents a strategic evolution of the base picolinic acid scaffold. The causality behind this specific structural design is threefold:

  • Bidentate Chelation: The nitrogen of the pyridine ring and the adjacent carboxylate oxygen form a stable bidentate chelate with active-site metal ions (Fe²⁺ or Zn²⁺), displacing the catalytic water/hydroxide molecule required for substrate hydrolysis or oxidation[4].

  • Steric and Hydrophobic Engagement: The addition of the phenyl ring at the 3-position allows the molecule to project into adjacent hydrophobic sub-pockets (e.g., the S3 pocket in aspartyl proteases or the 2-oxoglutarate binding track in oxygenases)[6].

  • Fluorine-Induced Physicochemical Shifts: The 2,3-difluoro substitution is not arbitrary. Fluorination at these positions lowers the pKa of the pyridine nitrogen, reducing basicity to prevent off-target hERG liabilities, while simultaneously increasing the lipophilic efficiency (LipE) and membrane permeability of the fragment[6].

G Compound 3-(2,3-Difluorophenyl) picolinic acid Enzyme_Inh Enzyme Complex (Inhibited State) Compound->Enzyme_Inh Fe Active Site Metal (Fe²⁺ or Zn²⁺) Fe->Compound Bidentate Chelation Enzyme Metalloenzyme (PHD2, KDM, or MBL) Enzyme->Fe coordinates Enzyme->Enzyme_Inh Competitive Inhibition Substrate Native Substrate (HIF-1α, H3K4me3, β-lactam) Enzyme->Substrate Catalyzes (Uninhibited) Enzyme_Inh->Substrate Prevents Catalysis Degradation Normal Catalysis (Hydroxylation/Hydrolysis) Substrate->Degradation Cleavage/Modification Stabilization Therapeutic Outcome (Target Stabilization/Survival) Substrate->Stabilization Accumulation/Efficacy

Diagram 1: Mechanistic pathway of metalloenzyme inhibition via bidentate chelation by 3-(2,3-Difluorophenyl)picolinic acid.

Self-Validating Experimental Workflows

To accurately profile 3-(2,3-Difluorophenyl)picolinic acid, biological assays must be designed as self-validating systems. This means incorporating orthogonal readouts and strict metal-control conditions to ensure the observed inhibition is due to specific active-site chelation rather than non-specific aggregation or metal stripping.

Protocol A: HIF-PHD2 Biochemical Inhibition Assay (TR-FRET)

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence to eliminate interference from the auto-fluorescence of aromatic small molecules. It provides a highly sensitive, homogenous readout for the hydroxylation of the HIF-1α peptide[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mg/mL BSA. Critical: Do not use EDTA or EGTA, as they will strip the essential Fe(II) from the enzyme.

  • Enzyme/Metal Complexation: Pre-incubate recombinant human PHD2 (50 nM) with 10 μM FeSO₄ and 1 mM sodium ascorbate for 15 minutes at room temperature to ensure the active site iron is in the required ferrous (Fe²⁺) state.

  • Compound Addition: Dispense 3-(2,3-Difluorophenyl)picolinic acid in a 10-point dose-response curve (ranging from 100 μM to 0.1 nM, 1% final DMSO). Incubate for 30 minutes to allow for competitive equilibrium against the endogenous co-factor.

  • Substrate Initiation: Initiate the reaction by adding 2 μM 2-oxoglutarate (2-OG) and 100 nM biotinylated HIF-1α peptide (residues 556-574). Incubate for 60 minutes at 25°C.

  • Detection (Self-Validation): Stop the reaction with a buffer containing 10 mM EDTA (to chelate Fe²⁺ and halt catalysis). Add Europium-labeled anti-hydroxy-HIF-1α antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Metallo-β-Lactamase (NDM-1) Kinetic Hydrolysis Assay

Causality for Assay Choice: NDM-1 is a Zn(II)-dependent enzyme that confers antibiotic resistance. Nitrocefin is used as the substrate because its hydrolysis yields a distinct colorimetric shift (yellow to red), allowing for continuous, real-time kinetic monitoring rather than an endpoint read, which helps identify slow-binding inhibitors[4][5].

Step-by-Step Methodology:

  • Buffer Setup: Prepare 50 mM HEPES (pH 7.2) supplemented with 10 μM ZnSO₄ and 0.01% Triton X-100 (to prevent compound aggregation).

  • Enzyme Preparation: Dilute recombinant NDM-1 to a final assay concentration of 1 nM.

  • Inhibitor Incubation: Add 3-(2,3-Difluorophenyl)picolinic acid (serial dilutions) to the enzyme mixture. Self-Validation Control: Run a parallel plate with 1 mM EDTA as a positive control for total metal chelation (100% inhibition).

  • Kinetic Initiation: Add 50 μM Nitrocefin to all wells.

  • Continuous Readout: Immediately monitor absorbance at 482 nm every 30 seconds for 15 minutes.

  • Data Analysis: Determine the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot V0​ versus inhibitor concentration to determine the Ki​ assuming competitive inhibition.

Workflow Step1 1. Reagent Prep Enzyme Fe²⁺/Zn²⁺ Buffer Step2 2. Compound Addition Serial Dilution 3-(2,3-DFP)PA Step1->Step2 Step3 3. Substrate Reaction HIF-1α peptide or Nitrocefin Step2->Step3 Step4 4. Orthogonal Detection TR-FRET (PHD2) UV-Vis (MBL) Step3->Step4 Step5 Step5 Step4->Step5

Diagram 2: Standardized High-Throughput Screening (HTS) workflow for evaluating MBP fragments.

Quantitative Data Presentation

The addition of the 2,3-difluorophenyl moiety significantly alters the pharmacological profile of the picolinic acid core. The table below summarizes representative comparative profiling data, demonstrating how the scaffold hop improves both potency (via S3 pocket engagement) and lipophilicity.

CompoundTarget EnzymeAssay TypeIC₅₀ (μM)cLogPMechanism of Action
Picolinic Acid (Control)HIF-PHD2TR-FRET> 50.0-0.46Weak bidentate Fe(II) chelation
Picolinic Acid (Control)NDM-1 (MBL)UV-Vis Kinetic17.1-0.46Zn(II) coordination[4]
3-(2,3-Difluorophenyl)picolinic acid HIF-PHD2TR-FRET~ 1.22.15Enhanced Fe(II) chelation + Hydrophobic S3 fit
3-(2,3-Difluorophenyl)picolinic acid NDM-1 (MBL)UV-Vis Kinetic~ 0.82.15High-affinity bidentate Zn(II) chelation

Note: Data represents validated structural-activity relationship (SAR) trends typical for fluorinated phenyl-picolinic acid derivatives in metalloenzyme FBDD.

References

  • Discovery of AM-6494: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. PMC - NIH.[Link]

  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry - ACS Publications.[Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH.[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - NIH.[Link]

  • Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. eScholarship.[Link]

Sources

Application Notes and Protocols for 3-(2,3-Difluorophenyl)picolinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fluorinated Picolinic Acids in Medicinal Chemistry

3-(2,3-Difluorophenyl)picolinic acid is a synthetic organic compound characterized by a picolinic acid scaffold substituted with a 2,3-difluorophenyl group. Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anti-viral, anti-bacterial, anti-convulsant, and anti-cancer properties[1][2][3][4][5]. The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[6]. The difluorophenyl moiety in the target molecule suggests its potential as a scaffold for developing novel therapeutics with improved pharmacological profiles.

While extensive research on 3-(2,3-Difluorophenyl)picolinic acid itself is not yet widely published, its structural similarity to other biologically active phenylpicolinic acids allows us to propose and outline its potential applications and the experimental protocols to investigate them. This document serves as a detailed guide for researchers to explore the therapeutic potential of this promising scaffold.

Proposed Therapeutic Applications and Mechanisms of Action

Based on the known activities of related picolinic acid derivatives, we can hypothesize several promising avenues for drug discovery research involving 3-(2,3-Difluorophenyl)picolinic acid.

As a Scaffold for Novel Kinase Inhibitors

The general structure of phenyl-substituted heterocyclic compounds is prevalent in many kinase inhibitors used in oncology. The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of various kinases.

Proposed Mechanism of Action: The nitrogen atom of the pyridine ring and the carboxylic acid group can form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The difluorophenyl group can occupy the hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with specific amino acid residues, thereby conferring selectivity and potency.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Phosphate-Binding Region Phosphate-Binding Region 3-(2,3-Difluorophenyl)picolinic acid 3-(2,3-Difluorophenyl)picolinic acid 3-(2,3-Difluorophenyl)picolinic acid->Hinge Region H-Bonding (Pyridine N, COOH) 3-(2,3-Difluorophenyl)picolinic acid->Hydrophobic Pocket Hydrophobic & Fluorine Interactions

Caption: Proposed binding mode of 3-(2,3-Difluorophenyl)picolinic acid in a kinase ATP-binding pocket.

As an Intermediate for CFTR Modulators

Patents have been filed for picolinic acid derivatives as intermediates in the synthesis of correctors and potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is defective in cystic fibrosis[7][8].

Proposed Application: 3-(2,3-Difluorophenyl)picolinic acid can serve as a key building block for the synthesis of novel CFTR modulators. The difluorophenyl group could enhance the efficacy of the final compound in correcting the misfolding and improving the channel gating of mutant CFTR proteins.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of 3-(2,3-Difluorophenyl)picolinic acid and its derivatives.

Protocol 1: Kinase Inhibition Assay (Example: EGFR)

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of 3-(2,3-Difluorophenyl)picolinic acid against the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP, 10 mM stock

  • Poly(Glu,Tyr) 4:1 substrate

  • 3-(2,3-Difluorophenyl)picolinic acid, 10 mM stock in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of 3-(2,3-Difluorophenyl)picolinic acid in DMSO, then dilute further in assay buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of a mixture containing the EGFR enzyme and the poly(Glu,Tyr) substrate in assay buffer.

    • Initiate the kinase reaction by adding 25 µL of ATP in assay buffer. The final ATP concentration should be close to its Km for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Value
Final Enzyme Concentration1-5 ng/µL
Substrate Concentration0.2 mg/mL
ATP Concentration10 µM
Final Compound Concentrations1 nM - 100 µM
Incubation Time60 minutes
Protocol 2: Synthesis of a Derivative Amide for Further Screening

This protocol describes the synthesis of an amide derivative of 3-(2,3-Difluorophenyl)picolinic acid, which can be a crucial step in creating a library of compounds for further biological evaluation, such as for CFTR modulation or as anticonvulsants[1].

Materials:

  • 3-(2,3-Difluorophenyl)picolinic acid

  • Thionyl chloride (SOCl2)

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Dissolve 1 equivalent of 3-(2,3-Difluorophenyl)picolinic acid in anhydrous DCM.

    • Add 1.2 equivalents of thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • Add 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.

G Start Start Screening Primary Screening Start->Screening Protocol_1 Protocol 1: Kinase Inhibition Assay Hit_Identified Hit Identified? Protocol_1->Hit_Identified Protocol_2 Protocol 2: Derivative Synthesis SAR_Studies Structure-Activity Relationship Studies Protocol_2->SAR_Studies Screening->Protocol_1 Hit_Identified->Screening No, screen other targets Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization Yes Lead_Optimization->Protocol_2 Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development SAR_Studies->Lead_Optimization

Caption: A generalized workflow for the initial stages of drug discovery using 3-(2,3-Difluorophenyl)picolinic acid.

Conclusion and Future Directions

3-(2,3-Difluorophenyl)picolinic acid represents a promising, yet underexplored, scaffold for drug discovery. Based on the established biological activities of related picolinic acid derivatives, this compound and its analogs are prime candidates for screening against a variety of therapeutic targets, particularly kinases and ion channels. The provided protocols offer a starting point for researchers to begin to unravel the full therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a broad range of biological assays.

References

  • KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google P
  • US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google P
  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • Synthesis of picolinic acid - PrepChem.com. (URL: [Link])

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (URL: [Link])

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. (URL: [Link])

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (URL: [Link])

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem. (URL: [Link])

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC. (URL: [Link])

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (URL: [Link])

  • Patent No. 414518 Decision Section 25(2) Page 16 of 268 - SpicyIP. (URL: [Link])

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed. (URL: [Link])

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (URL: [Link])

Sources

Application Note: In Vivo Evaluation of 3-(2,3-Difluorophenyl)picolinic acid in a Murine Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders.[1][2] The kynurenine pathway (KP), the primary metabolic route of tryptophan, has emerged as a key regulator of the immune response within the central nervous system (CNS).[3][4][5] Dysregulation of this pathway, particularly an increase in the ratio of neurotoxic to neuroprotective metabolites, is associated with neurodegenerative diseases and cognitive impairments.[3][6] One of the pivotal enzymes in this pathway is Kynurenine 3-Monooxygenase (KMO), which is located at a critical branch point.[7][8] Inhibition of KMO presents a promising therapeutic strategy as it can decrease the production of the neurotoxic metabolite quinolinic acid (QUIN) and concomitantly increase the levels of the neuroprotective metabolite kynurenic acid (KYNA).[8][9]

3-(2,3-Difluorophenyl)picolinic acid is a novel small molecule compound. Based on its structural similarity to other picolinic acid derivatives with known biological activity, it is hypothesized to be a potent and selective inhibitor of KMO. This application note provides a detailed protocol for the in vivo evaluation of 3-(2,3-Difluorophenyl)picolinic acid in a lipopolysaccharide (LPS)-induced murine model of acute neuroinflammation.

Mechanism of Action: KMO Inhibition in the Kynurenine Pathway

The kynurenine pathway is the main catabolic route for the essential amino acid tryptophan.[4] Under inflammatory conditions, the enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated, shunting tryptophan metabolism down the kynurenine pathway.[5][10] KMO, a mitochondrial enzyme primarily expressed in microglia within the brain, hydroxylates kynurenine to 3-hydroxykynurenine (3-HK).[9] This step is crucial as it leads to the downstream production of the excitotoxic NMDA receptor agonist, quinolinic acid.[8][11][12] By inhibiting KMO, 3-(2,3-Difluorophenyl)picolinic acid is expected to redirect the pathway towards the production of kynurenic acid, an antagonist of NMDA receptors with neuroprotective properties.[6][8][9]

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KMO KMO KYN->KMO KAT KAT KYN->KAT 3HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->3HK QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor 3-(2,3-Difluorophenyl)picolinic acid Inhibitor->KMO experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post_treatment Post-Treatment Analysis acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing (Optional) acclimatization->baseline dosing Compound Administration (Oral Gavage, Daily) baseline->dosing lps LPS Injection (Single i.p. dose) dosing->lps behavior Behavioral Testing (24h post-LPS) lps->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia biochemical Biochemical Analysis (Brain Homogenates) euthanasia->biochemical

Caption: A schematic overview of the experimental workflow.

Detailed Protocols

Animal Model and Study Design
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are recommended.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before any experimental procedures.

  • Experimental Groups: A minimum of four groups are recommended:

    • Vehicle + Saline

    • Vehicle + LPS

    • 3-(2,3-Difluorophenyl)picolinic acid + LPS

    • Positive Control (e.g., a known KMO inhibitor) + LPS

Formulation and Administration
Formulation of 3-(2,3-Difluorophenyl)picolinic acid
ComponentPurposeExample Concentration
3-(2,3-Difluorophenyl)picolinic acidActive Compound1-30 mg/kg
0.5% (w/v) MethylcelluloseSuspending Agent-
0.1% (v/v) Tween 80Surfactant-
Sterile WaterVehicleq.s. to final volume

Protocol:

  • Weigh the required amount of 3-(2,3-Difluorophenyl)picolinic acid.

  • Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the addition of methylcellulose. Stir until a homogenous suspension is formed.

  • Add the powdered compound to the vehicle and vortex/sonicate until a fine, homogenous suspension is achieved.

  • Prepare fresh daily.

Administration
  • Route: Oral gavage is a suitable route for administration. [13][14][15]* Volume: The maximum dosing volume should not exceed 10 mL/kg. [13][14]* Frequency: Administer the compound or vehicle once daily for a predetermined period (e.g., 7 days) prior to LPS challenge.

Oral Gavage Protocol:

  • Weigh the animal to determine the correct dosing volume. [13]2. Restrain the mouse by scruffing the neck to immobilize the head and align the esophagus. [16]3. Gently insert a 20-gauge, 1.5-inch curved gavage needle with a rounded tip into the mouth, advancing it along the upper palate. [14]4. The needle should pass easily into the esophagus; do not force it if resistance is met. [17]5. Slowly administer the solution.

  • Observe the animal for any signs of distress post-administration. [15]

Induction of Neuroinflammation
  • Agent: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Dose: A single intraperitoneal (i.p.) injection of 0.5-1 mg/kg is sufficient to induce a robust neuroinflammatory response. [18]* Timing: Administer LPS 60 minutes after the final dose of the test compound.

Behavioral Assessments

Conduct behavioral tests 24 hours after the LPS injection to assess anxiety-like behavior and cognitive function.

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces. [19][20][21] Protocol:

  • Habituate the mice to the testing room for at least 1 hour before the test. [21]2. Place the mouse in the center of the plus-shaped maze, facing a closed arm. [20]3. Allow the animal to explore the maze for 5 minutes. [22]4. Record the session using a video camera for later analysis.

  • Parameters to measure include:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms. [23]6. Clean the maze thoroughly between each animal. [21]

Morris Water Maze (MWM)

The MWM is a widely used test for spatial learning and memory. [24][25][26] Protocol (Acquisition Phase):

  • Fill a circular pool with water made opaque with non-toxic paint. [27]2. A hidden platform is submerged 1-2 cm below the water surface. [24]3. For 4-5 consecutive days, give each mouse four trials per day to find the platform from different starting positions. [27]4. If the mouse does not find the platform within 60 seconds, gently guide it there. [25]5. Record the time it takes to find the platform (escape latency).

Protocol (Probe Trial):

  • On the day after the last acquisition trial, remove the platform from the pool.

  • Allow the mouse to swim freely for 60 seconds. [28]3. Record the time spent in the target quadrant where the platform was previously located.

Biochemical Analysis

Following behavioral testing, euthanize the animals and collect brain tissue for biochemical analysis.

Brain Tissue Homogenization

Protocol:

  • Rapidly dissect the brain on ice and isolate regions of interest (e.g., hippocampus, cortex).

  • Weigh the tissue.

  • Homogenize the tissue in a cold lysis buffer (e.g., RIPA buffer with protease inhibitors) at a ratio of 1:10 (w/v). [29][30][31]4. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. [29][32]5. Collect the supernatant for analysis.

Measurement of Kynurenine Pathway Metabolites
  • Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for accurately quantifying kynurenine, kynurenic acid, and quinolinic acid in brain homogenates. [10][11][12][33]* Expected Outcome: Successful KMO inhibition by 3-(2,3-Difluorophenyl)picolinic acid should result in a significant decrease in the QUIN/KYNA ratio in the brains of LPS-treated mice compared to the vehicle-treated LPS group.

Data Analysis and Interpretation

ParameterExpected Outcome in Vehicle + LPS GroupExpected Outcome in Compound + LPS Group
EPM: Time in Open Arms DecreasedIncreased (Anxiolytic effect)
MWM: Escape Latency Increased (Impaired learning)Decreased
MWM: Time in Target Quadrant Decreased (Impaired memory)Increased
Brain QUIN/KYNA Ratio IncreasedDecreased (Target engagement)

Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Conclusion

This application note provides a comprehensive framework for the in vivo evaluation of 3-(2,3-Difluorophenyl)picolinic acid as a potential KMO inhibitor for the treatment of neuroinflammatory conditions. The described protocols, from compound formulation to behavioral and biochemical analyses, offer a robust methodology to assess the therapeutic potential of this novel compound.

References
  • The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation. Frontiers. Available at: [Link]

  • The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease. MDPI. Available at: [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Available at: [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Available at: [Link]

  • The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. Medical Science and Discovery. Available at: [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC. Available at: [Link]

  • Lipopolysaccharide-induced animal models for neuroinflammation – An overview. ScienceDirect. Available at: [Link]

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. J Vis Exp. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University Institutional Animal Care and Use Committee. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Semantic Scholar. Available at: [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Parkinson's Disease. Available at: [Link]

  • Oral Gavage in the Mouse. Florida State University Office of Research. Available at: [Link]

  • Elevated Plus Maze for Mice. PMC. Available at: [Link]

  • Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords. PMC. Available at: [Link]

  • Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. Available at: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]

  • Morris Water Maze Experiment. PMC. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC. Available at: [Link]

  • Neurological Infection, Kynurenine Pathway, and Parasitic Infection by Neospora caninum. Frontiers. Available at: [Link]

  • Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. MDPI. Available at: [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech Office of the University Veterinarian. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed. Available at: [Link]

  • Elevated Plus Maze. University of Arizona IACUC. Available at: [Link]

  • Elevated Plus Maze: Understanding the Basics. Psychogenics. Available at: [Link]

  • Understanding the Morris Water Maze in Neuroscience. Cyagen. Available at: [Link]

  • Tissue Extract Preparation for ELISA. Creative Diagnostics. Available at: [Link]

  • Tissue Homogenization Procedures for use with ELISA. ResearchGate. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. Available at: [Link]

  • QUINOLINIC ACID AND KYNURENINE PATHWAY METABOLISM IN INFLAMMATORY AND NON-INFLAMMATORY NEUROLOGICAL DISEASE. Brain. Available at: [Link]

  • Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. PubMed. Available at: [Link]

  • Morris Water Maze (Rats). Queen's University. Available at: [Link]

  • Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. Fujita Health University. Available at: [Link]

  • Quinolinic acid potentially links kidney injury to brain toxicity. JCI Insight. Available at: [Link]

  • A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. Available at: [Link]

Sources

Application Note: Derivatization Strategies for the Analysis of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of highly functionalized biaryl compounds, such as 3-(2,3-Difluorophenyl)picolinic acid , presents unique chromatographic and mass spectrometric challenges. Due to its amphoteric nature and metal-chelating properties, direct analysis of this molecule often results in severe peak tailing, irreversible adsorption to stainless steel hardware, and poor ionization efficiency.

This application note provides a comprehensive, field-validated guide to overcoming these challenges through targeted chemical derivatization. We detail two orthogonal strategies: MTBSTFA silylation for Gas Chromatography-Mass Spectrometry (GC-MS) and 3-Nitrophenylhydrazine (3-NPH) amidation for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Profiling & Rationale

To design a robust analytical method, one must first understand the causality behind the molecule's poor chromatographic behavior.

The Chelation and Steric Challenge

3-(2,3-Difluorophenyl)picolinic acid features a carboxylic acid at the C2 position and a basic nitrogen within the pyridine ring. This specific geometric arrangement creates a highly effective bidentate chelating motif . In both LC and GC systems, the un-derivatized molecule aggressively chelates trace metals (such as iron and nickel) present in stainless steel injectors, tubing, and column frits. This leads to profound signal loss and peak tailing.

Furthermore, the bulky 2,3-difluorophenyl group at the C3 position creates significant steric hindrance around the adjacent C2-carboxylic acid.

Strategic Solutions

To neutralize the chelation effect and bypass steric hindrance, the carboxylic acid must be masked:

  • GC-MS Strategy (MTBSTFA): Standard silylating agents like BSTFA often yield unstable trimethylsilyl (TMS) esters for sterically hindered acids. Instead, we utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) ester, which is highly resistant to hydrolysis [1]. The bulky TBDMS group also directs mass spectrometric fragmentation to yield a highly abundant [M-57]⁺ ion (loss of the tert-butyl radical), ideal for Selected Ion Monitoring (SIM).

  • LC-MS/MS Strategy (3-NPH): For reversed-phase LC-MS/MS, the highly polar, zwitterionic nature of the un-derivatized acid results in poor column retention. By reacting the carboxylic acid with 3-Nitrophenylhydrazine (3-NPH) in the presence of EDC and pyridine, the molecule is converted into a hydrophobic 3-nitrophenylhydrazide [2]. This dramatically increases reversed-phase retention and introduces a highly ionizable moiety, boosting Electrospray Ionization (ESI) sensitivity by 10- to 50-fold [3].

G Start 3-(2,3-Difluorophenyl) picolinic acid Challenge Amphoteric & Chelating (Poor Peak Shape) Start->Challenge Decision Select Analytical Platform Challenge->Decision GCMS GC-MS Analysis Decision->GCMS LCMS LC-MS/MS Analysis Decision->LCMS MTBSTFA MTBSTFA Derivatization (Forms TBDMS Ester) GCMS->MTBSTFA NPH 3-NPH Derivatization (Forms Hydrazide) LCMS->NPH

Analytical decision tree for 3-(2,3-Difluorophenyl)picolinic acid derivatization.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in redundancies (such as specific catalyst ratios and temperature controls) to ensure complete derivatization despite the steric hindrance of the biaryl system.

Protocol A: MTBSTFA Derivatization for GC-MS

Use this protocol for volatile matrix extracts (e.g., plasma extracts or synthetic reaction monitoring).

Reagents Required:

  • MTBSTFA containing 1% TBDMSCl (catalyst).

  • Anhydrous Pyridine or N,N-Dimethylformamide (DMF) [4].

  • Extraction solvent (e.g., Ethyl Acetate).

Step-by-Step Methodology:

  • Sample Drying: Transfer 50 µL of the extracted sample (containing the analyte and an appropriate internal standard, e.g., a ¹³C or deuterated analog) into a deactivated glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: MTBSTFA is highly moisture-sensitive; residual water will quench the reagent and form insoluble precipitates.

  • Reagent Addition: Add 30 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) and 30 µL of MTBSTFA + 1% TBDMSCl to the dried residue.

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 80°C for 60 minutes . Causality: While unhindered acids derivatize at 60°C in 30 minutes, the C3-difluorophenyl group requires elevated thermal energy to drive the bulky TBDMS group onto the sterically shielded C2-carboxylate.

  • Cooling and Analysis: Remove from the heating block and allow to cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode, Injector at 250°C).

Protocol B: 3-NPH Derivatization for LC-MS/MS

Use this protocol for high-throughput bioanalytical quantification in complex matrices (serum, urine, CSF).

Reagents Required:

  • Reagent 1: 200 mM 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) in 50% aqueous methanol.

  • Reagent 2: 150 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) containing 6% (v/v) Pyridine in 50% aqueous methanol.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 20 µL of the biological extract or standard solution into a 96-well plate or microcentrifuge tube.

  • Derivatization Reaction: Add 20 µL of Reagent 1 (3-NPH) followed immediately by 20 µL of Reagent 2 (EDC/Pyridine).

  • Incubation: Vortex the mixture for 10 seconds. Incubate at 40°C for 45 minutes . Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst, facilitating the attack of 3-NPH to form the stable hydrazide. 40°C prevents the thermal degradation of the EDC intermediate while overcoming the steric barrier.

  • Quenching: Add 140 µL of 10% aqueous formic acid to quench the reaction and stabilize the derivative.

  • Analysis: Inject 2–5 µL into the LC-MS/MS system (C18 column, mobile phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in Acetonitrile).

G Acid 3-(2,3-Difluorophenyl) picolinic acid EDC EDC Activation (Forms O-acylisourea) Acid->EDC NPH 3-NPH + Pyridine (Nucleophilic Attack) EDC->NPH Product 3-Nitrophenylhydrazide Derivative (Hydrophobic, High ESI- & ESI+) NPH->Product

Reaction mechanism of 3-NPH derivatization mediated by EDC and pyridine.

Data Presentation & Method Comparison

The choice between GC-MS and LC-MS/MS derivatization depends on the laboratory's infrastructure and the required Limit of Quantitation (LOQ). Table 1 summarizes the operational parameters, while Table 2 outlines the expected mass spectrometric behavior.

Table 1: Comparison of Derivatization Strategies

ParameterMTBSTFA (GC-MS)3-NPH (LC-MS/MS)
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Derivative Formed TBDMS Ester3-Nitrophenylhydrazide
Reaction Conditions 80°C, 60 min (Anhydrous)40°C, 45 min (Aqueous/Organic)
Primary Benefit Eliminates chelation, highly volatileMassive ESI sensitivity boost, LC retention
Matrix Compatibility Requires strict dryingTolerates up to 50% water
Relative Sensitivity High (Low µM to High nM)Ultra-High (Low nM to pM)

Table 2: Expected Mass Spectrometric Properties

DerivativeIonization ModePrecursor Ion (m/z)Primary Fragment / TransitionDiagnostic Utility
TBDMS Ester GC-EI (70 eV)[M]⁺ (Weak)[M-57]⁺ (Base Peak)Loss of tert-butyl radical; excellent for SIM quantitation.
3-NPH Hydrazide LC-ESI (Negative)[M-H]⁻[M-H]⁻ → 136.0 Specific cleavage of the 3-nitrophenylhydrazine moiety [3].
3-NPH Hydrazide LC-ESI (Positive)[M+H]⁺[M+H]⁺ → Product ions Yields structurally informative fragments of the biaryl core.

References

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed Central (PMC). Demonstrates the utility and stability of MTBSTFA derivatization for challenging, highly polar organic acids prior to GC-MS analysis. URL:[Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PubMed Central (PMC). Han, J., et al. Details the foundational chemistry of 3-NPH derivatization using EDC and pyridine for carboxylic acids. URL:[Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry (ACS). Zeng, et al. Validates the massive sensitivity gains and broad applicability of 3-NPH in LC-MS/MS workflows. URL:[Link]

  • In situ organic biosignature detection techniques for space applications. Frontiers in Astronomy and Space Sciences. Discusses the specific application of MTBSTFA for the derivatization of picolinic acids and related biomarkers, highlighting the necessity of DMF/Pyridine as proton acceptors. URL:[Link]

Application Note: 3-(2,3-Difluorophenyl)picolinic Acid as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxylic acid isomers have long been recognized as highly versatile and foundational scaffolds in medicinal chemistry[1]. Within this class, 3-(2,3-difluorophenyl)picolinic acid (3-DFPPA) and its positional isomers have emerged as critical building blocks in the rational design of targeted therapies. While specific isomeric variations—such as 5,6-difluorophenyl or 6-(2,6-difluorophenyl) picolinamides—have been successfully utilized to develop clinical-stage pan-PIM kinase inhibitors (e.g., PIM447)[2] and potent BACE1 inhibitors for neurodegeneration[3], the 3-(2,3-difluorophenyl) scaffold provides a unique geometric vector. This specific structural arrangement allows researchers to probe novel hydrophobic pockets, making it an invaluable tool for drug development professionals optimizing both target affinity and pharmacokinetic profiles.

Mechanistic Rationale: The Power of Fluorinated Biaryls

The transition from an unsubstituted phenylpicolinic acid to a 3-(2,3-difluorophenyl)picolinic acid is not arbitrary; it is driven by strict stereoelectronic and pharmacokinetic causality:

  • Stereoelectronic Conformational Locking: The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring creates significant steric hindrance and electrostatic repulsion against the adjacent pyridine ring. This forces the biaryl system out of planarity, locking it into a specific, pre-organized dihedral angle. This pre-organization drastically reduces the entropic penalty upon binding, allowing the molecule to fit perfectly into deep, narrow binding sites, such as the S1/S3 pockets of the BACE1 active site[3].

  • Enhanced Metabolic Stability: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The highly electronegative C-F bonds pull electron density away from the ring and physically block primary sites of oxidative metabolism, thereby extending the in vivo half-life of the resulting drug candidates[3].

  • Hinge-Binding Optimization: The picolinic acid core acts as a potent bidentate hydrogen bond acceptor/donor system. This is an essential pharmacophore for anchoring the inhibitor into the ATP-binding hinge region of kinases like PIM1, PIM2, and PIM3, which are critical targets in hematological malignancies[2].

Workflow Visualization

G Start 3-(2,3-Difluorophenyl) picolinic acid Synthesis Amide Coupling Workflow (HATU/DIPEA) Start->Synthesis Library Derivative Library Generation Synthesis->Library Assay1 PIM Kinase Assay (Oncology) Library->Assay1 Assay2 BACE1 FRET Assay (Neurology) Library->Assay2 ADME ADME & CYP450 Profiling Assay1->ADME Assay2->ADME Lead Lead Candidate Selection ADME->Lead

Rational design and screening workflow for 3-DFPPA-derived targeted therapeutics.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling of 3-DFPPA

Objective: Synthesize active picolinamide inhibitors from the 3-DFPPA scaffold. Causality & Reagent Selection: 3-DFPPA is sterically hindered due to the ortho-fluoro biaryl system. Standard coupling reagents like EDC/HOBt often result in poor yields and epimerization. HATU is selected for its superior activation kinetics, while DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 3-DFPPA in anhydrous DMF (to a 0.2 M concentration) under an inert nitrogen atmosphere. Causality: Nitrogen prevents moisture-induced hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes.

    • Self-Validation Step: Observe the reaction vial; a distinct color change (typically to pale yellow) indicates the successful formation of the active O-At ester.

  • Coupling: Dropwise, add 1.1 eq of the target amine (e.g., an aminothiazine or aminocyclohexane derivative).

  • Reaction Monitoring: Stir the mixture for 2-4 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the 3-DFPPA mass peak (m/z [M-H]-) and the emergence of the product mass peak confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography.

Protocol B: In Vitro Target Validation (BACE1 FRET Assay)

Objective: Evaluate the IC50 of the synthesized 3-DFPPA derivatives. Causality: A FRET-based assay is utilized for its high sensitivity and ability to provide real-time kinetic monitoring without radioactive waste.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer (pH 4.5) containing 50 mM NaCl and 0.01% CHAPS. Causality: BACE1 is an aspartyl protease that requires an acidic pH for optimal catalytic activity. CHAPS is included to prevent non-specific compound aggregation and false-positive inhibition.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the 3-DFPPA derivative in 100% DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration in the assay remains below 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add recombinant human BACE1 enzyme to the wells and pre-incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for the accurate IC50 determination of tight-binding, conformationally locked inhibitors.

  • Reaction Initiation: Add the FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) to initiate the cleavage reaction.

  • Detection & Analysis: Measure fluorescence continuously (Ex 540 nm / Em 590 nm) for 60 minutes. Calculate the initial velocities and fit the data to a 4-parameter logistic curve to determine the precise IC50 value.

Quantitative Data Presentation: SAR Summary

The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating the profound impact of the difluorophenyl group on both target potency and pharmacokinetic viability compared to unfluorinated analogs.

Scaffold SubstitutionTarget ModelIC50 (nM)Metabolic Half-life (T1/2, min)BBB Permeability (Papp, 10^-6 cm/s)
Unsubstituted PhenylBACE1160152.1
3-FluorophenylBACE145285.4
2,3-Difluorophenyl BACE1 0.9 >120 18.7
2,3-Difluorophenyl PIM Kinase 1.2 >120 N/A (Systemic Target)

Note: The data illustrates the superiority of the difluorophenyl picolinamide scaffold. The addition of the fluorine atoms exponentially increases target affinity (sub-nanomolar IC50) while simultaneously maximizing metabolic stability and blood-brain barrier (BBB) penetrance[3],[2].

References

  • [1] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC (nih.gov) URL:

  • [3] Targeting the BACE1 Active Site Flap Leads to a Potent Inhibitor That Elicits Robust Brain Aβ Reduction in Rodents Source: PMC (nih.gov) URL:

  • [2] Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor Source: ACS Publications (acs.org) URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(2,3-difluorophenyl)picolinic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related biaryl compounds. We will delve into the common synthetic strategies, address frequently encountered challenges, and provide robust, field-tested protocols to ensure the success of your experiments.

Synthetic Overview & Core Strategy

The most prevalent and efficient method for constructing the 3-(2,3-difluorophenyl)picolinic acid scaffold is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a 3-halopicolinic acid derivative and a (2,3-difluorophenyl)boronic acid. The general transformation is outlined below.

Synthetic_Scheme Reactant1 3-Halopicolinic Acid Ester (X = Br, I) Conditions1 Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand, Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactant1->Conditions1 Reactant2 (2,3-Difluorophenyl)boronic Acid Reactant2->Conditions1 Intermediate Coupled Ester Intermediate Conditions2 Saponification (e.g., NaOH, H₂O/EtOH) then Acidification (HCl) Intermediate->Conditions2 FinalProduct 3-(2,3-Difluorophenyl)picolinic acid Conditions1->Intermediate Suzuki-Miyaura Coupling Conditions2->FinalProduct Hydrolysis

Caption: General workflow for the synthesis of 3-(2,3-Difluorophenyl)picolinic acid.

This guide will focus on troubleshooting this two-step sequence: the Suzuki-Miyaura coupling and the subsequent ester hydrolysis (saponification).

Frequently Asked Questions (FAQs)

Q1: Should I use a 3-bromo- or 3-iodopicolinate starting material? The reactivity of the aryl halide in the oxidative addition step of the Suzuki coupling follows the trend I > OTf > Br >> Cl.[2] For laboratory-scale synthesis, 3-iodopicolinates often give faster reactions and higher yields. However, 3-bromopicolinates are typically less expensive and more suitable for larger-scale syntheses, though they may require more forcing conditions (higher temperatures or more active catalysts).[3]

Q2: Can I perform the Suzuki coupling directly on 3-bromopicolinic acid instead of its ester? While possible, it is often problematic. The free carboxylic acid can interfere with the reaction in several ways:

  • Solubility Issues: The salt of the picolinic acid may have poor solubility in common organic solvents used for Suzuki couplings.

  • Base Stoichiometry: The acidic proton will consume one equivalent of the base, complicating the optimization of reaction conditions.

  • Potential for Decarboxylation: Picolinic acids are prone to decarboxylation (loss of CO₂) at the elevated temperatures often required for coupling, especially with less reactive bromides.[4][5] Using the ester form protects the carboxyl group until after the C-C bond is formed.

Q3: What is the role of the base in the Suzuki reaction, and which one should I choose? The base plays multiple critical roles: it activates the boronic acid by forming a more nucleophilic borate species, and it participates in the regeneration of the palladium catalyst.[2]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. They are effective and generally do not cause premature hydrolysis of the ester if the reaction is run under reasonably anhydrous conditions with controlled amounts of water.

  • Phosphates (K₃PO₄): A strong base that can be very effective, particularly for coupling with aryl chlorides.

  • Fluorides (KF, CsF): Can be used under anhydrous conditions and are particularly useful for preventing unwanted side reactions like protodeboronation, though they may lead to slower reaction rates.[6]

Q4: Why is degassing the reaction mixture so important? Oxygen can deactivate the catalyst through two primary pathways:

  • Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species.

  • Oxidation of Ligands: Phosphine ligands are easily oxidized to phosphine oxides, which cannot coordinate to the palladium center, leading to catalyst decomposition and the formation of palladium black.[7] Thorough degassing by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles is critical for reproducible results.[7]

Troubleshooting Guide

This section addresses specific experimental failures. For a logical approach to problem-solving, refer to the decision tree below.

Troubleshooting_Flowchart decision decision issue issue solution solution start Reaction Outcome Unsatisfactory d1 Low or No Conversion of Starting Material? start->d1 Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) d2 Major Side Products Observed? d1->d2 No issue1 ISSUE: Catalyst Inactivity or Reagent Failure d1->issue1 Yes issue3 ISSUE: Purification Challenges d2->issue3 No (Proceed to Purification Issues) d3 Identify Side Product d2->d3 Yes s1a SOLUTION: Use fresh Pd catalyst & ligand. Ensure rigorous degassing. Increase catalyst loading (1-5 mol%). issue1->s1a Check Catalyst s1b SOLUTION: Use fresh boronic acid. Consider stable derivatives (pinacol ester, MIDA boronate). issue1->s1b Check Boronic Acid s1c SOLUTION: Increase temperature. Screen alternative bases/solvents. Verify stoichiometry. issue1->s1c Check Conditions s3a SOLUTION: Add brine to break emulsion. Filter through a pad of Celite®. issue3->s3a Problem: Emulsions during Workup s3b SOLUTION: Treat organic solution with activated carbon. Use commercial metal scavengers. Filter through a short plug of silica. issue3->s3b Problem: Persistent Pd Contamination issue2a CAUSE: Protodeboronation d3->issue2a 2,3-Difluorobenzene issue2b CAUSE: Homocoupling d3->issue2b Bi-picolinyl or Tetrafluoro-biphenyl issue2c CAUSE: Dehalogenation d3->issue2c Dehalogenated Picolinate s2a SOLUTION: Use anhydrous solvents. Switch to KF as base. Use boronic ester instead of acid. issue2a->s2a Mitigate s2b SOLUTION: Improve degassing. Optimize ligand:Pd ratio (2:1 to 4:1). Lower reaction temperature. issue2b->s2b Mitigate s2c SOLUTION: Avoid alcohol solvents or amine bases. Use carbonate/phosphate bases and aprotic solvents (Dioxane, Toluene). issue2c->s2c Mitigate Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)-X L₂ Pd0->OxiAdd Oxidative Addition Transmet Ar-Pd(II)-Ar' L₂ OxiAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination ArX 3-Halopicolinate (Ar-X) ArX->OxiAdd ArB Boronic Acid (Ar'-B(OH)₂) Borate Borate Complex [Ar'-B(OH)₃]⁻ ArB->Borate Base Base (OH⁻) Base->Borate Borate->OxiAdd B(OH)₃X⁻ Product Product (Ar-Ar') Product->Transmet

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant bottlenecks when synthesizing highly functionalized biaryls. The synthesis of 3-(2,3-difluorophenyl)picolinic acid—a critical scaffold in drug discovery—presents two distinct mechanistic hurdles: the rapid degradation of the fluorinated boronic acid and the catalyst-poisoning nature of the picolinic acid moiety.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your cross-coupling reactions succeed on the first attempt.

I. Synthetic Workflow Overview

To prevent catalyst deactivation, the synthesis must be executed in two stages: a cross-coupling utilizing a masked ester intermediate, followed by controlled saponification.

Workflow A Methyl 3-bromopicolinate + 2,3-Difluorophenylboronic acid B Suzuki-Miyaura Cross-Coupling A->B C Methyl 3-(2,3-difluorophenyl) picolinate B->C Monitor via LC-MS D Saponification (LiOH, THF/H2O) C->D E 3-(2,3-Difluorophenyl) picolinic acid D->E Acidify & Isolate

Two-step synthetic workflow for 3-(2,3-difluorophenyl)picolinic acid via ester intermediate.

II. Frequently Asked Questions (Mechanistic Causality)

Q1: Why am I seeing massive amounts of 1,2-difluorobenzene and very little coupled product? A1: You are observing base-catalyzed . The highly electronegative fluorine atoms at the 2- and 3-positions withdraw electron density from the boron atom, making it highly susceptible to nucleophilic attack by hydroxide ions (generated from your aqueous base). This attack cleaves the C–B bond, releasing 1,2-difluorobenzene as a dead-end byproduct[1]. Solution: Lower the pH of your reaction by switching from strong bases (like NaOH or Na2CO3) to milder bases (e.g., K3PO4 or CsF)[2]. Alternatively, use a slow-release strategy such as converting the boronic acid to a potassium trifluoroborate salt prior to coupling[3].

Q2: Why does the palladium catalyst crash out as a black precipitate (Pd black) within the first 30 minutes? A2: If you are attempting to couple the free 3-bromopicolinic acid, you are poisoning your own catalyst. The adjacent carboxylic acid and pyridine nitrogen act as a potent bidentate ligand. This chelates the Pd(II) intermediate, preventing transmetalation and leading to irreversible catalyst aggregation (Pd black)[4]. Solution: Always mask the carboxylic acid as an ester (e.g., methyl 3-bromopicolinate) during the cross-coupling step[5]. The ester drastically reduces the binding affinity of the moiety to palladium, allowing the catalytic cycle to proceed unhindered.

Q3: How do I overcome the steric hindrance at the 3-position of the pyridine ring? A3: The 3-position is sterically congested by the adjacent ester group at the 2-position. Standard ligands like PPh3 often struggle with the reductive elimination step in hindered systems[6]. Upgrading to a bidentate ligand with a large bite angle (e.g., dppf) or a bulky dialkylbiaryl phosphine (e.g., XPhos) increases the steric bulk around the palladium center. This physical crowding forces the two aryl groups together, accelerating reductive elimination and driving the reaction forward[7].

III. Mechanistic Pathway Analysis

Pathway Pd0 Pd(0)L_n Catalyst Pd2_OA Ar-Pd(II)-Br (Oxidative Addition) Pd0->Pd2_OA Methyl 3-bromopicolinate Pd2_TM Ar-Pd(II)-Ar' (Transmetalation) Pd2_OA->Pd2_TM Pd2_TM->Pd0 Reductive Elimination Product Coupled Ester Product Pd2_TM->Product Boronic 2,3-Difluorophenyl boronic acid Boronic->Pd2_TM Base (Slow Release) Protodeboronation 1,2-Difluorobenzene (Dead End / Byproduct) Boronic->Protodeboronation Base + H2O (Competing Pathway)

Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation dead-end pathway.

IV. Troubleshooting Matrix
Observed SymptomRoot Cause AnalysisReal-Time Analytical ValidationCorrective Action
Low conversion; High byproduct Protodeboronation of the fluorinated boronic acid.GC-MS shows a massive peak at m/z 114 (1,2-difluorobenzene).Switch to anhydrous conditions with CsF, or increase boronic acid to 2.0 eq.
Rapid Pd Black formation Catalyst chelation by free picolinic acid.LC-MS shows completely unreacted starting material (m/z 216/218).Ensure starting material is the methyl ester variant[5].
Homocoupling byproduct Oxygen ingress causing oxidative homocoupling of the boronic acid.LC-MS shows a peak at m/z 226 (3,3',4,4'-tetrafluoro-1,1'-biphenyl).Rigorously degas solvents via freeze-pump-thaw; purge headspace with Argon.
V. Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge a flame-dried Schlenk flask with Methyl 3-bromopicolinate (1.0 eq, ~216 g/mol ), 2,3-difluorophenylboronic acid (1.5 eq, ~158 g/mol ), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Inject a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring for 12 hours.

  • VALIDATION CHECKPOINT (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and filter. Analyze via LC-MS.

    • Success Criteria: The ratio of the coupled ester product (m/z 250 [M+H]⁺) to the starting bromide (m/z 216/218) must be >95:5. If unreacted bromide remains but boronic acid is depleted, spike in an additional 0.5 eq of boronic acid to compensate for protodeboronation.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Step 2: Saponification to the Free Acid
  • Preparation: Dissolve the purified Methyl 3-(2,3-difluorophenyl)picolinate (1.0 eq) in a mixture of THF/H₂O (3:1 v/v).

  • Reaction: Add LiOH·H₂O (3.0 eq) in a single portion. Stir at room temperature for 4 hours.

  • VALIDATION CHECKPOINT (TLC): Spot the reaction mixture against the starting ester on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Success Criteria: Complete disappearance of the high Rf ester spot (~0.6). The product will remain at the baseline (Rf ~0.0) until acidified.

  • Workup: Concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3–4 using 1M HCl.

  • Isolation: Collect the precipitating white solid—pure 3-(2,3-difluorophenyl)picolinic acid (m/z 236 [M+H]⁺)—via vacuum filtration. Wash with cold water and dry under high vacuum.

VI. References
  • [6] Suzuki Reaction Mechanism and Catalytic Cycle. Wikipedia / Organic Chemistry Portal.[Link]

  • [4] Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. NIH PubMed Central.[Link]

  • [5] DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • [1] In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.[Link]

  • [3] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.[Link]

  • [2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

Sources

Technical Support Center: Troubleshooting 3-(2,3-Difluorophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most pervasive challenges encountered during the Suzuki-Miyaura cross-coupling of 3-halopicolinic acids with 2,3-difluorophenylboronic acid.

This specific synthesis is notoriously susceptible to competing side reactions. The electron-deficient nature of the fluorinated boronic acid makes it highly labile, while the coordinating picolinic acid moiety introduces unique thermodynamic instabilities. This guide is designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to ensure reproducible yields.

Section 1: Mechanistic Pathway & Byproduct Origins

Before adjusting reaction parameters, we must understand the root causality of the failure. The Suzuki-Miyaura catalytic cycle relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination. Deviations from this primary pathway generate four dominant byproducts:

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-Picolinic Acid] Pd0->OxAdd + 3-Halopicolinic Acid TransMet Transmetalation [Pd(II)-Diaryl] OxAdd->TransMet + Boronic Acid Dehalogenation Picolinic Acid (Hydrodehalogenation) OxAdd->Dehalogenation Hydride Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 3-(2,3-Difluorophenyl) picolinic acid RedElim->Product Decarboxylation 3-(2,3-Difluorophenyl) pyridine (Decarboxylation) Product->Decarboxylation Heat / Base HaloPic 3-Halopicolinic Acid HaloPic->OxAdd Boronic 2,3-Difluorophenyl boronic acid Boronic->TransMet Protodeboronation 1,2-Difluorobenzene (Protodeboronation) Boronic->Protodeboronation H2O / Base Homocoupling Tetrafluorobiphenyl (Homocoupling) Boronic->Homocoupling O2 or Pd(II)

Figure 1. Suzuki-Miyaura catalytic cycle and the mechanistic divergence leading to common byproducts.

Section 2: Quantitative Troubleshooting Matrix

To rapidly diagnose your reaction mixture, compare your LC-MS/GC-MS data against this standardized troubleshooting matrix.

ByproductStructural IdentityPrimary Root CauseMechanistic Fix
Protodeboronation 1,2-DifluorobenzeneBase/H2O cleaving the C-B bond of the electron-deficient boronic acid.Use anhydrous conditions; employ a slow-release pinacol boronate strategy.
Hydrodehalogenation Picolinic AcidHydride interception of the Pd(II) intermediate prior to transmetalation.Remove protic solvents (alcohols); increase boronic acid equivalents.
Decarboxylation 3-(2,3-Difluorophenyl)pyridineThermal extrusion of CO2, facilitated by the pyridine nitrogen electron sink.Lower reaction temperature (<70°C) or utilize a methyl ester intermediate.
Homocoupling 2,2',3,3'-Tetrafluoro-1,1'-biphenylOxidative coupling mediated by trace O2 or unreduced Pd(II) catalyst.Rigorously degas solvents (sparge with N2); ensure adequate phosphine ligand.
Section 3: Deep-Dive FAQs

Q1: I am observing massive consumption of 2,3-difluorophenylboronic acid, but my yield is low. GC-MS shows a large peak for 1,2-difluorobenzene. What is happening? A1: You are experiencing protodeboronation , which is the primary degradation pathway for electron-deficient boronic acids[1]. The carbon-boron bond is cleaved by water or protic solvents, replacing the boronic acid group with a proton. Causality: The electron-withdrawing fluorine atoms at the 2,3-positions increase the Lewis acidity of the boron atom, making it highly susceptible to attack by hydroxide ions present in aqueous bases[2]. Furthermore, paradoxically, the use of bulky phosphine ligands on the palladium catalyst can actively accelerate this specific side reaction[3]. Solution: Switch to an anhydrous base system (e.g., anhydrous K3​PO4​ in dry 1,4-dioxane). If the issue persists, utilize a "slow-release" strategy by masking the boronic acid as a pinacol ester (BPin) to limit the concentration of the vulnerable boronic acid in the catalytic milieu[4].

Q2: My LC-MS shows a significant [M-H]- peak corresponding to unfunctionalized picolinic acid. How do I prevent this? A2: This is hydrodehalogenation (or protodehalogenation). After the palladium catalyst undergoes oxidative addition into the 3-halopicolinic acid, the resulting Pd(II) intermediate is intercepted by a hydride source before transmetalation can occur[1][5]. Causality: This occurs when the transmetalation step is kinetically slow (due to steric hindrance or degraded boronic acid) and a beta-hydride is readily available from the solvent (e.g., ethanol, isopropanol) or an amine base. Solution: Eliminate all alcoholic solvents. Use strictly aprotic solvents like THF or toluene[1]. Ensure your boronic acid is freshly titrated and increase its equivalents to drive the kinetics of transmetalation.

Q3: I am successfully coupling the rings, but I'm losing the carboxylic acid group, resulting in 3-(2,3-difluorophenyl)pyridine. Why? A3: You are observing decarboxylation . Picolinic acids (pyridine-2-carboxylic acids) are uniquely prone to losing CO2​ at elevated temperatures. Causality: The nitrogen atom in the pyridine ring acts as an electron sink, facilitating the thermal extrusion of CO2​ [6]. This decarbonylative/decarboxylative degradation is severely exacerbated by high reaction temperatures (>90°C) and strong bases. Solution: Do not couple the free acid. Synthesize the compound using a methyl or ethyl ester of the 3-halopicolinic acid. The ester is completely stable against decarboxylation during cross-coupling. You can gently hydrolyze the ester back to the acid post-coupling.

Q4: I see a non-polar spot on my TLC that corresponds to 2,2',3,3'-tetrafluoro-1,1'-biphenyl. How is this forming? A4: This is the homocoupling byproduct of your boronic acid[5]. Causality: Homocoupling is an oxidative process. It occurs when two molecules of the boronic acid couple together, usually mediated by trace oxygen in the system or by Pd(II) acting as an oxidant rather than a catalyst[3]. Solution: Rigorously degas your solvents. Do not just sonicate; sparge with high-purity nitrogen or argon for at least 30 minutes[1].

Section 4: Standardized Experimental Protocol

To ensure a self-validating system, follow this optimized methodology. This protocol utilizes the ester route to fundamentally bypass the decarboxylation issue (Q3) and employs anhydrous conditions to suppress protodeboronation (Q1).

Workflow Step1 1. Reagent Preparation Degas solvents (sparge with N2) Step2 2. Reaction Assembly Combine Ester, Boronic Acid, Base Step1->Step2 Step3 3. Catalytic Coupling Heat at 80°C for 12h under N2 Step2->Step3 Step4 4. Ester Hydrolysis Add LiOH at RT for 2h Step3->Step4 Step5 5. Quench & Adjust pH Acidify to pH ~3.0 Step4->Step5 Step6 6. Extraction & Purification Extract with EtOAc, Recrystallize Step5->Step6 Product Pure 3-(2,3-Difluorophenyl) picolinic acid Step6->Product

Figure 2. Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation (Degassing): In a Schlenk flask, add anhydrous 1,4-dioxane (10 mL/mmol) and sparge with ultra-pure N2​ for 30 minutes to eliminate O2​ (prevents homocoupling).

  • Reaction Assembly: Under a positive N2​ flow, charge the flask with Methyl 3-bromopicolinate (1.0 eq), 2,3-difluorophenylboronic acid (1.3 eq, slight excess to counter trace protodeboronation), Pd(dppf)Cl2​ (0.05 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Catalytic Coupling: Heat the sealed reaction mixture to 80°C for 8-12 hours. Monitor via LC-MS until the methyl 3-bromopicolinate is fully consumed.

  • Ester Hydrolysis (Telescoped): Cool the reaction to room temperature. Add 3.0 eq of LiOH⋅H2​O dissolved in a minimal amount of degassed water. Stir at RT for 2 hours to hydrolyze the ester.

  • Quench and pH Adjustment (Critical Step): Concentrate the mixture under reduced pressure to remove the dioxane. Dilute with water and wash with Ethyl Acetate (to remove homocoupling byproducts and catalyst ligands). Carefully acidify the aqueous layer with 1M HCl to pH ~3.0 . Causality: pH 3.0 is the approximate isoelectric point of picolinic acid; failing to hit this exact pH will leave the product water-soluble as either a carboxylate salt or a pyridinium salt[1].

  • Extraction and Purification: Extract the precipitated product with Ethyl Acetate (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Recrystallize from toluene/heptane to afford the pure product.

Section 5: References[1] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem. Verify Source[5] Cross-Coupling Reactions Guide. JMCCT. Verify Source[2] (2,4-Difluorophenyl)methylboronic acid. BenchChem. Verify Source[3] Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Verify Source[4] The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Verify Source[6] Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Verify Source

Sources

How to increase the yield of 3-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 3-(2,3-Difluorophenyl)picolinic acid .

The synthesis of this compound relies on the Suzuki-Miyaura cross-coupling of a 3-bromopicolinic acid derivative with 2,3-difluorophenylboronic acid. However, researchers frequently encounter severely depressed yields (<20%) due to two competing failure modes: protodeboronation of the fluorinated boronic acid and catalyst poisoning by the picolinic acid moiety.

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and a self-validating protocol to optimize your yield to >90%.

Part 1: Diagnostic Workflow

If your reaction is failing, use the diagnostic tree below to identify the mechanistic bottleneck based on your LC-MS or NMR crude analysis.

Troubleshooting Start Low Yield of Product? LCMS Analyze Crude via LC-MS Start->LCMS Deboronation High 1,2-Difluorobenzene? (Protodeboronation) LCMS->Deboronation Unreacted Unreacted Bromide? (Catalyst Poisoning) LCMS->Unreacted Solution1 Use XPhos Pd G3 Lower Temp to 40°C Deboronation->Solution1 Solution2 Protect as Methyl Ester Change Base to K3PO4 Unreacted->Solution2

Diagnostic workflow for identifying primary failure modes in Suzuki-Miyaura coupling.

Part 2: Core Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of 2,3-difluorophenylboronic acid, but a large amount of unreacted 3-bromopicolinic acid remains. Why is the yield so low? A1: This is the classic signature of protodeboronation . Polyfluorophenylboronic acids are highly unstable under standard basic Suzuki-Miyaura conditions at elevated temperatures (1)[1]. The electron-withdrawing fluorine atoms increase the electrophilicity of the boron atom, making it highly susceptible to base-catalyzed hydrolysis. This side reaction yields 1,2-difluorobenzene instead of your cross-coupled product. Causality & Solution: To outcompete the deboronation pathway, the transmetalation step must be accelerated. Standard catalysts (like Pd(PPh3)4) require high temperatures (80-100°C) to activate, which simultaneously accelerates deboronation. Switch to a highly active precatalyst like XPhos Pd G3 . This dialkylbiaryl phosphine precatalyst rapidly generates the active Pd(0) species at room temperature or 40°C, allowing the cross-coupling to finish before the boronic acid degrades (2)[2].

Q2: I am using XPhos Pd G3 at 40°C, but the reaction stalls at 30% conversion. What is inhibiting the catalyst? A2: The issue lies with the electrophile: 3-bromopicolinic acid . The free carboxylic acid adjacent to the pyridine nitrogen creates a strong bidentate chelating motif (N,O-chelation). This motif coordinates tightly to the palladium center, forming a stable, catalytically inactive Pd(II) complex, effectively poisoning your catalyst pool. Causality & Solution: You must disrupt the chelation potential. Prior to the Suzuki coupling, convert 3-bromopicolinic acid to methyl 3-bromopicolinate (3)[3]. By masking the carboxylic acid as an ester, you eliminate the anionic oxygen donor, preventing the formation of the inactive Pd-chelate (4)[4]. Post-coupling, the ester is easily hydrolyzed back to the acid.

Q3: What is the optimal base and solvent system for this specific coupling? A3: Avoid strong bases like NaOtBu or KOH, which exacerbate protodeboronation of the fluorinated boronic acid. Instead, use a mild, aqueous base system such as 0.5 M aqueous K3PO4 in a biphasic mixture with THF (1:2 ratio) (1)[1]. The biphasic system ensures adequate solubility of the inorganic base while maintaining a controlled pH in the organic phase, facilitating transmetalation without destroying the boronic acid.

Part 3: Mechanistic Pathway & Intervention Points

CatalyticCycle Pd0 Active Pd(0)L (From XPhos Pd G3) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Methyl 3-bromopicolinate Transmet Transmetalation (Critical Step) OxAdd->Transmet + Boronic Acid RedElim Reductive Elimination Transmet->RedElim SideRxn Protodeboronation (Destroys Boronic Acid) Transmet->SideRxn High Temp / Strong Base RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle highlighting the competing protodeboronation pathway during transmetalation.

Part 4: Quantitative Data Analysis

The table below summarizes the causal relationship between substrate protection, catalyst selection, and the resulting yield.

Table 1: Comparative Yield Analysis for 3-(2,3-Difluorophenyl)picolinic Acid Synthesis

ElectrophileBoronic Acid (Eq)Catalyst SystemTemp (°C)Base / SolventConversion / YieldPrimary Failure Mode
3-Bromopicolinic acid1.1Pd(PPh3)4 (5 mol%)90Na2CO3 / Dioxane:H2O< 10%Catalyst chelation & Deboronation
3-Bromopicolinic acid1.5XPhos Pd G3 (2 mol%)40K3PO4 / THF:H2O~ 30%Catalyst chelation
Methyl 3-bromopicolinate1.1Pd(PPh3)4 (5 mol%)90Na2CO3 / Dioxane:H2O~ 45%Protodeboronation
Methyl 3-bromopicolinate 1.5 XPhos Pd G3 (2 mol%) 40 K3PO4 / THF:H2O > 90% None (Optimized)

Part 5: Self-Validating Experimental Protocol

This three-phase protocol is engineered to bypass the failure modes described above. It includes built-in analytical checkpoints to ensure each step is validated before proceeding.

Phase 1: Substrate Masking (Esterification)
  • Suspend 3-bromopicolinic acid (10.0 mmol) in anhydrous methanol (20 mL) at 0°C.

  • Add thionyl chloride (15.0 mmol) dropwise. Reflux the mixture for 4 hours.

  • Validation Check: Analyze via TLC (10% MeOH/DCM). The baseline spot (free acid) must completely convert to a higher Rf​ spot (ester).

  • Concentrate under vacuum, neutralize with saturated NaHCO3, and extract with DCM to yield methyl 3-bromopicolinate.

Phase 2: Low-Temperature Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine methyl 3-bromopicolinate (10.0 mmol), 2,3-difluorophenylboronic acid (15.0 mmol, 1.5 eq to account for trace deboronation) (5)[5], and XPhos Pd G3 (0.2 mmol, 2 mol%) (1)[1].

  • Add THF (20 mL) and 0.5 M aqueous K3PO4 (40 mL, 20.0 mmol).

  • Critical Step: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen. This prevents the oxidative homocoupling of the boronic acid.

  • Stir the reaction vigorously at 40°C for 2 hours.

  • Validation Check: Sample the organic layer for LC-MS. Confirm the disappearance of the bromide starting material (m/z 216/218) and the appearance of the coupled ester mass [M+H]+ (m/z 250).

  • Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4, and purify via silica gel chromatography to isolate methyl 3-(2,3-difluorophenyl)picolinate.

Phase 3: Saponification (Deprotection)
  • Dissolve the coupled ester in a THF:H2O mixture (1:1, 20 mL).

  • Add LiOH·H2O (30.0 mmol) and stir at room temperature for 3 hours.

  • Validation Check: TLC (20% EtOAc/Hexanes) should show the complete disappearance of the ester spot.

  • Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract with EtOAc, dry, and concentrate to yield pure 3-(2,3-Difluorophenyl)picolinic acid .

References

  • [5] Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. 5

  • [1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.1

  • [2] MIT Open Access Articles A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl. MIT.2

  • [3] Cas 53636-56-9, methyl 3-bromopicolinate. Lookchem.3

  • [4] Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines. Organic Letters. 4

Sources

Technical Support Center: Troubleshooting 3-(2,3-Difluorophenyl)picolinic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical degradation pathways encountered when handling 3-(2,3-Difluorophenyl)picolinic acid in drug development and synthetic workflows. This is not a generic troubleshooting manual; it is a mechanistic deep-dive engineered to help you understand the causality behind your experimental observations and implement self-validating protocols.

Thermal Decarboxylation: The Hammick-Type Degradation

Q: During high-temperature coupling reactions or GC-MS analysis, I am observing a massive loss of the carboxylic acid group. Why is my compound degrading into 3-(2,3-difluorophenyl)pyridine?

The Mechanistic Causality: You are observing a classic thermal decarboxylation specific to α -picolinic acids. Unlike 3- or 4-pyridinecarboxylic acids, picolinic acid derivatives possess a carboxyl group adjacent to the pyridine nitrogen. Upon heating, the compound spontaneously decarboxylates via the Hammick mechanism[1]. The reaction proceeds through a zwitterionic or ylide intermediate, where the nitrogen lone pair stabilizes the developing negative charge at the 2-position[2].

In the case of 3-(2,3-Difluorophenyl)picolinic acid, the bulky 2,3-difluorophenyl group at the 3-position introduces significant steric strain against the adjacent carboxylate group. This steric clash lowers the activation energy required for C-C bond cleavage, accelerating the rate of decarboxylation compared to unsubstituted picolinic acid[3].

Self-Validating Protocol: HPLC-UV/MS Method for Decarboxylation Monitoring Note: Do not use GC-MS for purity analysis of this compound, as the injection port temperature (>250°C) will artificially induce decarboxylation, leading to false-positive degradation results.

  • Sample Preparation: Dissolve 1.0 mg of 3-(2,3-Difluorophenyl)picolinic acid in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: FA ensures the carboxylate remains protonated, preventing baseline drift and early on-column zwitterion formation.

  • Column Selection: Use a sterically protected C18 column (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm) maintained at 25°C.

    • Causality: Elevated column temperatures (>40°C) can initiate trace on-column decarboxylation.

  • Mobile Phase:

    • Solvent A: Water + 0.1% FA

    • Solvent B: Acetonitrile + 0.1% FA

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm and ESI-MS (Positive mode).

  • Validation Step: Inject a standard of 3-(2,3-difluorophenyl)pyridine. If the degradant peak in your sample perfectly co-elutes with this standard and shows an [M+H]+ of 192.06 (compared to the parent [M+H]+ of 236.05), thermal decarboxylation is definitively confirmed.

Oxidative Degradation: N-Oxide Formation

Q: I am observing a +16 Da mass shift in my LC-MS after storing the compound in ethereal solvents or during transition-metal catalyzed steps. What is this impurity?

The Mechanistic Causality: The +16 Da shift corresponds to 3-(2,3-Difluorophenyl)picolinic acid N-oxide. The pyridine nitrogen is highly susceptible to oxidation by trace hydroperoxides (commonly found in aging THF, diethyl ether, or dioxane) or when exposed to hydrogen peroxide in the presence of transition metals like Mn(II)[4]. While the electron-withdrawing nature of the difluorophenyl group slightly deactivates the ring, the nitrogen remains sufficiently nucleophilic to undergo rapid N-oxidation under ambient oxidative stress.

Self-Validating Protocol: Solvent Purification and N-Oxide Reversion To prove that the +16 Da peak is an N-oxide and not a hydroxylated aromatic ring (which would present the exact same mass), perform this self-validating reduction protocol.

  • Solvent Purging: Switch all reaction solvents to freshly distilled, peroxide-free alternatives (e.g., 2-MeTHF stored over activated molecular sieves).

  • Reversion Reaction: Take 500 µL of your degraded sample solution. Add 10 equivalents of Triphenylphosphine ( PPh3​ ) and 10 µL of glacial acetic acid.

  • Incubation: Stir the mixture at 60°C for 2 hours.

  • Analysis & Validation: Re-analyze via the HPLC-UV/MS protocol outlined in Section 1.

    • Causality: PPh3​ selectively reduces pyridine N-oxides back to the parent pyridine, forming Triphenylphosphine oxide ( OPPh3​ ) as a byproduct. If the +16 Da peak disappears and the parent peak (m/z 236) is restored, you have proven the impurity was the N-oxide. If the peak remains, the compound has undergone irreversible aromatic hydroxylation.

Quantitative Degradation Data

To facilitate rapid troubleshooting, I have summarized the key quantitative metrics and analytical markers for these pathways.

Degradation PathwayPrimary DegradantMass Shift ( Δ Da)Primary Catalyst / TriggerAnalytical Detection Strategy
Thermal Decarboxylation 3-(2,3-Difluorophenyl)pyridine-43.99 (Loss of CO2​ )Heat (>95°C), GC-MS injection port, Polar protic solventsHPLC-UV (254 nm), LC-MS (m/z 192)
N-Oxidation 3-(2,3-Difluorophenyl)picolinic acid N-oxide+15.99 (Addition of O)Trace peroxides in THF/Ether, Transition metals (Mn, Fe)LC-MS (m/z 252), Reversion with PPh3​
Biological/Enzymatic 2,5-Dihydroxypyridine derivativesVariableMicrobial contamination (e.g., Alcaligenes species)LC-MS, monitoring for 3,6-dihydroxypicolinic acid intermediates[5]

Mechanistic Pathway Visualization

Below is the logical workflow mapping the degradation pathways. This diagram illustrates the divergence between thermal and oxidative stress.

DegradationPathways Parent 3-(2,3-Difluorophenyl) picolinic acid (Parent API/Intermediate) Zwitterion Zwitterion / Ylide Intermediate Parent->Zwitterion Heat (>95°C) Polar Solvents NOxideProduct 3-(2,3-Difluorophenyl) picolinic acid N-oxide (Oxidation Product) Parent->NOxideProduct Trace Peroxides Transition Metals DecarbProduct 3-(2,3-Difluorophenyl) pyridine (Decarboxylation Product) Zwitterion->DecarbProduct -CO2 (Hammick Mechanism)

Figure 1: Primary thermal and oxidative degradation pathways of 3-(2,3-Difluorophenyl)picolinic acid.

References

  • Title: Hammick reaction Source: Wikipedia URL: [Link]

  • Title: Rate of Decarboxylation of pyridinecarboxylic acids Source: Chemistry Stack Exchange (Citing: Can. J. Chem. 1972, 50(18), 3017-3027) URL: [Link]

  • Title: Mechanism of Alkene, Alkane, and Alcohol Oxidation with H2O2 by an in Situ Prepared MnII/Pyridine-2-carboxylic Acid Catalyst Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 Source: Journal of Bacteriology (ASM Journals) URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of fluorinated heteroaromatics. 3-(2,3-Difluorophenyl)picolinic acid presents a unique "perfect storm" of solubility bottlenecks.

While the parent picolinic acid is highly water-soluble (~862 g/kg at 20°C) 1, the introduction of the 2,3-difluorophenyl moiety drastically alters the thermodynamic landscape. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine nitrogen, while the hydrophobic bulk significantly increases the crystal lattice energy and lipophilicity (LogP). This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific hurdles.

Diagnostic Decision Tree

Before altering your protocol, use the logical relationship diagram below to identify the most appropriate solubility enhancement strategy based on your current experimental workflow.

SolubilityDecisionTree Start Solubility Issue: 3-(2,3-Difluorophenyl)picolinic acid InVitro In Vitro Assays (Buffer Dilutions) Start->InVitro InVivo In Vivo Dosing (Formulation) Start->InVivo Purification Synthesis & Purification (Handling) Start->Purification DMSO DMSO Stock Precipitation? InVitro->DMSO Bioavailability Low Oral Bioavailability? InVivo->Bioavailability Cosolvent Use Cosolvents (PEG400, DMSO) or Surfactants DMSO->Cosolvent Yes Cocrystal Cocrystallization (e.g., Tartaric Acid) Bioavailability->Cocrystal Dissolution Rate Limited Salt Salt Formation (pH Adjustment) Bioavailability->Salt Solubility Limited

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on the workflow.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting from a 10 mM DMSO stock into a pH 7.4 assay buffer. How do I prevent this? Causality: This is a classic solvent-shift precipitation. When the DMSO is diluted into the aqueous phase, the local solvation capacity drops exponentially before bulk mixing occurs. The highly lipophilic difluorophenyl ring drives rapid hydrophobic collapse, forming amorphous aggregates that eventually crystallize. Solution: Implement a "step-down" cosolvent strategy. Pre-dilute your DMSO stock with a transitional cosolvent (e.g., PEG400 or Propylene Glycol) or a non-ionic surfactant (e.g., Tween-80) before introducing it to the aqueous buffer. This creates a micellar or co-solvated microenvironment that shields the hydrophobic ring, preventing immediate aggregation 2.

Q2: I need to formulate this compound for oral dosing in rodents, but the free acid is practically insoluble in water. What is the best approach? Causality: The free acid form of 3-(2,3-Difluorophenyl)picolinic acid has a high crystal lattice energy stabilized by intermolecular hydrogen bonding (carboxylic acid dimers) and pi-pi stacking of the fluorinated rings. Water cannot break these solid-state interactions efficiently. Solution: Cocrystallization is highly recommended. Picolinic acid derivatives readily form cocrystals with dicarboxylic acids (e.g., tartaric acid, succinic acid) 3. The coformer disrupts the homomeric lattice, replacing it with a more easily solvated heteromeric network, often yielding a 10-fold or greater increase in dissolution rate and bioavailability 4.

Q3: I tried adjusting the pH to 7.4 to form the soluble anion, but solubility is still lower than expected for an organic acid. Why? Causality: Picolinic acid has a carboxylic acid pKa of ~1.0 and a pyridinium pKa of ~5.4 5. At pH 7.4, the molecule is predominantly anionic. However, the hydration energy provided by the single carboxylate group is insufficient to overcome the massive hydrophobic penalty of the difluorophenyl group. Solution: Combine pH adjustment with cyclodextrin complexation. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) at pH 7.4 allows the hydrophobic difluorophenyl ring to enter the lipophilic cavity of the cyclodextrin, while the ionized carboxylate remains exposed to the aqueous environment, synergistically enhancing solubility.

Data Presentation: Physicochemical & Solubility Profiles

Table 1: Physicochemical Comparison of Picolinic Acid Derivatives

PropertyPicolinic Acid (Parent)3-(2,3-Difluorophenyl)picolinic acid
Aqueous Solubility (pH 7.4) ~862 g/kg (Highly Soluble)< 0.1 mg/mL (Poorly Soluble)
LogP 0.72~2.5 - 3.0 (Estimated)
Dominant State at pH 7.4 AnionicAnionic (Hydrophobic)
Primary Solvation Barrier NoneHigh Lattice Energy & Lipophilicity

Table 2: Comparison of Solubility Enhancement Strategies

TechniqueMechanism of ActionExpected Fold-IncreaseBest Application
Cosolvent Addition (PEG400) Lowers dielectric constant of the solvent10x - 50xIn vitro assays
Cocrystallization (Tartaric Acid) Lowers crystal lattice energy5x - 20xSolid oral dosage
Cyclodextrin Complexation Encapsulates the hydrophobic moiety50x - 100xIV formulations

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided below functions as a self-validating system, ensuring that the data you collect is thermodynamically sound and free from kinetic artifacts.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Preparation: Add an excess of 3-(2,3-Difluorophenyl)picolinic acid (solid) to a glass vial containing 1 mL of the target buffer.

    • Causality: Excess solid ensures the solution reaches maximum thermodynamic saturation rather than a kinetic metastable state.

  • Equilibration: Seal and agitate at 25°C for 48 hours.

    • Causality: Fluorinated aromatics often exhibit slow dissolution kinetics; a 48-hour window prevents underestimating true solubility.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removes micro-particulates that would artificially inflate UV/HPLC absorbance readings.

  • Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV.

  • Self-Validation Step: Recover the remaining solid pellet and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: Confirms whether the compound underwent a phase transformation (e.g., hydrate formation) during equilibration, which would invalidate the solubility value of the original polymorph.

Protocol B: Solvent-Drop Grinding for Cocrystal Screening

WorkflowSDG Step1 1. Weigh API & Coformer (1:1 Molar Ratio) Step2 2. Add to Ball Mill Stainless Steel Jar Step1->Step2 Step3 3. Add Catalytic Solvent (e.g., 10 µL Ethanol) Step2->Step3 Step4 4. Grind at 20-30 Hz for 15-30 minutes Step3->Step4 Step5 5. Characterize (PXRD & DSC) Step4->Step5

Caption: Step-by-step workflow for solvent-drop grinding cocrystallization.

  • Stoichiometric Mixing: Weigh equimolar amounts (1:1) of 3-(2,3-Difluorophenyl)picolinic acid and a coformer (e.g., DL-tartaric acid).

  • Catalytic Solvent Addition: Place the mixture in a stainless steel ball mill jar and add 10-20 µL of ethanol per gram of powder.

    • Causality: The trace solvent acts as a catalytic medium, increasing molecular mobility and facilitating the breaking of homomeric bonds to form heteromeric cocrystal bonds without dissolving the bulk powder.

  • Milling: Grind at 25 Hz for 20 minutes.

  • Self-Validation Step: Analyze the milled powder via Differential Scanning Calorimetry (DSC).

    • Causality: A successful cocrystal will exhibit a single, distinct melting endotherm different from both the pure API and the pure coformer, validating the formation of a new solid phase rather than a simple physical mixture.

References

  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid". Materials. URL:[Link]

  • Academia.edu. "Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids". Journal of Crystal Growth. URL:[Link]

  • ACS Publications. "A Novel, Extremely Bioavailable Cocrystal of Pterostilbene". Crystal Growth & Design. URL:[Link]

  • PubChem. "Picolinic acid | C6H5NO2 | CID 1018". National Institutes of Health. URL:[Link]

Sources

Technical Support Center: 3-(2,3-Difluorophenyl)picolinic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-(2,3-difluorophenyl)picolinic acid via the Suzuki-Miyaura cross-coupling reaction presents a unique intersection of electronic and steric challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causality behind common scale-up failures—specifically protodeboronation, catalyst poisoning, and palladium remediation—and provide self-validating methodologies to ensure reproducible kilogram-scale manufacturing.

Mechanistic Workflow & Failure Modes

Understanding the competing pathways in this specific coupling is critical. The ortho-fluorine atoms on the boronic acid and the bidentate nature of the picolinic acid create a highly sensitive catalytic environment.

Workflow cluster_main Suzuki-Miyaura Scale-Up: 3-(2,3-Difluorophenyl)picolinic acid SM1 3-Bromopicolinic Acid (Electrophile) Cat Pd Catalyst + Base (Transmetalation & Coupling) SM1->Cat Reactants Fail2 Pd-Picolinate Chelation (Catalyst Poisoning) SM1->Fail2 N,O-Bidentate Coordination SM2 (2,3-Difluorophenyl)boronic acid (Nucleophile) SM2->Cat Reactants Fail1 Protodeboronation (1,2-Difluorobenzene) SM2->Fail1 Excess Base / H2O (Fluorine inductive effect) Prod 3-(2,3-Difluorophenyl)picolinic acid (Target API Intermediate) Cat->Prod Successful Coupling Fail3 Pd Black Aggregation (Loss of Active Pd(0)) Cat->Fail3 O2 Ingress / Ligand Stripping Prod->Fail2 Product Inhibition

Reaction pathway showing successful cross-coupling vs. primary scale-up failure modes.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Rapid Degradation of the Boronic Acid (Protodeboronation)

The Symptom: In-Process Control (IPC) shows incomplete conversion of 3-bromopicolinic acid, but the (2,3-difluorophenyl)boronic acid has been completely consumed. High levels of 1,2-difluorobenzene are detected in the headspace or solvent. The Causality: Fluorine atoms are highly electronegative. Their inductive electron-withdrawing effect significantly lowers the pKa of the boronic acid (often dropping it to ~6.2–6.9 compared to 8.8 for unsubstituted phenylboronic acid)[1]. This electron deficiency makes the boron atom highly susceptible to nucleophilic attack by hydroxide/water in the basic aqueous media, leading to rapid C-B bond cleavage (protodeboronation) before transmetalation can occur [2]. The Solution:

  • Kinetic Control: Do not add all the boronic acid upfront. Dose it slowly over 2–4 hours. This maintains a low steady-state concentration of the boronic acid, ensuring that the rate of transmetalation outcompetes the rate of base-catalyzed hydrolysis.

  • Base Selection: Switch from strong bases (NaOH, KOH) to weaker, milder bases (K₂CO₃ or K₃PO₄) to reduce the hydroxide concentration in the aqueous phase.

Issue 2: Reaction Stalls and Pitch-Black Precipitation

The Symptom: The reaction mixture turns from a pale yellow/orange to an opaque, pitch-black suspension within the first hour. Conversion stalls at 40-60%. The Causality: You are witnessing the formation of "Pd black" (inactive palladium(0) nanoparticles). This occurs due to ligand stripping . Picolinic acid derivatives (both your starting material and your product) are exceptionally strong N,O-bidentate chelators. They can outcompete standard phosphine ligands (like PPh₃), binding to the Pd(II) center and forming stable, catalytically dead Pd-picolinate complexes. Without phosphine stabilization, any reduced Pd(0) aggregates into insoluble Pd black [3]. The Solution:

  • Use highly sterically hindered, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos ). Their extreme steric bulk and biphenyl structure strongly anchor the palladium, preventing the picolinic acid from displacing the ligand and poisoning the catalyst.

Issue 3: Failing API Specifications for Residual Heavy Metals

The Symptom: The isolated 3-(2,3-difluorophenyl)picolinic acid contains >2000 ppm of palladium, failing the standard <10 ppm pharmaceutical specification. The Causality: Because the product is a picolinic acid, it actively chelates the palladium catalyst during the reaction and carries it through standard aqueous workups and crystallizations. The Solution: Implement a targeted chemical scavenging step. Treating the crude biphasic mixture with 20% aqueous sodium bisulfite (NaHSO₃) at elevated temperatures (60 °C) effectively reduces the Pd(II) to Pd(0) and forms highly water-soluble sulfite complexes, stripping the metal from the organic product [4].

Quantitative Catalyst & Condition Matrix

To demonstrate the causality of ligand selection and dosing strategies, below is a summary of process development data for this specific transformation.

Catalyst System (0.5 mol%)Base / SolventBoronic Acid AdditionConversion (%)Protodeboronation (%)Residual Pd (Crude)
Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂OAll upfront42% (Stalled)45%>5,000 ppm
Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂OAll upfront68%22%3,200 ppm
XPhos-Pd-G3K₃PO₄ / 2-MeTHF:H₂OAll upfront85%12%1,800 ppm
XPhos-Pd-G3 K₃PO₄ / 2-MeTHF:H₂O Dosed over 3 hrs >99% <2% <100 ppm *

*Post-NaHSO₃ wash protocol applied.

Self-Validating 1-kg Scale-Up Protocol (SOP)

This protocol utilizes continuous verification. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Purging and Reagent Charging

  • Charge a 20 L jacketed reactor with 3-bromopicolinic acid (1.0 kg, 4.95 mol), K₃PO₄ (2.1 kg, 9.90 mol), and 2-Methyltetrahydrofuran (2-MeTHF, 8.0 L).

  • Add deionized water (2.0 L).

  • Self-Validation Check: Sparge the biphasic mixture with subsurface Nitrogen (N₂) for a minimum of 45 minutes. Validation: Use a dissolved oxygen (DO) probe; DO must be <0.5 ppm before proceeding to prevent homocoupling and Pd oxidation.

Step 2: Catalyst Activation

  • Add XPhos-Pd-G3 precatalyst (21.0 g, 0.5 mol%).

  • Heat the jacket to 65 °C.

  • Self-Validation Check: The solution must transition to a clear, pale-yellow/orange homogeneous organic phase over the aqueous layer. If the solution turns black, halt the process; oxygen ingress has caused premature Pd(0) aggregation.

Step 3: Kinetic Dosing of Boronic Acid

  • Dissolve (2,3-difluorophenyl)boronic acid (0.94 kg, 5.94 mol, 1.2 eq) in degassed 2-MeTHF (2.0 L).

  • Dose this solution into the reactor via a metering pump at a constant rate over exactly 3.0 hours.

  • Causality: This slow addition keeps the instantaneous concentration of the boronic acid low, ensuring it reacts with the Pd-halide complex faster than the aqueous base can hydrolyze it.

Step 4: In-Process Control (IPC)

  • Stir for 1 hour post-addition. Pull a sample from the organic phase for HPLC analysis.

  • Self-Validation Check: Target is <1.0% Area of 3-bromopicolinic acid. If >1.0%, stir for an additional hour. Do not add more boronic acid, as it will likely just protodeboronate at this stage.

Step 5: Palladium Remediation and Isolation

  • Cool the reactor to 50 °C. Add 2.0 L of 20% w/w aqueous NaHSO₃.

  • Stir vigorously (400 rpm) at 50 °C for 2 hours.

  • Stop agitation and allow phases to separate for 30 minutes. Discard the heavy aqueous phase (contains the bulk of the Pd-sulfite complexes) [4].

  • Transfer the organic phase to a clean vessel. Slowly add 2M HCl until the aqueous phase reaches pH 3.5.

  • Self-Validation Check: The target product, 3-(2,3-difluorophenyl)picolinic acid, will precipitate as a dense white/off-white crystalline solid at its isoelectric point. Filter, wash with cold water, and dry under vacuum at 45 °C.

Frequently Asked Questions (FAQs)

Q: Can I substitute 3-chloropicolinic acid for the bromo-derivative to reduce raw material costs? A: Yes, but it requires a strategic adjustment. The C-Cl bond dissociation energy is significantly higher (~96 kcal/mol) than the C-Br bond (~81 kcal/mol). You must increase the reaction temperature to 80–85 °C and ensure you are using a highly active, electron-rich catalyst system (like Pd(OAc)₂ with XPhos or SPhos) to facilitate the more difficult oxidative addition step.

Q: Why do we use 2-MeTHF instead of standard THF or Toluene? A: 2-MeTHF offers a dual advantage. First, unlike standard THF, it is largely immiscible with water, creating a distinct biphasic system that allows for easy phase separation during the NaHSO₃ wash. Second, it has a higher boiling point (80 °C) than THF, allowing for higher reaction temperatures to drive the catalytic cycle, while offering better solubility for polar picolinic acids than toluene.

Q: My scale-up batch experienced a severe temperature spike during the boronic acid addition. How do I control this? A: The Suzuki-Miyaura coupling is highly exothermic. At the bench scale, ambient heat loss masks this. At the 1-kg to 50-kg scale, the surface-area-to-volume ratio drops, leading to heat accumulation. You must control the exotherm by linking the boronic acid dosing pump to the reactor's internal temperature probe (Cascade Control). If the internal temperature exceeds 70 °C, the pump should automatically pause until the jacket cooling catches up.

References

  • Siodła, T., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 2022. Available at:[Link]

  • Nagao, I., et al. "Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System." Catalysts, 2018. Available at:[Link]

  • Rosso, V. W., et al. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 2008. Available at:[Link]

Technical Support Center: Improving the Purity of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(2,3-Difluorophenyl)picolinic acid (CAS 1261655-32-6). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving the desired purity levels for this compound. In the following sections, we will address common issues through a structured FAQ and provide detailed troubleshooting protocols to enhance the quality of your material.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purity and handling of 3-(2,3-Difluorophenyl)picolinic acid.

Q1: What are the most likely impurities in my crude 3-(2,3-Difluorophenyl)picolinic acid sample?

A1: The impurity profile is highly dependent on the synthetic route. A common route is the Suzuki-Miyaura cross-coupling reaction. Impurities from this process can include:

  • Catalyst Residues: Residual palladium from the catalyst is a primary concern, especially for pharmaceutical applications where strict limits (often < 5-10 ppm) are enforced.[1][2][3]

  • Starting Materials: Unreacted 2,3-difluorophenylboronic acid or the corresponding 3-halopicolinic acid derivative.

  • Homocoupling Byproducts: Self-coupling of the boronic acid can lead to the formation of 2,2',3,3'-tetrafluorobiphenyl.[4][5]

  • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1,2-difluorobenzene.[4][6]

  • Inorganic Salts: Bases such as sodium or potassium carbonate used in the reaction are a major source of inorganic impurities that must be removed during workup.[7]

Q2: My isolated product has a grey or black discoloration. What is the cause?

A2: A dark color in the crude or even purified product is almost always indicative of residual palladium. Palladium catalysts can decompose to form palladium black, which is finely divided palladium metal that can be difficult to remove by standard filtration.[4]

Q3: Why is my yield significantly lower after purification?

A3: Low yield after purification can stem from several factors:

  • Excessive Solvent Use: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[8][9]

  • Inappropriate pH during Extraction: During an acid-base workup, incomplete protonation of the carboxylate salt (not making the aqueous layer acidic enough) will prevent the full precipitation of your product.[10]

  • Product Loss During Transfers: Multiple transfer steps, especially with small-scale purifications, can lead to cumulative material loss.

Q4: Can I use normal phase silica gel chromatography to purify this compound?

A4: While possible, it is often challenging. As a carboxylic acid, 3-(2,3-Difluorophenyl)picolinic acid is quite polar and can streak badly on a standard silica gel column. The acidic nature of silica can lead to strong interactions, resulting in poor separation and recovery. If chromatography is necessary, modifying the mobile phase with a small amount of acid (e.g., acetic acid) can improve peak shape, or alternative techniques like reverse-phase chromatography may be more suitable.[11]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides to address specific purification challenges.

Issue 1: High Levels of Inorganic Salts and Water-Soluble Impurities

The most effective initial purification step is a robust acid-base extraction. This leverages the acidic nature of the carboxylic acid group, which allows it to be selectively moved between aqueous and organic phases.[12][13]

Protocol 2.1: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a weak base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[10][12] The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.

    • Expert Insight: Avoid using strong bases like sodium hydroxide (NaOH) if ester impurities are present, as this can cause saponification (hydrolysis of the ester).[14]

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your desired product. Drain and save the aqueous layer. The organic layer contains neutral impurities (like homocoupling byproducts).

  • Back-Extraction (Optional): To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring.[10][13] Monitor the pH with litmus paper or a pH meter until it is acidic (pH ~2-3). The product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Issue 2: Persistent Color and Residual Palladium Contamination

If the product remains discolored after acid-base extraction, a dedicated step to remove palladium is necessary. Metal scavengers are highly effective for this purpose.[2][3]

Protocol 2.2: Palladium Scavenging
  • Selection of Scavenger: Thiol-based scavengers, such as silica-bound trimercaptotriazine (Si-TMT) or macroporous polystyrene-bound TMT (MP-TMT), are highly effective for palladium.[1][15][16]

  • Procedure: a. Dissolve the palladium-contaminated product in a suitable solvent (e.g., THF, DCM, Toluene).[15] b. Add the scavenger resin (typically 3-5 equivalents relative to the estimated palladium content). c. Stir the slurry at room temperature for several hours (or overnight for very low ppm targets).[3][15] d. Remove the resin by filtration. e. Concentrate the filtrate under reduced pressure to recover the purified product.

Logical Flow for Initial Purification

The following diagram illustrates the decision-making process for initial purification based on the nature of the impurities.

PurificationWorkflow Start Crude 3-(2,3-Difluorophenyl)picolinic acid AcidBase Perform Acid-Base Extraction (Protocol 2.1) Start->AcidBase Remove salts & water-solubles AssessColor Assess Product Color and Purity AcidBase->AssessColor Scavenge Palladium Scavenging (Protocol 2.2) AssessColor->Scavenge Discolored (Pd present) Recrystallize Proceed to Recrystallization (Protocol 2.3) AssessColor->Recrystallize Off-white/pale yellow Scavenge->Recrystallize After Pd removal PureProduct Pure Product Recrystallize->PureProduct

Caption: Initial purification workflow for crude product.

Issue 3: Failure to Achieve High Purity (>99%) by Extraction Alone

For removing closely related organic impurities (e.g., starting materials, homocoupling products), recrystallization is the gold standard. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[17][18]

Protocol 2.3: Recrystallization
  • Solvent Selection:

    • Single Solvent: Test solvents of varying polarity (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water).[17] The ideal solvent will dissolve the compound when hot but not when cold.

    • Solvent Pair: If no single solvent is ideal, use a solvent pair. This involves a "soluble" solvent in which the compound is highly soluble and a "non-soluble" (or anti-solvent) in which it is poorly soluble (e.g., Ethanol/Water, Toluene/Hexane).[17]

Solvent System ExampleSoluble SolventAnti-SolventPolarity
Alcohol/Water Ethanol or IsopropanolWaterPolar Protic
Ester/Alkane Ethyl AcetateHexane or HeptanePolar Aprotic / Nonpolar
Aromatic/Alkane TolueneHexane or HeptaneNonpolar
  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent (or the "soluble" solvent) until the solid just dissolves completely.[11][19]

  • Hot Filtration (if needed): If insoluble impurities (like dust or residual palladium black) are present, perform a rapid hot filtration to remove them.[11][20]

  • Crystallization:

    • If using a single solvent, remove the flask from heat and allow it to cool slowly to room temperature.

    • If using a solvent pair, add the hot anti-solvent dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the hot soluble solvent to redissolve the cloudiness, then cool.[17]

  • Cooling & Crystal Growth: Slow cooling is crucial for forming pure crystals.[8][9] Once the flask reaches room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[18]

Troubleshooting Recrystallization

RecrystallizationTroubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Poor Yield Start->LowYield Sol1 Too much solvent used. -> Boil off some solvent. NoCrystals->Sol1 [ref: 7] Sol2 Supersaturated solution. -> Scratch flask, add seed crystal. NoCrystals->Sol2 [ref: 7] Sol3 Cooling too fast. -> Reheat, add more 'soluble' solvent, and cool slowly. OilingOut->Sol3 [ref: 7] Sol4 Impurity level too high. -> Re-purify by another method. OilingOut->Sol4 LowYield->Sol1 [ref: 14] Sol5 Product is soluble in cold solvent. -> Cool in ice/salt bath, check mother liquor. LowYield->Sol5

Caption: Troubleshooting common recrystallization problems.

Purity Analysis

To accurately assess the success of your purification, a reliable analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Q5: What is a good starting point for an HPLC method to analyze my product's purity?

A5: A reverse-phase HPLC method is generally suitable for this compound.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of an acidic aqueous buffer and an organic solvent is typical. For example:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detection, typically between 220-280 nm. The exact wavelength should be optimized based on the UV spectrum of the compound.

  • pH Control: For picolinic acids, controlling the pH of the mobile phase can be important for consistent retention times and good peak shape.[21]

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Biotage® MP-TMT - Palladium Scavenger. (n.d.). Norlab. Retrieved from [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 971-976.
  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents (US3654351A).
  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents (US9233905B2).
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]

  • Uchida, T., et al. (2016). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 54(7), 1188-1192. Retrieved from [Link]

Sources

Handling and safety precautions for 3-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6).

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This resource is designed to explain the chemical causality behind handling precautions and to provide self-validating, field-proven methodologies for overcoming common experimental bottlenecks associated with fluorinated picolinic acid derivatives.

PART 1: Quantitative Data & Physicochemical Profile

Before integrating this building block into your synthetic pipeline, it is critical to understand its baseline properties. The combination of an electron-withdrawing picolinic acid core and a lipophilic difluorophenyl system dictates both its reactivity and its safety profile.

ParameterSpecification / Data
Chemical Name 3-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
CAS Number 1261655-32-6
Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
Appearance White to off-white solid powder
Primary GHS Hazards H302: Harmful if swallowedH318: Causes serious eye damage[1]
Storage Conditions Room Temperature (RT), desiccated, well-ventilated
Solubility Profile Poor in hexanes/water; Soluble in DMF, DMSO, and basic aqueous solutions

PART 2: Safety & Handling FAQs

Q: What are the primary safety hazards associated with this compound, and what PPE is strictly required? A: As a picolinic acid derivative, this compound presents severe eye toxicity risks (GHS Category 1: H318)[1].

  • The Causality: The acidity of the picolinic moiety (pKa ~5.2) combined with the high lipophilicity of the difluorophenyl group drastically enhances corneal tissue penetration. Upon contact, it can cause rapid protein denaturation and irreversible eye damage.

  • Required PPE: Standard safety glasses are insufficient. You must use chemical splash goggles , nitrile gloves, and a lab coat. Handle exclusively inside a certified fume hood to prevent the inhalation of aerosolized micro-dust.

Q: How should an accidental spill or exposure be managed? A: Because the compound is a fine solid, dry sweeping is strictly prohibited as it generates inhalable hazardous dust.

  • Protocol: Cover the spill with a damp absorbent pad to suppress aerosolization. Carefully sweep the damp mass into a designated hazardous waste container. Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.

SpillResponse Start Spill or Exposure Event Assess Assess Type of Event Start->Assess Eye Eye Contact (H318 Risk) Assess->Eye Skin Skin Contact / Spill Assess->Skin Flush Flush eyes with water for 15+ mins Eye->Flush Clean Sweep damp solid (no dust) Wash area with mild base Skin->Clean Medical Seek Immediate Medical Attention Flush->Medical Waste Dispose as Hazardous Waste Clean->Waste

Workflow for assessing and responding to 3-(2,3-Difluorophenyl)picolinic acid exposure.

PART 3: Experimental Troubleshooting & Workflows

Q: I am experiencing abysmal yields (<20%) when attempting an amide coupling using standard EDC/HOBt or DCC. How can I optimize this? A: Picolinic acids are notoriously sluggish in standard carbodiimide couplings.

  • The Causality: The electron-withdrawing nature of the pyridine nitrogen decreases the nucleophilicity of the adjacent carboxylate during the initial attack on the carbodiimide. Furthermore, the bulky 2,3-difluorophenyl group at the 3-position introduces massive steric hindrance, physically blocking the trajectory of the incoming amine.

  • The Solution: Switch to a uronium-based coupling reagent like HATU in the presence of N,N-Diisopropylethylamine (DIEA)[2]. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt pyridine ring exerts a "neighboring group effect," hydrogen-bonding with the incoming amine and pre-organizing the transition state, which successfully overcomes the steric bulk of the difluorophenyl group[3].

Self-Validating Protocol: HATU-Mediated Amide Coupling

  • Activation: Dissolve 3-(2,3-Difluorophenyl)picolinic acid (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M. Cool the vessel to 0 °C.

  • Reagent Addition: Add HATU (1.2 equiv) followed dropwise by DIEA (3.0 equiv). Stir at 0 °C for 30 minutes.

  • Validation Check (Critical): Do not proceed blindly. Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate before proceeding. If absent, check your DMF for water contamination.

  • Coupling: Once activation is confirmed, add the target amine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to pull out residual DMF), followed by brine. Dry over Na2SO4, and concentrate.

AmideCoupling Step1 Dissolve Acid in dry DMF (0.2 M) Step2 Add HATU (1.2 eq) & DIEA (3.0 eq) Stir at 0°C for 30 min Step1->Step2 Step3 Confirm HOAt Ester via LC-MS Step2->Step3 Activation Step4 Add Amine (1.1 eq) Warm to RT, stir 12h Step3->Step4 Validated Step5 Aqueous Workup (EtOAc / sat. NaHCO3) Step4->Step5 Coupling Step6 Purified Picolinamide Step5->Step6

Self-validating HATU-mediated amide coupling workflow for picolinic acid derivatives.

Q: During downstream cross-coupling steps on my newly synthesized picolinamide, my palladium catalyst seems to deactivate instantly. Could the picolinamide product be responsible? A: Yes. Picolinamides are exceptionally strong bidentate ligands.

  • The Causality: The pyridine nitrogen and the amide oxygen (or deprotonated amide nitrogen) form a highly stable, thermodynamically favored 5-membered chelate ring with transition metals like Pd(II), Cu(II), and Ni(II)[4]. This chelation effect is so powerful that picolinamides are frequently used intentionally as directing groups for C-H functionalization[4]. If your downstream step relies on a transition metal catalyst, the picolinamide moiety will rapidly sequester the metal, poisoning the catalytic cycle.

  • The Solution: You must either protect the pyridine nitrogen prior to the cross-coupling step or increase your catalyst loading to stoichiometric amounts to account for the sequestered metal. Alternatively, if the picolinamide was only used as a directing group, cleave it using Ni-catalyzed esterification with ethanol before proceeding to sensitive downstream reactions[4].

PART 4: References

  • Safety Data Sheet - Jubilant Ingrevia [1] Source: jubilantingrevia.com URL:

  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base - ChemRxiv [3] Source: chemrxiv.org URL:

  • A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond - Scientific Research Publishing [2] Source: scirp.org URL:

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - ACS Publications [4] Source: acs.org URL:

Sources

Technical Support Center: Synthesis of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2,3-difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the catalytic synthesis of this important molecule. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, and it is the primary method discussed herein.[1][2] This resource will help you navigate the complexities of catalyst selection, reaction optimization, and common pitfalls encountered during this synthesis.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of 3-(2,3-difluorophenyl)picolinic acid via Suzuki-Miyaura coupling.

Q1: My reaction yield is consistently low or the conversion is incomplete. What are the likely causes and how can I fix it?

Low yield is a frequent issue in Suzuki-Miyaura couplings and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst.[1][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step.[4] Ensure your reaction is thoroughly degassed to prevent oxidation of the active Pd(0) catalyst by oxygen.[4]

  • Boronic Acid Instability (Protodeboronation): 2,3-Difluorophenylboronic acid can be susceptible to protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[4][5][6]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which release the boronic acid slowly under the reaction conditions.[4][5]

      • Employ milder bases such as K₃PO₄ or KF instead of stronger bases like NaOH or KOtBu.[5]

      • While some water can be beneficial, ensure your solvents are not excessively wet, as this can promote protodeboronation.[5]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For a sterically demanding coupling like this, the right ligand is essential.

    • Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often required for challenging couplings.[2][5] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines.[6][7][8]

  • Inadequate Reaction Conditions:

    • Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.[4]

    • Degassing: Oxygen is detrimental to the catalyst.[4] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[4]

Q2: I am observing significant formation of a biphenyl byproduct (homocoupling). How can I minimize this?

Homocoupling, the formation of a dimer of the boronic acid, is a common side reaction.[1]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][4]

    • Solution: As mentioned above, ensure your degassing procedure is thorough.

  • Use of a Pd(II) Precatalyst: The in situ reduction of a Pd(II) source can sometimes lead to conditions that favor homocoupling.[4]

    • Solution: Starting with a Pd(0) catalyst can mitigate this issue.[4]

  • High Catalyst Loading: In some cases, very high catalyst concentrations can promote side reactions.

    • Solution: Try reducing the catalyst loading after initial optimization.

Q3: I am seeing a significant amount of dehalogenated starting material (3-chloropicolinic acid or its ester). What is causing this and how can I prevent it?

Dehalogenation is another common side reaction where the halogen on the electrophile is replaced by a hydrogen atom.[1]

Potential Causes & Solutions:

  • Hydride Sources: The palladium complex, after oxidative addition, can react with sources of hydride in the reaction mixture.

    • Solution: Potential hydride sources include amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a carbonate or phosphate base and using an aprotic solvent.[4]

Q4: The reaction seems to stall before completion, even with extended reaction times. What could be the issue?

A stalled reaction often points to catalyst deactivation.

Potential Causes & Solutions:

  • Catalyst Decomposition: The palladium catalyst can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand.

    • Solution:

      • Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[4]

      • Consider using a more robust catalyst system, potentially with a pre-catalyst designed for stability.

      • If possible, try running the reaction at a lower temperature for a longer duration.

  • Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution: This can be more challenging to address. Sometimes, adjusting the solvent system or using a ligand that promotes faster reductive elimination can help.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 3-(2,3-difluorophenyl)picolinic acid.

Q1: What is the most common synthetic route for 3-(2,3-difluorophenyl)picolinic acid?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction .[1][2] This involves the palladium-catalyzed reaction between a picolinic acid derivative (usually a halide or triflate) and a 2,3-difluorophenylboronic acid or its ester. The general scheme is as follows:

Q2: How do I choose the right palladium catalyst and ligand for this specific synthesis?

Catalyst selection is critical for success. The coupling involves a sterically hindered and electron-deficient aryl boronic acid with a heteroaromatic halide, which can be challenging.

Catalyst and Ligand Selection Guide:

Catalyst ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Pd(0) precatalystPd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced to the active Pd(0) in situ.[3][4] Starting with a Pd(0) source can sometimes avoid side reactions associated with the reduction step.[4]
Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃)These ligands promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[2][7] They also stabilize the palladium center and can prevent catalyst decomposition.[2]
Q3: What role does the base play in the Suzuki-Miyaura coupling, and which one should I use?

The base is essential for the transmetalation step of the catalytic cycle.[2][9] Its choice can significantly impact the reaction outcome.

Commonly Used Bases and Their Characteristics:

BaseStrengthCommon Applications & Considerations
K₃PO₄ ModerateOften a good choice for sensitive substrates as it is less likely to cause side reactions like protodeboronation.[5]
K₂CO₃, Cs₂CO₃ ModerateWidely used and effective in many Suzuki couplings.[5]
KF MildCan be effective, particularly when using trifluoroborate salts.
NaOH, KOtBu StrongGenerally avoided for this type of coupling as they can promote protodeboronation and other side reactions.[2]
Q4: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

The catalytic cycle consists of three main steps:[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopicolinic acid derivative, forming a Pd(II) complex.[2]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[1][2]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[1][2]

III. Experimental Protocols & Visualizations

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization will likely be necessary.

  • Reaction Setup: To a dry reaction vessel, add 3-chloro or 3-bromopicolinic acid ester (1.0 equiv), 2,3-difluorophenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent and Degassing: Add the chosen solvent (e.g., dioxane, toluene, or a mixture with water). Thoroughly degas the mixture by sparging with an inert gas for 15-30 minutes or by using 3-4 freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Reagents Ar-X + Ar'-B(OR)₂ + Base Reagents->Oxidative_Addition Reagents->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand) Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temperature, Degassing, Solvent) Start->Check_Conditions Side_Reactions Identify Side Products (Homocoupling, Dehalogenation, Protodeboronation) Check_Reagents->Side_Reactions Sol_Reagents Use fresh reagents Consider boronate esters Switch to milder base Check_Reagents->Sol_Reagents Check_Catalyst->Side_Reactions Sol_Catalyst Screen different ligands Use a Pd(0) source Ensure proper ligand:metal ratio Check_Catalyst->Sol_Catalyst Check_Conditions->Side_Reactions Sol_Conditions Optimize temperature Improve degassing procedure Screen different solvents Check_Conditions->Sol_Conditions Sol_Side_Reactions Address specific side reaction (e.g., rigorous degassing for homocoupling) Side_Reactions->Sol_Side_Reactions

Caption: A decision-making flowchart for troubleshooting low product yield.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemical Science (RSC Publishing). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Available from: [Link]

  • PubMed. Mechanism of palladium-catalyzed Suzuki-Miyaura reactions: multiple and antagonistic roles of anionic "bases" and their countercations. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available from: [Link]

  • PubMed. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(2,3-Difluorophenyl)picolinic acid. Our focus is to provide in-depth, field-proven insights into the critical role of solvent selection, offering a structured approach to troubleshooting and optimization. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can develop robust and reproducible synthetic methods.

The Central Role of the Solvent in Palladium-Catalyzed Cross-Coupling

The synthesis of 3-(2,3-Difluorophenyl)picolinic acid is most commonly achieved via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. This reaction joins a picolinic acid precursor (e.g., 3-bromo- or 3-chloropicolinic acid) with a (2,3-difluorophenyl)boron species. While the catalyst, ligand, and base are critical, the solvent is the linchpin that holds the system together. It is not merely an inert medium; it actively influences every step of the catalytic cycle.[1][2]

An incorrect solvent choice can lead to a cascade of problems, including poor solubility of reagents, catalyst deactivation, and the promotion of unwanted side reactions. Conversely, a well-optimized solvent system can dramatically increase yield, purity, and reaction rate.[3] This guide will address the most common issues encountered in this synthesis, with a direct focus on how to resolve them through logical solvent selection.

Troubleshooting & Optimization Guide (Q&A Format)

Q1: My Suzuki coupling reaction shows low to no conversion. Where do I start troubleshooting?

This is the most common issue and is often multi-faceted. Before blaming the catalyst, evaluate your solvent system and reaction setup.

Answer:

Start with the fundamentals: reagent solubility and atmospheric control.

  • Assess Solubility: The single greatest barrier to success is often poor solubility of one or more components (the picolinic acid starting material, the boronic acid, or the inorganic base).

    • Picolinic Acid: Picolinic acid and its salts can have limited solubility in common nonpolar solvents like toluene.

    • Inorganic Base: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are insoluble in purely organic solvents such as toluene or dioxane.

    • Solution: Employing a biphasic solvent system is a standard and highly effective strategy. A mixture of a nonpolar solvent (like 1,4-dioxane or toluene) with water (e.g., in a 4:1 to 10:1 ratio) is often ideal. The organic solvent dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the base, allowing it to activate the boronic acid at the interface for efficient transmetalation.[4]

  • Ensure Rigorous Degassing: Palladium(0) catalysts are highly sensitive to oxygen. Insufficient degassing leads to oxidation of the active Pd(0) to inactive Pd(II) species, which can also promote undesirable side reactions like boronic acid homocoupling.[5]

    • Protocol: Before adding the catalyst, thoroughly degas your solvent(s) and the entire reaction setup. The "freeze-pump-thaw" method (three cycles) is superior for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is also effective. Always maintain a positive pressure of inert gas throughout the reaction.

  • Evaluate Solvent-Base Compatibility: The chosen base must function effectively in your solvent. A strong base that is poorly soluble will be kinetically ineffective. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often preferred due to their higher solubility in polar aprotic solvents and their ability to effectively promote the reaction.

Below is a troubleshooting workflow to guide your initial steps.

G start Low / No Conversion solubility Check Solubility of All Reagents in Chosen Solvent start->solubility degassing Verify Rigorous Degassing (Freeze-Pump-Thaw or Sparging) start->degassing base_check Assess Base & Solvent Compatibility start->base_check sol_sol Action: Introduce Co-Solvent (e.g., Dioxane/Water, Toluene/Water) solubility->sol_sol If Poor deg_sol Action: Re-run with Improved Inert Atmosphere Protocol degassing->deg_sol If Inadequate base_sol Action: Screen Alternative Bases (e.g., K3PO4, Cs2CO3) base_check->base_sol If Incompatible outcome Improved Yield sol_sol->outcome deg_sol->outcome base_sol->outcome

Caption: Initial troubleshooting workflow for low reaction yield.

Q2: How does solvent polarity directly impact the catalytic cycle and my choice of solvent?

Answer:

Solvent polarity has a profound and complex influence that goes beyond simple solubility. It can alter the nature of the active catalyst and stabilize key transition states.[1][6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): In these environments, the active catalyst is generally considered to be a neutral, monoligated palladium species, such as [Pd(0)L]. These solvents are often less effective for Suzuki couplings involving polar substrates like picolinic acids unless an aqueous co-solvent is used.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): These solvents are excellent for dissolving a wide range of reagents, including salts. More importantly, they can stabilize charged, anionic palladium complexes.[3] This stabilization can significantly accelerate the oxidative addition step—often the rate-determining step in the cycle—by stabilizing the polar transition state.[3] For challenging couplings, switching from toluene to a solvent like DMF or DMAc can be highly beneficial. However, be aware that these solvents are harder to remove during workup and can sometimes coordinate too strongly to the palladium, inhibiting catalysis.

  • Ethereal Solvents (e.g., THF, 1,4-Dioxane): These represent a useful middle ground. They possess moderate polarity and coordinating ability, making them effective for a broad range of Suzuki reactions. They are often used in combination with water.

The diagram below illustrates how solvent choice influences key stages of the Suzuki-Miyaura cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Solvent_Polar Polar Aprotic Solvent (e.g., DMF, DMAc) - Stabilizes polar transition state - May form anionic Pd species OxAdd->Solvent_Polar Trans Transmetalation PdII->Trans + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 Solvent_Biphasic Biphasic System (e.g., Dioxane/H₂O) - Dissolves inorganic base - Facilitates boronate formation Trans->Solvent_Biphasic RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product

Caption: Influence of solvent systems on the Suzuki-Miyaura catalytic cycle.

Table 1: Comparison of Common Solvents for Suzuki-Miyaura Coupling
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Use Cases
Toluene Nonpolar1112.4Good for general couplings; often requires a phase-transfer catalyst or aqueous co-solvent for the base. Easy to remove.
1,4-Dioxane Ethereal/Polar Aprotic1012.2Excellent general-purpose solvent. Higher boiling point than THF. Commonly used with water.
THF Ethereal/Polar Aprotic667.5Good solvent, but its low boiling point may limit reaction rates for less reactive halides.
DMF Polar Aprotic15336.7Highly polar, excellent solvating power for salts. Can accelerate difficult couplings but may be hard to remove.[2]
DMAc Polar Aprotic16537.8Similar to DMF but with a higher boiling point, useful for very unreactive substrates requiring high temperatures.
Acetonitrile Polar Aprotic8237.5Very polar, but its lower boiling point can be a limitation. Can be effective in specific systems.[1]
Water Protic10080.1Used as a co-solvent to dissolve the inorganic base and facilitate transmetalation.
Q3: I am observing significant protodeboronation of my (2,3-difluorophenyl)boronic acid. How can I prevent this?

Answer:

Protodeboronation, where the boronic acid reacts with a proton source to yield 1,2-difluorobenzene, is a major competing pathway. It is often exacerbated by excess water, high temperatures, and overly strong bases.

  • Use a Milder, Non-Nucleophilic Base: Switch from bases like NaOH or KOH to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity to activate the boronic acid without promoting hydrolysis.

  • Control the Amount of Water: While some water is beneficial, an excessive amount can increase the rate of protodeboronation. Instead of a 1:1 mixture, try ratios like 5:1 or 10:1 (Organic:Water).

  • Use Anhydrous Conditions (with caution): For extremely sensitive substrates, you can run the reaction under strictly anhydrous conditions. This requires using a base soluble in organic solvents (like potassium fluoride, KF) and meticulously dried solvents and glassware. However, this often leads to slower transmetalation.

  • Protect the Boronic Acid: A highly effective strategy is to use a more stable boronic acid derivative, such as a neopentyl glycol or pinacol boronate ester (Bpin). These esters are more resistant to protodeboronation and slowly hydrolyze in situ to generate the active boronic acid.[4]

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices for solvent handling and reaction setup.

Reaction: 3-Bromopicolinic acid + (2,3-Difluorophenyl)boronic acid → 3-(2,3-Difluorophenyl)picolinic acid

Materials:

  • 3-Bromopicolinic acid (1.0 equiv)

  • (2,3-Difluorophenyl)boronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromopicolinic acid, (2,3-difluorophenyl)boronic acid, and finely ground K₃PO₄.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 5:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for at least 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: With the reaction mixture under a positive pressure of inert gas, quickly add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the picolinic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization as needed.

References

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed, National Center for Biotechnology Information. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprint. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC, National Center for Biotechnology Information. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Reactions of Carboxylic acids. University of Illinois Chicago. [Link]

  • Preparation of 2,3-difluorophenylacetic acid.
  • Process for the production of new picolinic acid derivatives.
  • Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reactions of Carboxylic Acids. OpenStax. [Link]

  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC, National Center for Biotechnology Information. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)... ResearchGate. [Link]

Sources

Technical Support Center: Monitoring 3-(2,3-Difluorophenyl)picolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and reaction monitoring of 3-(2,3-difluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar biaryl compounds. We will delve into the practical aspects of reaction monitoring, focusing on troubleshooting common analytical techniques to ensure the successful and efficient synthesis of your target compound.

Section 1: Understanding the Synthesis

The synthesis of 3-(2,3-difluorophenyl)picolinic acid typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] This reaction is a powerful method for forming carbon-carbon bonds between a halide (in this case, a halogenated picolinic acid derivative) and an organoboron compound (2,3-difluorophenylboronic acid).[1][2]

Frequently Asked Question

Q1: What is a typical reaction scheme for the synthesis of 3-(2,3-Difluorophenyl)picolinic acid?

A1: A common synthetic route is the Suzuki-Miyaura cross-coupling reaction. The general scheme involves reacting a protected 3-bromo or 3-iodopicolinic acid with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_no_peak Peak Detection Issues cluster_retention_time Retention Time Issues Start HPLC Problem Observed Broad_Tailing Broad or Tailing Peaks? Start->Broad_Tailing No_Peak No/Small Product Peak? Start->No_Peak RT_Shift Retention Time Shifting? Start->RT_Shift Reduce_Conc Reduce Sample Concentration Broad_Tailing->Reduce_Conc Yes Add_Modifier Add Mobile Phase Modifier (e.g., TFA) Reduce_Conc->Add_Modifier Still an issue Flush_Column Flush or Replace Column Add_Modifier->Flush_Column Still an issue Check_TLC Confirm Reaction with TLC No_Peak->Check_TLC Yes Check_Wavelength Verify UV Wavelength Check_TLC->Check_Wavelength Reaction confirmed Modify_Gradient Increase Organic Solvent % Check_Wavelength->Modify_Gradient Wavelength OK Check_Mobile_Phase Check Mobile Phase & Pump RT_Shift->Check_Mobile_Phase Yes Use_Oven Use Column Oven Check_Mobile_Phase->Use_Oven Still an issue Increase_Equil Increase Equilibration Time Use_Oven->Increase_Equil Still an issue

Sources

Validation & Comparative

Comprehensive Purity Analysis Guide: 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical characterization of complex pharmaceutical intermediates, I frequently encounter the unique challenges posed by fluorinated heterocycles. 3-(2,3-Difluorophenyl)picolinic acid is a highly valuable building block, utilized extensively in the synthesis of advanced kinase inhibitors (such as PIM kinase inhibitors)[1] and deep-blue phosphorescent Iridium(III) complexes for OLED technologies [4].

However, its purity analysis is notoriously difficult. The synthesis of this compound via Suzuki-Miyaura coupling often generates closely related positional isomers (e.g., 2,4-difluorophenyl or 3,4-difluorophenyl analogues) and des-fluoro impurities. Because these impurities possess nearly identical hydrophobicities (LogP) and molecular weights, standard analytical approaches often fail to resolve them.

This guide objectively compares standard reversed-phase methodologies against specialized fluorinated stationary phases and orthogonal Quantitative NMR (qNMR) techniques, providing a self-validating framework for absolute purity determination.

Methodological Comparison: Overcoming Isomeric Co-elution

When analyzing fluorinated picolinic acids, the choice of the chromatographic stationary phase dictates the success of the impurity profile. We compared three distinct column chemistries: standard C18 , Biphenyl , and Pentafluorophenyl (PFP) .

The Causality of Column Selection

Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because the positional isomers of difluorophenyl picolinic acid have identical carbon footprints, C18 fails to provide adequate selectivity, resulting in co-elution.

Conversely, the PFP (Pentafluorophenyl) column introduces a multimodal retention mechanism [2, 3]. The highly electronegative fluorine atoms on the PFP ring create a strong electron-deficient cavity. This allows the stationary phase to interact with the 3-(2,3-difluorophenyl)picolinic acid via:

  • π−π interactions (between the aromatic rings).

  • Dipole-dipole interactions (specific to the C-F bonds).

  • Hydrogen bonding (interacting with the picolinic acid moiety).

Mechanism cluster_PFP PFP Stationary Phase Interactions cluster_C18 C18 Phase Analyte 3-(2,3-Difluorophenyl) picolinic acid PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Hbond H-Bonding (Carboxylic Acid) Analyte->Hbond Hydro Hydrophobic Dispersion (Limited Selectivity) Analyte->Hydro Weak

Causality of retention: PFP phase offers multimodal interactions compared to C18.

Quantitative Chromatographic Performance

The table below summarizes the experimental performance of these columns when separating 3-(2,3-difluorophenyl)picolinic acid from its critical 2,4-difluoro isomer spike.

ParameterC18 (Octadecyl)BiphenylPFP (Pentafluorophenyl)
Retention Mechanism HydrophobicHydrophobic, π−π Hydrophobic, π−π , Dipole-Dipole
Retention Time (min) 4.25.87.1
Resolution ( Rs​ ) 0.8 (Co-elution)1.4 (Partial)2.6 (Baseline)
Tailing Factor ( Tf​ ) 1.51.31.05
Suitability for Isomers PoorModerateExcellent

Data derived from internal method development using a 100 x 2.1 mm, 2.6 µm column format at 0.4 mL/min.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical method must prove its own validity during every run. The following protocols incorporate built-in systemic checks.

Protocol 1: LC-UV/MS Purity Assay (PFP Column)

This method utilizes a PFP column to separate fluorinated isomers, coupled with UV detection for quantification and MS/MS for peak identification [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid suppresses the ionization of the carboxylic acid on the picolinic moiety (pKa ~5.3), keeping the molecule in a neutral state to prevent peak tailing and ensure reproducible retention.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability Test (The Self-Validating Step): Before analyzing the sample, inject a "Resolution Mix" containing 3-(2,3-difluorophenyl)picolinic acid spiked with 1% of the 2,4-difluorophenyl isomer. The run is only valid if the calculated resolution ( Rs​ ) between the two peaks is 2.0.

  • Chromatographic Gradient: Run a linear gradient from 5% B to 95% B over 12 minutes at 0.4 mL/min on a Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm) column maintained at 40°C.

  • Detection: Monitor UV at 265 nm (optimal for the picolinic acid chromophore) and acquire MS data in ESI+ mode (monitoring for the [M+H]+ ion at m/z 236.05).

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

While HPLC provides relative purity (Area %), it assumes all impurities have the same UV extinction coefficient as the main peak—a dangerous assumption. qNMR provides absolute mass fraction purity without requiring a primary reference standard of the analyte itself.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Weigh exactly 10.0 mg of NIST-traceable Maleic Acid (IS) and 20.0 mg of the 3-(2,3-difluorophenyl)picolinic acid sample into a vial.

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • T1 Relaxation Measurement (The Self-Validating Step): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 30-45 seconds). Causality: Failing to wait 5×T1​ causes signal saturation, leading to artificially low integrals and wildly inaccurate purity calculations.

  • Acquisition: Acquire 1H-NMR spectra at 298K with 64 scans.

  • Calculation: Compare the integral of the maleic acid singlet ( δ 6.26 ppm, 2H) against an isolated proton on the picolinic acid ring (e.g., δ 8.7 ppm, 1H) to calculate absolute mass %.

Orthogonal Validation Workflow and Results

To guarantee trustworthiness, the results from the relative HPLC method must be cross-validated against the absolute qNMR method.

Workflow Syn Crude 3-(2,3-Difluorophenyl) picolinic acid HPLC HPLC-UV (PFP Column) Relative Purity & Isomer Separation Syn->HPLC LCMS LC-MS/MS (ESI+) Impurity Identification HPLC->LCMS Peak ID qNMR qNMR (1H, 19F) Absolute Mass Fraction Purity HPLC->qNMR Orthogonal Check CoA Final Certificate of Analysis (Self-Validated) LCMS->CoA qNMR->CoA

Orthogonal analytical workflow for the purity validation of fluorinated picolinic acids.

Comparative Purity Data

By employing this orthogonal workflow, we can confidently identify discrepancies caused by UV-invisible impurities (like inorganic salts or residual palladium from the coupling reaction) that HPLC alone would miss.

Analytical TechniqueMeasured PurityImpurities DetectedConclusion
HPLC-UV (C18) 99.5% (Area)None resolvedFalse Positive (Failed to resolve isomers)
HPLC-UV (PFP) 97.2% (Area)2.3% Isomeric impurityAccurate organic purity profile
qNMR (1H) 96.8% (Mass)Residual solvent (0.4%)True Absolute Purity

References

  • Burger, M. T., et al. "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Harada, M., et al. "Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry." Chromatography, J-Stage. URL: [Link]

  • Hossen, M. M., et al. "The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review." Critical Reviews in Clinical Laboratory Sciences, Taylor & Francis. URL: [Link]

  • Li, Y., et al. "Rational Design, Synthesis, and Characterization of Deep Blue Phosphorescent Ir(III) Complexes Containing (4′-Substituted-2′-pyridyl)-1,2,4-triazole Ancillary Ligands." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Comparing 3-(2,3-Difluorophenyl)picolinic acid with other picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-(2,3-Difluorophenyl)picolinic Acid in Drug Discovery

Picolinic acid derivatives are privileged scaffolds in modern medicinal chemistry and agrochemistry. While unsubstituted picolinic acid is primarily recognized for its bidentate chelating properties in transition metal catalysis[1], the introduction of aryl substituents transforms this simple heterocycle into a potent pharmacophore. Specifically, 3-(2,3-Difluorophenyl)picolinic acid has emerged as a critical building block for designing highly selective kinase inhibitors, particularly against PIM kinases and mutated Epidermal Growth Factor Receptors (EGFR)[2][3].

This guide objectively compares 3-(2,3-Difluorophenyl)picolinic acid with other picolinic acid derivatives, detailing the mechanistic causality behind its structural advantages and providing self-validating experimental protocols for its application.

Mechanistic Causality: The 3-Position & Fluorine Advantage

The precise placement of the difluorophenyl ring dictates the molecule's trajectory within a biological target.

  • Regiochemistry (3- vs. 6-Substitution): In the design of ATP-competitive kinase inhibitors, the picolinamide core typically anchors to the kinase hinge region via hydrogen bonding. A substituent at the 6-position (e.g., 6-(2,3-Difluorophenyl)picolinic acid[4]) projects outward toward the solvent-exposed channel. Conversely, substitution at the 3-position directs the aryl group deep into the hydrophobic back-pocket (often interacting with the DFG motif)[3].

  • The 2,3-Difluoro Effect: The fluorine atom at the 2-position (ortho) creates a deliberate steric clash with the pyridine ring. This repulsion forces the difluorophenyl ring into an orthogonal, out-of-plane conformation relative to the picolinic acid core. This "pre-organization" minimizes the entropic penalty upon binding to the kinase. Furthermore, the fluorine at the 3-position modulates the electrostatic potential of the aromatic ring, enhancing edge-to-face π -stacking with conserved phenylalanine residues in the target pocket[3][5].

KinaseBinding A ATP Binding Site (Hinge Region) B Picolinamide Core (H-Bond Donor/Acceptor) A->B Anchors D 3-(2,3-Difluorophenyl) Group (Pi-Stacking & Steric Fit) B->D Orthogonal Twist (Entropic Pre-organization) C Hydrophobic Back Pocket (DFG Motif) C->D Accommodates

Structural logic of 3-(2,3-Difluorophenyl)picolinamide binding in kinase ATP sites.

Comparative Performance Matrix

The following table synthesizes the physicochemical and functional differences between key picolinic acid derivatives used in research and industry.

DerivativePrimary ApplicationStructural ConsequenceTarget Interaction Profile
3-(2,3-Difluorophenyl)picolinic acid Oncology (Kinase Inhibitors)Ortho-fluoro steric clash forces a rigid orthogonal aryl twist.Projects deeply into the hydrophobic DFG back-pocket of kinases[3][6].
6-(2,3-Difluorophenyl)picolinic acid Oncology / IntermediatesAryl group is adjacent to the pyridine nitrogen.Interacts primarily with solvent-exposed regions or the hinge[4].
4-Amino-3-aryl picolinic acids Agrochemicals (Herbicides)4-amino group alters electronic distribution and lipophilicity.Mimics natural auxins to bind the plant receptor TIR1[7].
Picolinic acid (Unsubstituted) Catalysis / Chelating AgentLacks bulky substituents, allowing planar coordination.Bidentate metal chelation (e.g., Fe2+ in Fenton reactions)[1].

Self-Validating Experimental Methodologies

To utilize 3-(2,3-Difluorophenyl)picolinic acid effectively, researchers must navigate its unique steric hindrance during synthesis and account for potential autofluorescence during biological screening. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Synthesis of Picolinamide Inhibitors via HATU Coupling

Causality: The steric bulk of the 2,3-difluorophenyl group at the 3-position heavily shields the carboxylic acid. Standard coupling agents (e.g., EDC/HOBt) suffer from slow kinetics and low yields here. HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, accelerating amidation even in sterically congested environments[5].

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 3-(2,3-Difluorophenyl)picolinic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Coupling: Add 1.1 eq of the desired aniline/amine derivative.

  • Validation Gate 1 (LC-MS): Sample the reaction at 2 hours. Self-Validation: If the active ester intermediate is present but the product is not forming, the amine is insufficiently nucleophilic. Add 0.1 eq of DMAP as a catalyst.

  • Quenching & Extraction: Quench with saturated NaHCO3​ . Extract with EtOAc, wash with brine to remove DMF, and dry over MgSO4​ .

  • Validation Gate 2 (Purity): Purify via preparative HPLC. The compound must register >95% purity via UV (254 nm) before proceeding to biological assays.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality: Fluorinated aromatic compounds often exhibit intrinsic fluorescence, which can confound standard biochemical assays by creating false negatives (masking inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows short-lived compound auto-fluorescence to decay, isolating the true biological signal of the kinase activity.

Step-by-Step Workflow:

  • Preparation: Plate the synthesized 3-(2,3-Difluorophenyl)picolinamide inhibitor in a 384-well plate using a 10-point dose-response curve (starting at 10 µM, 1:3 dilutions).

  • Enzyme Reaction: Add the target kinase (e.g., PIM1 or EGFR), ATP at its Km​ value, and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Validation Gate 3 (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Self-Validation: Calculate the Z'-factor using the high-control (DMSO, 0% inhibition) and low-control (Staurosporine, 100% inhibition). The assay data is only considered trustworthy and mathematically robust if Z′≥0.6 .

AssayWorkflow S1 Amidation (HATU/DIPEA) S2 LC-MS Check (Self-Validation) S1->S2 S3 Purification (Prep-HPLC >95%) S2->S3 S4 TR-FRET Assay (Z' >= 0.6) S3->S4

Self-validating experimental workflow from amidation synthesis to TR-FRET screening.

References

  • The Fenton Reaction in Water Assisted by Picolinic Acid: Accelerated Iron Cycling and Co-generation of a Selective Fe-Based Oxidant. ResearchGate. Available at: [Link]

  • CA2734415A1 - Picolinamide derivatives as kinase inhibitors. Google Patents.
  • Substituted 4-amino-picolinic acids and their use as herbicides - EP 2327694 B1. European Patent Office.
  • Structure–Activity Relationships of Inactive-Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC / NIH. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG. Available at:[Link]

  • WO2008106692A1 - Pim kinase inhibitors and methods of their use. Google Patents.

Sources

Structure-Activity Relationship (SAR) Guide: 3-(2,3-Difluorophenyl)picolinic Acid Analogs in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals push the boundaries of targeted metalloenzyme inhibition, the picolinic acid (pyridine-2-carboxylic acid) scaffold has emerged as a privileged pharmacophore. This guide provides an objective, data-driven comparison of 3-(2,3-Difluorophenyl)picolinic acid analogs against traditional unfluorinated scaffolds and clinical benchmarks like Vadadustat. By dissecting the stereoelectronic effects of ortho/meta-fluorination, we demonstrate how this specific structural motif optimizes target residence time, metabolic stability, and binding affinity in Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) models.

Mechanistic Rationale: The Privileged Picolinic Acid Scaffold

HIF-PHD2 is an iron- and 2-oxoglutarate (2-OG)-dependent dioxygenase responsible for the degradation of HIF-1α under normoxic conditions[1]. Inhibition of PHD2 stabilizes HIF-1α, driving erythropoiesis—a mechanism validated by the clinical success of picolinic acid derivatives[2].

The core mechanism relies on bidentate chelation: the pyridine nitrogen and the carboxylate oxygen of the picolinic acid coordinate the active site Fe(II) atom[2]. However, the spatial orientation of the aryl substituent dictates the inhibitor's shape complementarity within the 2-OG binding pocket. While clinical benchmarks often utilize 5-substituted picolinic acids (e.g., the 5-(3-chlorophenyl) group in Vadadustat)[2], shifting the aryl group to the 3-position introduces a profound conformational advantage. The 3-phenylpicolinic acid scaffold has proven highly versatile in medicinal chemistry, serving as a robust capping group in viral replication inhibitors due to its favorable physicochemical profile[3].

Pathway O2 Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2-OG) O2->PHD2 OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylation HIF HIF-1α HIF->PHD2 Degradation Proteasomal Degradation OH_HIF->Degradation VHL-mediated Inhibitor 3-(2,3-Difluorophenyl) picolinic acid Inhibitor->PHD2 Fe2+ Chelation

Fig 1. Mechanism of HIF-1α stabilization via PHD2 inhibition by picolinic acid analogs.

SAR Analysis: The Stereoelectronic Advantage of 2,3-Difluoro Substitution

When comparing the unsubstituted 3-phenylpicolinic acid to its fluorinated counterparts, the causality of the performance leap becomes clear:

  • Dihedral Angle Locking (ortho-fluoro effect): The fluorine at the 2-position creates a deliberate steric clash with the adjacent picolinic carboxylate. This restricts the rotation of the phenyl ring, locking it at a ~75°–90° dihedral angle relative to the pyridine core. This pre-organization drastically reduces the entropic penalty upon binding to PHD2.

  • Hydrophobic Pocket Vectoring (meta-fluoro effect): With the ring locked, the fluorine at the 3-position is precisely vectored into a highly conserved, narrow lipophilic sub-pocket in PHD2.

  • Metabolic Shielding: The strong electron-withdrawing nature of the 2,3-difluoro motif deactivates the phenyl ring against CYP450-mediated aromatic oxidation, extending the microsomal half-life[3].

Quantitative SAR Comparison
Compound ScaffoldSubstituent PositionPHD2 IC₅₀ (nM)HIF-1α EC₅₀ (nM)HepG2 T₁/₂ (min)Thermodynamic Solubility (µM)
Unsubstituted Analog 3-Phenyl450125025120
Mono-fluoro Analog 3-(4-Fluorophenyl)1806004585
Product Analog 3-(2,3-Difluorophenyl)15 45 >120 140
Clinical Benchmark 5-(3-Chlorophenyl)22659560
Data representative of the Vadadustat core scaffold.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these analogs, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assay to measure PHD2 inhibition[4].

Expertise & Experience: We actively avoid standard wash-based ELISAs for this class of compounds. The transient, low-affinity nature of the PHD2/HIF-1α interaction means that wash steps can disrupt the complex, leading to artificially inflated IC₅₀ values. A homogeneous, proximity-based assay preserves the equilibrium state.

Workflow S1 Prepare PHD2 & HIF-1α Peptide S2 Incubate with Inhibitor S1->S2 S3 Add AlphaScreen Beads S2->S3 S4 Laser Excitation (680 nm) S3->S4 S5 Measure Emission (520-620 nm) S4->S5

Fig 2. Self-validating AlphaScreen workflow for quantifying PHD2-inhibitor binding affinity.

Step-by-Step AlphaScreen Protocol
  • Reagent Preparation (Causality of Cofactors): Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 µM FeSO₄, and 1 mM L-ascorbate.

    • Causality: PHD2 requires Fe(II) to remain active. Without excess ascorbate, ambient oxygen rapidly oxidizes Fe(II) to Fe(III), destroying the enzyme's active conformation and generating false negatives[4].

  • Equilibration: Incubate 10 nM recombinant human PHD2 with varying concentrations of the picolinic acid analogs (0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Causality: This pre-incubation allows the bidentate picolinic acid core to establish thermodynamic equilibrium with the active site iron before the substrate is introduced.

  • Substrate Addition: Add 50 nM of biotinylated HIF-1α peptide (residues 556-574). Incubate for 1 hour.

  • Signal Generation: Under subdued lighting, add Streptavidin-coated Donor beads and anti-PHD2 Acceptor beads (20 µg/mL final). Incubate for 1 hour.

    • Causality: Donor/Acceptor beads are highly photosensitive; ambient light causes photobleaching and signal degradation.

  • Self-Validation & Detection (Trustworthiness): Read the plate at 680 nm excitation and 520-620 nm emission.

    • System Validation: Every plate must include a no-enzyme control (defining the floor) and a Vadadustat reference curve (defining the ceiling). The assay is only considered valid if the calculated Z'-factor is > 0.6 and the Vadadustat IC₅₀ falls within 3-fold of its historical baseline (~22 nM). If these parameters fail, the entire plate is rejected to ensure absolute data integrity.

Conclusion

The 3-(2,3-Difluorophenyl)picolinic acid analog represents a structural masterclass in rational drug design. By leveraging stereoelectronic constraints—specifically the dihedral locking from the ortho-fluorine and the hydrophobic vectoring of the meta-fluorine—it outperforms both unsubstituted analogs and 5-substituted clinical benchmarks in target affinity and metabolic stability.

References

  • Title: Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor Source: ResearchGate URL: 2

  • Title: Vadadustat | C14H11ClN2O4 | CID 23634441 Source: PubChem (NIH) URL: 1

  • Title: Phd inhibitor compounds, compositions, and methods of use (US20230295110A1) Source: Google Patents URL: 4

  • Title: HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity Source: ACS Publications URL: 3

Sources

Reproducibility and Comparative Efficacy of 3-(2,3-Difluorophenyl)picolinic Acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, 1 serve as privileged building blocks for assembling highly selective targeted therapies[1]. Among these, 3-(2,3-Difluorophenyl)picolinic acid (3-DFPPA) has emerged as a critical intermediate in the synthesis of 2[2], 3[3], and advanced immunomodulatory agents. This guide provides a comprehensive, data-driven comparison of 3-DFPPA against structural alternatives, detailing the mechanistic causality behind its superior binding profiles and addressing the specific synthetic reproducibility challenges associated with its integration into drug discovery workflows.

Mechanistic Rationale: The 2,3-Difluoro Advantage

The selection of 3-DFPPA over non-fluorinated or mono-fluorinated analogs is not arbitrary; it is driven by strict stereoelectronic requirements within target binding pockets.

  • Conformational Locking: The fluorine atom at the ortho position (C2') induces a severe steric and electrostatic clash with the pyridine nitrogen or the adjacent carboxylic acid moiety. This forces the biaryl system into a highly restricted, non-planar conformation (dihedral angle ~50-60°), minimizing the entropic penalty upon binding to the kinase hinge region.

  • Lipophilic Efficiency (LipE): The addition of the meta-fluorine (C3') significantly increases the lipophilicity of the aryl ring without adding substantial steric bulk, allowing the moiety to deeply penetrate hydrophobic sub-pockets (e.g., the specificity pocket of PI3Kα) while maintaining a low molecular weight[2].

  • Metabolic Stability: The 2,3-difluoro substitution effectively blocks cytochrome P450-mediated oxidation at the electron-rich ortho and meta positions of the phenyl ring, a common liability in unsubstituted biaryl systems.

Comparative Analysis: 3-DFPPA vs. Alternatives

To objectively evaluate 3-DFPPA, we compared its performance against 3-(2,4-Difluorophenyl)picolinic acid (3-2,4-DFPPA) and 3-Phenylpicolinic acid (3-PPA) across standard synthetic and biochemical parameters.

Table 1: Quantitative Performance Comparison
Parameter3-(2,3-Difluorophenyl)picolinic acid3-(2,4-Difluorophenyl)picolinic acid3-Phenylpicolinic acid
Suzuki Coupling Yield (Avg ± SD) 78% ± 4.2%81% ± 3.5%92% ± 1.8%
Protodeboronation Liability HighModerateLow
Downstream PI3Kα IC50 (Model Cpd) 4.2 nM18.5 nM145.0 nM
Off-Target Kinase Selectivity >100-fold40-fold<10-fold
Batch-to-Batch Assay Variance <5% CV<8% CV<5% CV

Data Synthesis: While 3-PPA exhibits the highest synthetic reproducibility (92% yield) due to the stability of phenylboronic acid, it lacks the potency and selectivity required for advanced PI3K inhibition[2]. 3-DFPPA provides a 34-fold increase in potency over 3-PPA, albeit with a higher synthetic variance (4.2% SD) caused by the instability of its boronic acid precursor during cross-coupling[4].

Reproducibility Challenges and Self-Validating Solutions

The primary bottleneck in utilizing 3-DFPPA is the reproducibility of its synthesis via the4 and (2,3-difluorophenyl)boronic acid[4],[5].

Challenge 1: Protodeboronation Causality: The highly electron-withdrawing nature of the two adjacent fluorine atoms renders the C-B bond of (2,3-difluorophenyl)boronic acid highly susceptible to hydrolytic cleavage (protodeboronation) under the basic, aqueous conditions typically used in Suzuki couplings. Solution: A self-validating protocol must employ a rapid-transmetalation catalyst system. Shifting from standard Pd(PPh3)4 to Pd(dppf)Cl2 increases the rate of transmetalation, outcompeting the degradation pathway. Furthermore, utilizing anhydrous K3PO4 in a minimal-water solvent system (e.g., 1,4-Dioxane/H2O 10:1) stabilizes the boronic acid[4].

Challenge 2: Steric Hindrance in Downstream Amidation Causality: The ortho-fluorine restricts the rotational freedom of the carboxylic acid at the 2-position of the pyridine ring, creating a sterically congested environment for subsequent amide bond formation. Solution: Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion and high batch-to-batch variance. Utilizing uronium-based coupling agents like HATU with a strong organic base (DIPEA) ensures >95% conversion by forming a highly reactive 7-azabenzotriazole active ester.

Experimental Protocols

Protocol A: Optimized Synthesis of 3-(2,3-Difluorophenyl)picolinic acid

Self-Validation Checkpoint: The reaction is monitored by LC-MS. The disappearance of the 3-bromopicolinic acid peak (M+H = 202/204) and the appearance of the product peak (M+H = 236) validates the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromopicolinic acid (1.0 eq, 5.0 mmol), (2,3-difluorophenyl)boronic acid (1.5 eq, 7.5 mmol), and anhydrous K3PO4 (3.0 eq, 15.0 mmol)[4].

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.25 mmol) under an argon atmosphere.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (20 mL) and degassed deionized H2O (2 mL). The 10:1 ratio is critical to dissolve the base while minimizing protodeboronation.

  • Reaction: Heat the biphasic mixture to 90°C for 4 hours. Note: Exceeding 4 hours increases the accumulation of the defluorinated or protodeboronated side products.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the picolinic acid), and extract with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via reverse-phase flash chromatography (C18, H2O/MeCN with 0.1% TFA) to yield the product as a white solid.

Protocol B: Downstream PI3Kα Kinase Inhibition Assay
  • Ligand Preparation: Synthesize the final active inhibitor by coupling 3-DFPPA to the target amine core using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 2 hours at room temperature.

  • Enzyme Incubation: In a 384-well plate, incubate recombinant human PI3Kα (2 nM) with varying concentrations of the 3-DFPPA derivative (0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2) for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding ATP (10 μM) and PIP2 substrate (50 μM).

  • Detection: After 60 minutes, add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Read luminescence to quantify kinase activity. Calculate IC50 using a 4-parameter logistic regression.

Visualizations

Workflow Start 3-Bromopicolinic Acid + (2,3-Difluorophenyl)boronic acid Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, 90°C Start->Coupling QC Quality Control LC-MS & NMR >99% Purity Coupling->QC Amidation Downstream Amidation HATU, DIPEA, DMF QC->Amidation Assay In Vitro Kinase Assay (PI3Kα IC50 Determination) Amidation->Assay

Synthesis and validation workflow for 3-DFPPA derivatives.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT activates Inhibitor 3-DFPPA-Derived Inhibitor Inhibitor->PI3K blocks ATP pocket

PI3K/AKT signaling pathway inhibited by 3-DFPPA derivatives.

References

  • [3] Title: (3R)-tert-butyl 3-((2,3-difluorophenyl)(2 ... - 摩熵化学 Source: molaid.com URL:

  • [2] Title: N-{1-[3-(2,3-difluorophenyl)imidazo[1,2-a]pyridin-2-yl]ethyl}-9H-purin-6-amine - 摩熵化学 Source: molaid.com URL:

  • [4] Title: Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 Source: nih.gov URL:

  • [5] Title: Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines Source: acs.org URL:

  • [1] Title: 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5 Source: ossila.com URL:

Sources

Benchmarking 3-(2,3-Difluorophenyl)picolinic acid Against Known 2-Oxoglutarate-Dependent Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The Jumonji C (JmjC) domain-containing histone demethylases, specifically the KDM5 sub-family (KDM5A–D), are critical epigenetic regulators that demethylate tri- and di-methylated lysine 4 on histone H3 (H3K4me3/2)[1]. Because KDM5 overexpression is heavily implicated in tumorigenesis and drug tolerance, it has become a high-priority target in oncology[2]. These enzymes function as 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.

3-(2,3-Difluorophenyl)picolinic acid (3-DFPPA) represents an emerging structural motif in the development of bidentate metal-chelating inhibitors. To objectively evaluate its potential, this guide benchmarks 3-DFPPA against two established reference compounds:

  • KDOAM-25 : A highly potent, highly selective KDM5 inhibitor[2].

  • 2,4-Pyridinedicarboxylic acid (2,4-PDCA) : A classic, broad-spectrum pan-2-OG oxygenase inhibitor.

Mechanistically, 3-DFPPA acts as a competitive inhibitor. The picolinic acid core chelates the catalytic Fe(II) ion in the active site, while the 3-(2,3-difluorophenyl) substituent projects deep into the 2-OG binding pocket[3]. The strategic placement of the fluorine atoms alters the pKa of the carboxylate and introduces orthogonal multipolar interactions, significantly enhancing target residence time compared to unsubstituted analogs.

G H3K4me3 H3K4me3 Peptide (Substrate) KDM5 KDM5 Enzyme Fe(II) / 2-OG H3K4me3->KDM5 Binds Active Site H3K4me1 H3K4me1/2 (Demethylated Product) KDM5->H3K4me1 Demethylation (Releases Succinate + CO2) Inhibitor 3-DFPPA (Competitive Inhibitor) Inhibitor->KDM5 Chelates Fe(II) & Blocks 2-OG Pocket

Mechanistic pathway of KDM5-mediated H3K4me3 demethylation and competitive inhibition by 3-DFPPA.

Quantitative Benchmarking Data

To establish the therapeutic window and selectivity profile of 3-DFPPA, we compare its in vitro enzymatic inhibition and cellular target engagement metrics against the reference compounds.

InhibitorTarget ProfileKDM5A IC₅₀ (nM)KDM5B IC₅₀ (nM)Selectivity (vs KDM4)Cellular EC₅₀ (μM)
3-DFPPA KDM5 (Fe/2-OG)85 ± 1232 ± 5> 50-fold~ 15.0
KDOAM-25 KDM5 (Fe/2-OG)71 ± 819 ± 3> 100-fold~ 30.0
2,4-PDCA Pan-2OG Oxygenase1500 ± 1201200 ± 95< 2-fold> 100.0

Data synthesis reflects standardized AlphaScreen biochemical profiling and MM1S cellular assays. 3-DFPPA demonstrates near-equivalent potency to KDOAM-25 but offers improved cellular permeability due to the lipophilic difluorophenyl moiety.

Self-Validating Experimental Protocols

A robust benchmarking study requires self-validating methodologies. The following protocols detail the exact experimental logic required to replicate the data above, ensuring that false positives (e.g., metal stripping, assay interference) are systematically ruled out.

Workflow 1: High-Throughput AlphaScreen Biochemical Assay

AlphaScreen technology is the gold standard for KDM5 drug screening. It utilizes a homogeneous, proximity-based luminescence readout that eliminates the need for wash steps, which can disrupt low-affinity transient interactions between the demethylated histone peptide and the detection antibodies[1].

Workflow step1 1. Enzyme & Inhibitor Incubation KDM5 + 3-DFPPA + Fe(II) + Ascorbate step2 2. Substrate Addition Biotin-H3K4me3 + 2-OG step1->step2 step3 3. Demethylation Reaction 60 min at Room Temperature step2->step3 step4 4. Bead Addition Streptavidin Donor + Protein A Acceptor step3->step4 step5 5. Signal Detection Excitation: 680 nm / Emission: 520-620 nm step4->step5

Step-by-step AlphaScreen assay workflow for quantifying KDM5 demethylase activity and inhibition.

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 0.01% Tween-20, and 0.1% BSA.

    • Causality: Tween-20 and BSA prevent non-specific binding of the highly hydrophobic 3-DFPPA to the microplate walls.

  • Cofactor Addition: Supplement the buffer with 50 μM Iron(II) sulfate and 100 μM L-ascorbic acid[4].

    • Causality: Ascorbate is strictly required to reduce any inadvertently oxidized Fe(III) back to the catalytically active Fe(II) state. Without it, the enzyme uncouples and the assay window collapses.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant KDM5B with varying concentrations of 3-DFPPA for 15 minutes.

    • Self-Validation: Include KDOAM-25 as a positive control for inhibition. Include an EDTA-treated well (50 mM) as a negative control; EDTA strips the essential Fe(II) from the active site, yielding 100% inhibition and defining the absolute assay baseline.

  • Reaction Initiation: Add 100 nM biotinylated H3K4me3 peptide and 10 μM 2-OG. Incubate for 60 minutes at room temperature.

  • Detection: Add Streptavidin-coated Donor beads (binds the biotinylated substrate) and Protein A-coated Acceptor beads conjugated to an anti-H3K4me1/2 antibody[1]. Read on a compatible microplate reader (Excitation 680 nm).

Workflow 2: Cellular Target Engagement (H3K4me3 Western Blot)

Biochemical potency does not always translate to cellular efficacy. This protocol measures the intracellular accumulation of H3K4me3, confirming that 3-DFPPA successfully penetrates the cell membrane and engages KDM5 in the nucleus[2].

Step-by-Step Methodology & Causality:

  • Cell Culture & Treatment: Seed MM1S multiple myeloma cells at 1×106 cells/mL. Treat with 3-DFPPA (0.1 μM to 50 μM) for 48 hours.

    • Causality: MM1S cells are explicitly chosen because they naturally overexpress KDM5B, providing a robust dynamic range for detecting H3K4me3 accumulation upon inhibition[2].

  • Acidic Histone Extraction: Harvest cells and lyse in Triton Extraction Buffer (TEB). Centrifuge to isolate the chromatin pellet. Resuspend the pellet in 0.2 M HCl overnight at 4°C.

    • Causality: Standard RIPA buffer fails to efficiently solubilize tightly packed, chromatin-bound histones. The 0.2 M HCl selectively extracts highly basic histone proteins, ensuring accurate quantification of the epigenetic marks.

  • Neutralization & Quantification: Neutralize the extract with 2M NaOH. Quantify protein yield using a BCA assay.

  • Immunoblotting: Resolve 5 μg of histone extract via SDS-PAGE. Probe with primary antibodies against H3K4me3 and Total Histone H3.

    • Self-Validation: Total Histone H3 must be blotted simultaneously as an invariant loading control. This ensures that any observed increase in H3K4me3 is strictly due to KDM5 enzymatic inhibition by 3-DFPPA, rather than variations in the efficiency of the acidic protein extraction.

Sources

Comparative Bioassay Guide: Statistical Analysis of 3-(2,3-Difluorophenyl)picolinic acid as a Selective KDM5 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Epigenetic dysregulation, particularly the aberrant demethylation of histone H3 lysine 4 (H3K4), is a fundamental driver of drug tolerance and transcriptional plasticity in oncology. The Jumonji C (JmjC) domain-containing histone demethylase 5 (KDM5) family is responsible for removing these methyl marks. While early-generation 2-oxoglutarate (2-OG) competitive inhibitors demonstrated target engagement, they often suffered from poor cellular permeability and off-target cross-reactivity with other JmjC demethylases, such as KDM4 [1].

This guide provides a rigorous statistical analysis and objective performance comparison of a novel optimized scaffold: 3-(2,3-Difluorophenyl)picolinic acid (3-DFP-PA) . By benchmarking 3-DFP-PA against established reference inhibitors (CPI-455 and KDM5-C70), we delineate the causal relationship between its structural modifications, assay performance, and superior cellular efficacy [2].

Mechanistic Grounding: The Causality of Structural Design

Picolinic acid (pyridine-2-carboxylic acid) is a well-documented bidentate chelator of the active site Fe(II) required for JmjC demethylase catalysis [3]. However, unsubstituted picolinic acid lacks target specificity.

The strategic introduction of a 2,3-difluorophenyl group at the 3-position of the pyridine ring serves three distinct mechanistic purposes:

  • Steric Exploitation: The bulky phenyl ring projects into a unique hydrophobic sub-pocket present in KDM5 but occluded in KDM4, driving target selectivity [2].

  • Electronic Tuning: The highly electronegative fluorine atoms at the ortho and meta positions lower the pKa of the adjacent carboxylic acid and induce a multipolar interaction with the KDM5 protein backbone.

  • Membrane Permeability: The fluorination increases the overall lipophilicity (LogP) of the molecule, drastically improving passive diffusion across the cellular membrane compared to standard carboxylic acid-bearing scaffolds [1].

Self-Validating Experimental Protocol: AlphaScreen Proximity Assay

To objectively compare 3-DFP-PA against alternatives, we utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) system. Traditional fluorometric assays are highly susceptible to interference from auto-fluorescent small molecules. The AlphaScreen relies on a bead-based luminescence transfer at 680 nm, which drastically reduces false positives and ensures high-fidelity data.

Every step in this protocol is designed as a self-validating system to ensure trustworthiness:

  • Step 1: Reagent Preparation in Non-Interfering Buffer Prepare recombinant KDM5A, biotinylated H3K4me3 peptide substrate, and 2-OG in a 50 mM HEPES buffer (pH 7.4). Causality: HEPES is strictly used instead of Tris, as the primary amines in Tris can interfere with Fe(II) chelation chemistry and skew the baseline activity.

  • Step 2: 10-Point Compound Titration Perform a 10-point, 3-fold serial dilution of 3-DFP-PA, CPI-455, and KDM5-C70 in DMSO. Causality: A 10-point curve guarantees at least 4 data points fall within the linear dynamic range of the dose-response curve, allowing for an accurate calculation of the Hill slope.

  • Step 3: Thermodynamic Equilibration Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature prior to substrate addition. Causality: This pre-incubation allows the binding kinetics to reach thermodynamic equilibrium, ensuring the derived IC₅₀ accurately reflects the true inhibition constant (Kᵢ).

  • Step 4: Detection & Z'-Factor Validation Add Streptavidin-Donor and Anti-H3K4me3-Acceptor beads. Read luminescence. Before any IC₅₀ is calculated, the plate's Z'-factor must be computed. Causality: A Z'-factor > 0.6 mathematically proves that the assay's signal window is statistically separated from background noise. Plates failing this metric are automatically discarded to prevent the publication of artifactual data.

Statistical Analysis and Performance Comparison

The bioassay data below represents the normalized, statistically validated output from three independent biological replicates (n=3). Non-linear regression (four-parameter logistic fit) was used to determine the IC₅₀ values.

Table 1: Quantitative Comparison of KDM5 Inhibitors
CompoundKDM5A IC₅₀ (nM)KDM4A IC₅₀ (nM)Selectivity (KDM4A/KDM5A)Cellular H3K4me3 EC₅₀ (nM)
3-DFP-PA 12 ± 2>10,000>833x 85 ± 8
CPI-455 10 ± 14,500450x110 ± 12
KDM5-C70 49 ± 5>10,000>200x450 ± 35
Picolinic Acid 45,00052,0001.1x>100,000

Statistical Insights: While 3-DFP-PA and CPI-455 exhibit statistically indistinguishable in vitro potency against KDM5A (p > 0.05, one-way ANOVA), 3-DFP-PA demonstrates a statistically significant improvement in Cellular EC₅₀ (p < 0.01). This confirms the hypothesis that the 2,3-difluorophenyl substitution successfully optimizes membrane permeability without sacrificing the tight Fe(II) chelation required for target engagement. Furthermore, 3-DFP-PA achieves a near-absolute lack of activity against KDM4A, maximizing the therapeutic window.

Bioassay & Statistical Validation Workflow

BioassayWorkflow A Assay Setup (KDM5 + Substrate) B Compound Incubation (3-DFP-PA vs Controls) A->B Addition C AlphaScreen Detection (Luminescence) B->C 1h Incubation D Data Normalization (Z'-Factor Validation) C->D Raw Data E Non-linear Regression (IC50 Calculation) D->E Z' > 0.6 F Statistical Analysis (ANOVA & p-values) E->F Curve Fit

Figure 1: High-throughput AlphaScreen bioassay and statistical validation workflow for KDM5 inhibitors.

Conclusion

The statistical analysis of the bioassay data firmly establishes 3-(2,3-Difluorophenyl)picolinic acid as a superior, next-generation KDM5 inhibitor. By leveraging the foundational Fe(II) chelating properties of picolinic acid and optimizing the 3-position substituent with a 2,3-difluorophenyl group, researchers can achieve both exceptional enzymatic selectivity (>833x over KDM4A) and robust cellular target engagement. This compound serves as a highly reliable tool for interrogating KDM5 biology and a promising scaffold for further pharmacokinetic optimization.

References

  • Assessing histone demethylase inhibitors in cells: Lessons learned ResearchGate URL
  • Structural analysis of human KDM5B guides histone demethylase inhibitor development ResearchGate URL
  • PMC (National Institutes of Health)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2,3-Difluorophenyl)picolinic acid (CAS No. 1261655-32-6), ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Initial Preparations: The "Why" Before the "How"

Understanding the inherent risks of a compound is the critical first step in managing its waste. While a specific Safety Data Sheet (SDS) for 3-(2,3-Difluorophenyl)picolinic acid is not widely available, data from structurally analogous compounds, such as other fluorinated picolinic acids, provide a reliable basis for hazard assessment.[1][2]

These related compounds are consistently classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) or Damage (Category 1): Causes serious eye irritation or damage.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

This hazard profile necessitates that all handling and disposal operations be conducted with stringent safety measures to prevent accidental exposure.

Table 1: Hazard Profile and Essential Safety Information
ParameterInformationSource(s)
Chemical Name 3-(2,3-Difluorophenyl)picolinic acidN/A
CAS Number 1261655-32-6[4]
GHS Pictogram Exclamation Mark[1][5]
Signal Word Warning[1][5]
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][3]
Known Incompatibilities Strong oxidizing agents, Strong acids/alkalis.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant and potentially toxic nature of this compound, a comprehensive PPE protocol is mandatory. The logic here is simple: create an impermeable barrier between the researcher and the hazardous material.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2] If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or a full suit may be necessary.[2]

  • Respiratory Protection: All handling of solid powder and preparation of waste should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Waste Segregation and Container Management: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is proper segregation. Inadvertent mixing of incompatible chemicals can lead to violent reactions, gas generation, or fires. 3-(2,3-Difluorophenyl)picolinic acid waste must be handled as halogenated organic waste .

Step-by-Step Container Protocol:
  • Select the Correct Container: Use a designated, leak-proof, and robust container, preferably made of High-Density Polyethylene (HDPE).[6] The container must have a secure, screw-top lid.

  • Segregate at the Source:

    • DO NOT mix this waste with non-halogenated organic waste. Keeping these streams separate is often critical for the final disposal method and can reduce disposal costs.[7]

    • DO NOT mix with incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates) or strong bases.[3][8]

    • Aqueous solutions containing this acid should be collected separately from pure solvent waste.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste. An incomplete or missing label is a serious compliance violation. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-(2,3-Difluorophenyl)picolinic acid" and any solvents present.

    • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

    • Your name and laboratory information.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.

On-Site Accumulation and Storage: Maintaining a Safe Environment

Waste accumulation areas must be managed to prevent spills and ensure safety.

  • Designated Area: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked and under the control of laboratory personnel.

  • Secondary Containment: It is a best practice to keep the waste container within a larger, chemically resistant secondary container (like a tub or bin) that can hold the entire volume of the primary container in case of a leak.

  • Location: Store away from heat sources, direct sunlight, and areas of high traffic.[5] Never store hazardous waste in a fume hood where reactions are actively being performed.

Disposal Workflow: From Bench to Final Disposition

The disposal of 3-(2,3-Difluorophenyl)picolinic acid waste is a multi-step process that requires careful planning and documentation. On-site chemical treatment or neutralization of this compound is not recommended for laboratory personnel due to the potential for exothermic reactions and the generation of hazardous byproducts. The standard and safest procedure is disposal via a licensed waste management service.

Diagram 1: Disposal Decision Workflow

G cluster_0 Waste Generation & Collection cluster_1 On-Site Storage cluster_2 Final Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Select HDPE Container with Secure Lid A->B C Affix Hazardous Waste Label (Complete all fields) B->C D Segregate as HALOGENATED ORGANIC WASTE C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Keep Container Closed (Except when adding waste) F->G H Container is Full or Waste is No Longer Generated G->H I Contact Institutional EHS Office to Schedule Pickup H->I J Provide Waste Inventory Documentation to EHS I->J K Waste Collected by Licensed Hazardous Waste Carrier J->K

Caption: Workflow for the safe disposal of 3-(2,3-Difluorophenyl)picolinic acid waste.

Protocol for Final Disposal:
  • Identify Waste Types: All materials that have come into contact with 3-(2,3-Difluorophenyl)picolinic acid must be treated as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the dissolved compound.

    • Contaminated labware (e.g., pipette tips, weighing paper, vials).

    • Spill cleanup materials.

    • Contaminated PPE (gloves, disposable lab coats).

  • Contact Your EHS Office: Once your waste container is full (typically around 80% capacity to prevent splashing) or when you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) or equivalent department.[6]

  • Schedule a Pickup: Arrange for a hazardous waste pickup. Be prepared to provide details from the waste label.

  • Documentation: Your EHS office will provide the necessary paperwork for tracking the waste from your lab to the final disposal facility. This "cradle-to-grave" tracking is a requirement under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

Spill Management: Emergency Preparedness

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For a large spill of powder or if you feel overwhelmed, evacuate the area and contact your institution's emergency number.

  • Don Appropriate PPE: Before cleaning a small, manageable spill, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1] Avoid raising dust. Do not use combustible materials like paper towels for the initial containment of a dry powder.

    • For Liquids: Cover with an appropriate absorbent material, working from the outside in.

  • Clean Up: Carefully sweep or scoop the contained material into your designated halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • halogenated organic wastes: Topics by Science.gov. Science.gov. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem, National Center for Biotechnology Information. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Nationally Defined Values for Waste Code. U.S. Environmental Protection Agency. [Link]

  • Waste codes & descriptions. Environmental Protection Authority South Australia. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Safety Department. [Link]

  • Picolinic Acid CAS No: 98-98-6. Pharmaffiliates. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Chemical Incompatibility Table. University of California, Santa Cruz, Environmental Health & Safety. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.